Tirofiban-d9 Hydrochloride
Description
BenchChem offers high-quality Tirofiban-d9 Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tirofiban-d9 Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O5S.ClH/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18;/h7-10,18,21,23-24H,2-6,11-17H2,1H3,(H,25,26);1H/t21-;/m0./s1/i1D3,2D2,3D2,16D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKFFYOMPGOQRP-MDIJXIJDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])S(=O)(=O)N[C@@H](CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662209 | |
| Record name | N-[(~2~H_9_)Butane-1-sulfonyl]-O-[4-(piperidin-4-yl)butyl]-L-tyrosine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1331911-68-2 | |
| Record name | N-[(~2~H_9_)Butane-1-sulfonyl]-O-[4-(piperidin-4-yl)butyl]-L-tyrosine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Tirofiban-d9 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Clinical Significance of Tirofiban Hydrochloride
Tirofiban hydrochloride, marketed under the trade name Aggrastat, is a potent, intravenously administered antiplatelet agent.[1][2] It is classified as a non-peptide glycoprotein IIb/IIIa (GP IIb/IIIa) inhibitor, a class of drugs that represents a significant advancement in the management of acute coronary syndromes (ACS), including unstable angina and non-ST elevation myocardial infarction (NSTEMI).[1][3][4][5] Tirofiban is particularly valuable in the setting of percutaneous coronary intervention (PCI), where it helps to prevent thrombotic cardiovascular events.[6] This guide will provide an in-depth exploration of the molecular mechanism of action of Tirofiban, with a special focus on the role of its deuterated analogue, Tirofiban-d9 hydrochloride, in research and development.
Molecular Mechanism of Action: Targeting the Final Common Pathway of Platelet Aggregation
The primary therapeutic effect of Tirofiban lies in its ability to selectively and reversibly inhibit the GP IIb/IIIa receptor, which is the most abundant integrin on the surface of platelets.[7] This receptor serves as the final common pathway for platelet aggregation, regardless of the initial stimulus.[6][8]
Under normal physiological conditions, vascular injury triggers a cascade of events leading to platelet activation. Activated platelets undergo a conformational change in their GP IIb/IIIa receptors, enabling them to bind with high affinity to circulating fibrinogen and von Willebrand factor (vWF).[8] These molecules then act as bridges, cross-linking adjacent platelets and leading to the formation of a platelet-rich thrombus.[9]
Tirofiban, a synthetic, non-peptide mimetic of the arginine-glycine-aspartic acid (RGD) sequence found in fibrinogen, competitively antagonizes the binding of fibrinogen and vWF to the activated GP IIb/IIIa receptor.[2][6] By occupying this critical binding site, Tirofiban effectively blocks the cross-linking of platelets, thereby inhibiting platelet aggregation and thrombus formation.[9] This action is characterized by a rapid onset and a short duration of action, with platelet function returning to near baseline within 4 to 8 hours after cessation of the infusion.[10]
Caption: Molecular mechanism of Tirofiban action on the platelet GPIIb/IIIa receptor.
The Role of Tirofiban-d9 Hydrochloride in a Research and Development Context
While the pharmacodynamic mechanism of Tirofiban-d9 hydrochloride is identical to that of its non-deuterated counterpart, its utility in a research and drug development setting is distinct and crucial. Tirofiban-d9 is a stable, isotopically labeled version of Tirofiban where nine hydrogen atoms have been replaced with deuterium.[11] This substitution does not alter its biological activity but provides a unique mass signature.
The primary application of Tirofiban-d9 hydrochloride is as an internal standard for quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12] In drug development, it is imperative to accurately measure the concentration of a drug in biological matrices like plasma or serum to determine its pharmacokinetic profile (absorption, distribution, metabolism, and excretion).
The use of a stable isotope-labeled internal standard is the gold standard in bioanalysis for the following reasons:
-
Minimizes Analytical Variability: Tirofiban-d9 behaves almost identically to Tirofiban during sample preparation, extraction, and chromatographic separation. Any sample loss or variation in instrument response will affect both the analyte and the internal standard to the same extent, allowing for highly accurate and precise quantification.
-
Improves Assay Robustness: It compensates for matrix effects, where other components in the biological sample can interfere with the ionization of the analyte in the mass spectrometer.
Given that Tirofiban has minimal metabolism and is primarily cleared unchanged by the kidneys, the rationale for developing a deuterated version is not to alter its pharmacokinetic profile for therapeutic benefit, but rather to facilitate its accurate measurement in research and clinical studies.[10][13]
Pharmacokinetics of Tirofiban Hydrochloride
A clear understanding of Tirofiban's pharmacokinetic properties is essential for its clinical application and for appreciating the role of its deuterated form in research.
| Pharmacokinetic Parameter | Value/Description |
| Administration | Intravenous infusion[13] |
| Onset of Action | Rapid, with >90% platelet inhibition within 10 minutes[10] |
| Protein Binding | Approximately 65%[2][4] |
| Metabolism | Minimal/Limited[1][4] |
| Elimination Half-life | Approximately 2 hours[1][2][10] |
| Excretion | Primarily renal (urine) and feces[1] |
The short half-life and reversible nature of Tirofiban's antiplatelet effect are key clinical advantages, allowing for tight control of its therapeutic window and rapid restoration of platelet function upon discontinuation of the infusion.[5][10]
Experimental Protocols for Assessing the Pharmacodynamic Effects of Tirofiban
The inhibitory effect of Tirofiban on platelet function is typically assessed using in vitro or ex vivo methods. The following are standard protocols for two widely used assays:
Light Transmission Aggregometry (LTA)
LTA is the historical gold standard for assessing platelet aggregation. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Step-by-Step Methodology:
-
Sample Preparation:
-
Collect whole blood into tubes containing 3.2% sodium citrate.
-
Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes. The PPP is used to set the 100% aggregation baseline.
-
-
Instrument Calibration:
-
Warm the LTA instrument to 37°C.
-
Calibrate the instrument using PPP for 100% light transmission and PRP for 0% light transmission.
-
-
Assay Procedure:
-
Pipette PRP into a cuvette with a stir bar.
-
Add the desired concentration of Tirofiban hydrochloride or vehicle control and incubate for 1-5 minutes at 37°C with stirring.
-
Add a platelet agonist (e.g., adenosine diphosphate (ADP), collagen, or thrombin receptor-activating peptide (TRAP)) to induce aggregation.
-
Record the change in light transmission over time until a stable plateau is reached.
-
-
Data Analysis:
-
The maximum percentage of aggregation is calculated relative to the 0% and 100% baselines.
-
Dose-response curves can be generated to determine the IC50 (half-maximal inhibitory concentration) of Tirofiban.
-
Caption: Experimental workflow for Light Transmission Aggregometry (LTA).
Flow Cytometry for Platelet Activation Markers
Flow cytometry is a powerful technique that allows for the multiparametric analysis of individual platelets in a suspension. It can be used to assess the expression of activation-dependent surface markers and the binding of fluorescently labeled fibrinogen.
Step-by-Step Methodology:
-
Sample Preparation:
-
Collect whole blood into tubes containing an appropriate anticoagulant.
-
Dilute the whole blood with a suitable buffer (e.g., Tyrode's buffer).
-
-
Incubation and Staining:
-
Add Tirofiban hydrochloride or vehicle control to the diluted blood and incubate.
-
Add a platelet agonist (e.g., ADP or TRAP) to stimulate the platelets.
-
Add fluorescently labeled antibodies against platelet-specific markers (e.g., CD41/CD61 for platelet identification) and activation markers (e.g., P-selectin (CD62P) or PAC-1, which binds to the activated form of GP IIb/IIIa). Fluorescently labeled fibrinogen can also be used to directly measure binding to the receptor.
-
Incubate in the dark at room temperature.
-
-
Fixation:
-
Fix the samples with a suitable fixative (e.g., paraformaldehyde) to stop the reaction and preserve the cell staining.
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population based on their forward and side scatter characteristics and expression of platelet-specific markers.
-
Quantify the percentage of platelets expressing activation markers and the mean fluorescence intensity (MFI), which corresponds to the number of binding sites.
-
Sources
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- 2. Tirofiban - Wikipedia [en.wikipedia.org]
- 3. Determination of Tirofiban in human serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tirofiban Monograph for Professionals - Drugs.com [drugs.com]
- 5. Tirofiban in Acute Ischemic Stroke: Mechanistic Rationale, Clinical Advances, and Emerging Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of tirofiban in the management of coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Pharmacokinetic modeling of the high-dose bolus regimen of tirofiban in patients with severe renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN112816282A - Tirofiban hydrochloride related substance and preparation and detection method thereof - Google Patents [patents.google.com]
- 10. aggrastathdb.com [aggrastathdb.com]
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- 12. medchemexpress.com [medchemexpress.com]
- 13. Clinical pharmacokinetics of tirofiban, a nonpeptide glycoprotein IIb/IIIa receptor antagonist: comparison with the monoclonal antibody abciximab - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Research Applications of Tirofiban-d9 Hydrochloride
This guide provides an in-depth exploration of Tirofiban-d9 Hydrochloride, focusing on its critical role within the landscape of pharmaceutical research and development. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond basic definitions to explain the scientific rationale and practical application of this stable isotope-labeled compound. We will dissect the mechanism of its parent drug, Tirofiban, clarify the significance of deuterium labeling, and provide a detailed framework for its primary application in quantitative bioanalysis.
Foundational Principles: Understanding Tirofiban
To appreciate the utility of Tirofiban-d9, one must first understand the pharmacology of its non-labeled counterpart, Tirofiban.
Mechanism of Action
Tirofiban is a synthetic, non-peptide small molecule that functions as a potent and specific antagonist of the platelet glycoprotein IIb/IIIa (GP IIb/IIIa) receptor.[1][2][3] This receptor is an integrin found on the surface of platelets, and its activation represents the final common pathway for platelet aggregation, regardless of the initial stimulus.[4][5][6] In response to vascular injury, various agonists (e.g., thrombin, ADP, collagen) activate platelets, causing a conformational change in the GP IIb/IIIa receptor. This allows it to bind circulating fibrinogen and von Willebrand factor, which act as molecular bridges linking adjacent platelets together to form a thrombus.[7]
Tirofiban competitively and reversibly inhibits the binding of fibrinogen to this receptor, effectively preventing platelets from clumping together and halting thrombus formation.[4][7][8][9] This targeted mechanism makes it a valuable therapeutic agent in the management of acute coronary syndromes (ACS), such as unstable angina and non-ST elevation myocardial infarction (NSTEMI), particularly in patients undergoing percutaneous coronary intervention (PCI).[6][7][10]
Caption: Mechanism of Action of Tirofiban.
Pharmacokinetic Profile
Tirofiban exhibits a pharmacokinetic profile well-suited for acute clinical settings. Administered intravenously, it has a rapid onset of action and a short half-life of approximately 2 hours.[8][11][12] Its antiplatelet effects are reversible, with platelet function returning to near baseline within 4 to 8 hours after discontinuation of the infusion.[8][11] A key characteristic of Tirofiban is its limited metabolism in humans; the majority of the drug is cleared from the body unchanged, primarily via renal excretion.[10][11][12][13][14] This low metabolic turnover is a critical point that dictates the primary research use of its deuterated analog.
The Role of Isotopic Labeling in Pharmaceutical Research
The strategic replacement of hydrogen atoms with their stable, heavier isotope, deuterium (D), is a powerful technique in drug development.[15][16] This substitution, known as deuteration, can serve two distinct purposes.
Altering Pharmacokinetics via the Kinetic Isotope Effect (KIE)
The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond.[17] Consequently, breaking a C-D bond requires more energy. In metabolic reactions catalyzed by enzymes like the cytochrome P450 (CYP) system, the cleavage of a C-H bond is often a rate-limiting step.[18][19] Replacing a hydrogen at a site of metabolic attack with deuterium can significantly slow down this process. This phenomenon, the Deuterium Kinetic Isotope Effect (DKIE), can be leveraged to improve a drug's metabolic stability, increase its half-life, and potentially reduce the formation of toxic metabolites.[15][20][]
However, given that Tirofiban undergoes minimal metabolism in humans, developing a deuterated version for the purpose of altering its pharmacokinetic profile is not a primary research driver.[11][14]
The Ideal Internal Standard for Quantitative Bioanalysis
The most significant application for deuterated compounds, and the principal use of Tirofiban-d9, is as an internal standard (IS) in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[15][20][22]
An ideal internal standard must behave as similarly as possible to the analyte of interest (the drug being measured) throughout the entire analytical process, yet be distinguishable by the detector. Tirofiban-d9 fulfills these criteria perfectly:
-
Physicochemical Similarity: It has nearly identical chemical and physical properties to Tirofiban. This ensures it experiences the same degree of extraction efficiency during sample preparation, has a virtually identical retention time during chromatographic separation, and is subject to the same matrix effects (e.g., ion suppression or enhancement) in the mass spectrometer source.[23][24]
-
Mass Distinguishability: The nine deuterium atoms give Tirofiban-d9 a higher mass than Tirofiban. This mass difference is easily resolved by a mass spectrometer, allowing the instrument to measure the concentration of both the analyte and the internal standard simultaneously and independently.[15][22]
By adding a known quantity of Tirofiban-d9 to every sample, any sample-to-sample variation in processing or analysis is normalized. The ratio of the analyte's signal to the internal standard's signal provides a highly accurate and precise measurement of the analyte's concentration, a cornerstone of modern pharmacokinetic and clinical studies.[15]
Primary Research Application of Tirofiban-d9 Hydrochloride
The core and predominant use of Tirofiban-d9 Hydrochloride in research is as a stable isotope-labeled internal standard for the quantitative determination of Tirofiban in various biological matrices (e.g., plasma, serum, urine).[22] This application is fundamental to a range of critical studies:
-
Pharmacokinetic (PK) Studies: Accurately defining the absorption, distribution, metabolism, and excretion (ADME) profile of Tirofiban in preclinical and clinical research.[25][26]
-
Bioequivalence (BE) Studies: Comparing the bioavailability of a generic formulation of Tirofiban to the innovator product.
-
Therapeutic Drug Monitoring (TDM): In research settings, to correlate plasma concentrations of Tirofiban with its pharmacodynamic effects (e.g., degree of platelet inhibition) or clinical outcomes.
-
Metabolite Identification and Quantification: While Tirofiban metabolism is low, Tirofiban-d9 can help in studies designed to elucidate minor metabolic pathways by serving as a mass-shifted reference.[25]
Experimental Workflow: Quantitative Analysis of Tirofiban via LC-MS/MS
This section outlines a representative protocol for the quantification of Tirofiban in human plasma using Tirofiban-d9 as an internal standard. This workflow is synthesized from established methodologies for the bioanalysis of Tirofiban.[26][27][28][29]
Caption: Bioanalytical workflow for Tirofiban quantification.
Step-by-Step Methodology
1. Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of Tirofiban and a separate stock solution of Tirofiban-d9 Hydrochloride in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by spiking blank biological matrix (e.g., human plasma) with varying known concentrations of Tirofiban.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
2. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of each unknown sample, calibration standard, and QC sample into a 1.5 mL microcentrifuge tube.
-
Add a fixed volume (e.g., 10 µL) of the Tirofiban-d9 internal standard working solution to every tube, except for blank matrix blanks.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a clean autosampler vial for analysis.
3. Chromatographic Separation (HPLC):
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm) is typically used.[9]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[29]
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
The goal is to achieve a sharp, symmetrical peak for Tirofiban and Tirofiban-d9, well-separated from any endogenous matrix components.
4. Mass Spectrometric Detection (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in positive mode is used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[26] In MRM, a specific precursor ion (Q1) for each compound is selected and fragmented, and a specific product ion (Q3) is monitored.
Data Presentation and Validation
The use of MRM allows for highly specific detection. The mass transitions are unique to the analyte and the internal standard.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) |
| Tirofiban | 441.2 | 276.1 | 150 | 25 |
| Tirofiban-d9 | 450.2 | 276.1 | 150 | 25 |
| Note: These are representative m/z values. Actual values must be optimized on the specific mass spectrometer being used. The product ion can be the same if the deuterium atoms are not on the fragmented portion of the molecule. |
The analytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters include:
-
Linearity: The calibration curve should demonstrate a linear relationship between concentration and the analyte/IS peak area ratio over a defined range (e.g., 2-200 ng/mL).[26]
-
Accuracy and Precision: The deviation from the nominal concentration (accuracy) and the variability of measurements (precision) must be within acceptable limits (typically ±15%).[26]
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[26][27]
-
Selectivity and Matrix Effects: The method must be free from interference from endogenous components in the matrix.
-
Stability: The stability of Tirofiban in the biological matrix under various storage and handling conditions must be established.
Conclusion
Tirofiban-d9 Hydrochloride is not a therapeutic agent but an indispensable analytical tool that empowers researchers to conduct high-fidelity scientific investigations. Its primary and critical role as a stable isotope-labeled internal standard is fundamental to the accurate and precise quantification of Tirofiban in biological systems. By enabling robust and reliable bioanalytical methods, Tirofiban-d9 underpins the essential pharmacokinetic, bioequivalence, and metabolic studies that are crucial for the safe and effective development and clinical use of its parent drug, Tirofiban. Its application is a clear example of how isotopic labeling provides the certainty and precision required in modern pharmaceutical science.
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Chemical properties of Tirofiban-d9 Hydrochloride
An In-Depth Technical Guide to the Chemical Properties of Tirofiban-d9 Hydrochloride
Introduction
Tirofiban Hydrochloride is a potent, non-peptide antagonist of the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor, a critical component in the final common pathway of platelet aggregation.[1][2][3] By reversibly inhibiting fibrinogen from binding to this receptor, Tirofiban effectively prevents the formation of blood clots, establishing its role in managing acute coronary syndromes.[3][4][5]
This guide focuses on Tirofiban-d9 Hydrochloride , the deuterium-labeled analogue of Tirofiban. The strategic replacement of nine hydrogen atoms with their heavier deuterium isotopes on the butylsulfonyl group does not significantly alter the compound's biological activity but provides a distinct mass signature. This makes Tirofiban-d9 an indispensable tool for researchers, particularly as an internal standard in bioanalytical studies.[6][7] Its use significantly enhances the accuracy and precision of quantitative analyses, such as liquid chromatography-mass spectrometry (LC-MS), by correcting for variations during sample processing and analysis.[6][7]
This document provides a comprehensive overview of the essential chemical properties, analytical methodologies, and handling procedures for Tirofiban-d9 Hydrochloride, designed for professionals in drug development and scientific research.
Section 1: Core Chemical and Physical Properties
The fundamental identity and physical characteristics of Tirofiban-d9 Hydrochloride are crucial for its proper handling, storage, and application in experimental settings.
Table 1: Chemical Identifiers of Tirofiban-d9 Hydrochloride
| Property | Value | Source |
|---|---|---|
| Chemical Name | N-[(Butyl-d9)sulfonyl]-O-[4-(4-piperidynyl)butyl]-L-tyrosine Hydrochloride | [8] |
| IUPAC Name | (2S)-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid;hydrochloride | [9] |
| CAS Number | 1331911-68-2 | [8][9] |
| Molecular Formula | C₂₂H₂₈D₉ClN₂O₅S | [8] |
| Molecular Weight | 486.11 g/mol |[8][9] |
Table 2: Physicochemical Properties
| Property | Value | Remarks and Causality | Source |
|---|---|---|---|
| Appearance | White to Off-White Solid | The non-deuterated form is a non-hygroscopic, free-flowing powder.[4] | [8] |
| Solubility | DMSO: ~30 mg/mLEthanol: ~30 mg/mLWater: Very slightly solubleEthanol:PBS (1:20, pH 7.2): ~0.05 mg/mL | The molecule's structure contains both hydrophobic (butyl, phenyl) and hydrophilic (amine, carboxylic acid) groups, leading to good solubility in polar aprotic and protic organic solvents. Poor aqueous solubility is common for such structures. | [1][10] |
| Storage | Long-term (Solid): -20°CShort-term (Solid): 2-8°C (Refrigerator)In Solvent: -80°C (6 months); -20°C (1 month) | Low temperatures minimize degradation pathways, ensuring long-term chemical integrity. The non-deuterated form is stable for ≥4 years at -20°C.[1] Protect from light.[11] | [1][8][12] |
| Solution Stability | Aqueous solutions are not recommended for storage longer than one day. | Hydrolytic degradation can occur in aqueous environments over time. Fresh preparation is critical for accurate quantitative work. |[1] |
Section 2: The Role of Deuteration in Quantitative Analysis
The primary application of Tirofiban-d9 is as an internal standard (IS) for quantitative bioanalysis. The choice of a stable isotope-labeled IS is a cornerstone of robust method development, particularly for LC-MS/MS.
Causality Behind Using a Deuterated Standard:
-
Physicochemical Similarity: Tirofiban-d9 is chemically almost identical to the non-labeled analyte (Tirofiban). This ensures it behaves similarly during sample extraction, chromatography, and ionization. It co-elutes with the analyte, placing it in the same region of the chromatogram and subjecting it to identical matrix effects.
-
Mass Distinction: The nine deuterium atoms create a significant mass shift (+9 Da) from the parent compound. This allows a mass spectrometer to distinguish clearly between the analyte and the internal standard, preventing signal overlap.
-
Minimizing Variability: Any loss of substance during sample preparation (e.g., protein precipitation, solid-phase extraction) or fluctuations in instrument response will affect both the analyte and the IS proportionally. By calculating the ratio of the analyte signal to the IS signal, these variations are normalized, leading to highly precise and accurate quantification.
Section 3: Analytical Characterization Protocols
The following protocols represent validated systems for the characterization and quantification of Tirofiban-d9 Hydrochloride and its non-labeled counterpart.
Isotopic Purity and Identity Confirmation by Mass Spectrometry
Expertise & Rationale: Before use as a quantitative standard, it is imperative to confirm the identity and isotopic purity of Tirofiban-d9. High-resolution mass spectrometry (HRMS), such as on an Orbitrap or TOF instrument, provides the mass accuracy required to verify the elemental composition and the mass shift from deuteration.
Experimental Workflow:
-
Sample Preparation: Prepare a ~1 µg/mL solution of Tirofiban-d9 Hydrochloride in 50:50 acetonitrile:water with 0.1% formic acid.
-
Rationale: This solvent system is compatible with electrospray ionization (ESI) and the formic acid promotes protonation, leading to a strong [M+H]⁺ signal.
-
-
Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's guidelines to ensure high mass accuracy (<5 ppm).
-
Direct Infusion Analysis: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire full scan mass spectra in positive ion mode over a relevant m/z range (e.g., m/z 400-600).
-
Data Interpretation:
-
Confirm the presence of the protonated molecule [M+H]⁺ at the expected m/z for Tirofiban-d9 (C₂₂H₂₈D₉N₂O₅S + H⁺).
-
Compare this to the theoretical exact mass to confirm the elemental composition.
-
Analyze the isotopic distribution to assess the degree of deuteration and identify any residual non-labeled Tirofiban.
-
Caption: Workflow for MS-based identity confirmation of Tirofiban-d9.
Quantitative Analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Trustworthiness: This protocol describes a self-validating system for quantifying Tirofiban in a biological matrix (e.g., plasma or serum) using Tirofiban-d9 as the internal standard. The inclusion of a calibration curve and quality control (QC) samples ensures the accuracy and reliability of the results.
Step-by-Step Methodology:
-
Stock Solution Preparation:
-
Accurately weigh and dissolve Tirofiban (analyte) and Tirofiban-d9 (IS) in methanol to prepare separate 1 mg/mL stock solutions.[13]
-
Rationale: Methanol is an excellent solvent for Tirofiban and is suitable for preparing stock solutions due to its volatility and compatibility with subsequent dilutions.[13]
-
-
Working Solution Preparation:
-
Prepare serial dilutions of the Tirofiban stock solution in 50:50 acetonitrile:water to create working standards for the calibration curve (e.g., ranging from 20 ng/mL to 2000 ng/mL).
-
Prepare a separate working solution of Tirofiban-d9 IS at a fixed concentration (e.g., 100 ng/mL).
-
-
Calibration Curve and QC Sample Preparation:
-
Spike blank biological matrix (e.g., human serum) with the Tirofiban working standards to create calibration standards (e.g., 2 to 200 ng/mL).[14]
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Extraction (Protein Precipitation):
-
To 100 µL of each standard, QC, or unknown sample, add 20 µL of the Tirofiban-d9 IS working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
-
Rationale: Protein precipitation is a rapid and effective method for cleaning up biological samples prior to LC-MS analysis.[14]
-
-
LC-MS/MS System Conditions:
-
LC System:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, <3 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to separate Tirofiban from matrix components.
-
-
MS System (Tandem Quadrupole):
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Tirofiban and Tirofiban-d9. These must be optimized empirically.
-
-
-
Data Analysis:
-
Integrate the peak areas for the Tirofiban and Tirofiban-d9 MRM transitions.
-
Calculate the peak area ratio (Tirofiban / Tirofiban-d9) for each sample.
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of Tirofiban in QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Caption: LC-MS/MS workflow for quantitative analysis using Tirofiban-d9.
Conclusion
Tirofiban-d9 Hydrochloride is more than just a deuterated molecule; it is a precision tool that enables researchers to achieve the highest standards of accuracy in pharmacokinetic and bioanalytical studies. Understanding its chemical properties—from solubility and stability to its behavior in a mass spectrometer—is fundamental to its effective application. The protocols and data presented in this guide offer a robust framework for scientists and drug development professionals to confidently integrate Tirofiban-d9 Hydrochloride into their research, ensuring data of the highest integrity and trustworthiness.
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Tirofiban-d9 Hydrochloride: A Guide to Synthesis, Characterization, and Application as an Internal Standard
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis and characterization of Tirofiban-d9 Hydrochloride. As a deuterated isotopologue of the potent antiplatelet agent Tirofiban, this molecule is of paramount importance in pharmacokinetic and bioanalytical studies, where it serves as an ideal internal standard for mass spectrometry-based quantification.[1] This guide delves into the mechanistic rationale behind Tirofiban's therapeutic action, the strategic considerations for its labeled synthesis, and the rigorous analytical protocols required to verify its identity, purity, and isotopic enrichment.
The Scientific Imperative: Understanding Tirofiban and the Role of Deuteration
Mechanism of Action: A Targeted Blockade of Platelet Aggregation
Tirofiban is a synthetic, non-peptide antagonist of the glycoprotein (GP) IIb/IIIa receptor, a key integrin expressed on the surface of platelets.[2][3] This receptor's primary function is to bind circulating fibrinogen, an event that cross-links adjacent platelets, leading to aggregation and thrombus formation.[4][5] Tirofiban mimics the critical arginine-glycine-aspartic acid (RGD) sequence found in fibrinogen, allowing it to competitively and reversibly bind to the GP IIb/IIIa receptor.[6] This blockade physically prevents fibrinogen from binding, thereby inhibiting the final common pathway of platelet aggregation.[4][7] Its rapid onset and short half-life of approximately two hours make it a valuable therapeutic agent in the management of acute coronary syndromes (ACS).[3]
Caption: Mechanism of Tirofiban Action.
The Analytical Need for a Deuterated Internal Standard
In quantitative bioanalysis using Liquid Chromatography-Mass Spectrometry (LC-MS), precision and accuracy are paramount. Biological matrices (e.g., plasma, serum) are complex and can cause significant variability in analytical results due to phenomena like ion suppression or enhancement, sample loss during extraction, and instrument drift.[8][9] An ideal internal standard (IS) is a compound that is chemically and physically almost identical to the analyte of interest but is mass-distinguishable.[10]
Tirofiban-d9 Hydrochloride serves this purpose perfectly. By replacing the nine hydrogen atoms on the n-butylsulfonyl moiety with deuterium, the molecule's mass is increased by 9 Daltons. This mass shift is substantial enough to prevent isotopic overlap with the parent drug while being chemically insignificant, ensuring that Tirofiban-d9 co-elutes with Tirofiban during chromatography and experiences identical extraction recovery and ionization effects.[10][11] Adding a known quantity of Tirofiban-d9 to a sample at the beginning of the workflow allows for the precise normalization of the Tirofiban signal, correcting for any analytical variability and leading to highly reliable quantification.[8][12]
Synthesis of Tirofiban-d9 Hydrochloride
The synthesis of Tirofiban-d9 Hydrochloride mirrors the established routes for Tirofiban, with the critical modification being the introduction of the deuterated butyl group via a labeled reagent.[13] The following workflow is a logical amalgamation of published synthetic strategies.[14][15]
Caption: Synthetic Workflow for Tirofiban-d9 HCl.
Step-by-Step Synthetic Protocol
Step 1: Synthesis of N-(Butyl-d9-sulfonyl)-L-tyrosine
-
Rationale: This initial step introduces the isotopically labeled sidechain onto the L-tyrosine backbone. The amino group of tyrosine is the target for sulfonylation.
-
Protocol:
-
Suspend L-tyrosine in an appropriate solvent system (e.g., a mixture of water and an organic solvent like dioxane).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Add a base (e.g., sodium hydroxide solution) to deprotonate the amino group, making it nucleophilic.
-
Slowly add a solution of Butyl-d9-sulfonyl chloride in an organic solvent. The deuterated reagent is the key to isotopic labeling.
-
Allow the reaction to stir at a controlled temperature until completion, monitored by Thin Layer Chromatography (TLC) or HPLC.
-
Upon completion, acidify the reaction mixture to precipitate the product.
-
Filter, wash the solid with cold water, and dry under vacuum to yield N-(Butyl-d9-sulfonyl)-L-tyrosine.
-
Step 2: Condensation with 4-(4-chlorobutyl)pyridine hydrochloride
-
Rationale: This step attaches the piperidinylbutyl sidechain precursor to the phenolic hydroxyl group of the tyrosine derivative via a Williamson ether synthesis.
-
Protocol:
-
Dissolve the N-(Butyl-d9-sulfonyl)-L-tyrosine from Step 1 in a suitable polar aprotic solvent (e.g., DMF).
-
Add a strong base (e.g., potassium carbonate or sodium hydride) to deprotonate the phenolic hydroxyl group.
-
Add 4-(4-chlorobutyl)pyridine hydrochloride to the reaction mixture.
-
Heat the reaction (e.g., to 60-80 °C) and stir until completion, as monitored by HPLC.
-
After cooling, perform an aqueous workup to remove inorganic salts and quench the reaction.
-
Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure to obtain crude N-(Butyl-d9-sulfonyl)-O-[4-(4-pyridinyl)butyl]-L-tyrosine.
-
Step 3: Catalytic Hydrogenation of the Pyridine Ring
-
Rationale: The pyridine ring on the sidechain is reduced to a piperidine ring. This is the final step in forming the core Tirofiban structure.
-
Protocol:
-
Dissolve the crude product from Step 2 in a suitable solvent for hydrogenation, such as acetic acid or an alcohol like ethanol.[14][16]
-
Transfer the solution to a hydrogenation vessel.
-
Add a catalyst, typically 5-10% Palladium on Carbon (Pd/C).[15]
-
Pressurize the vessel with hydrogen gas (e.g., 1-3 MPa) and heat as required (e.g., 60 °C).[15][17]
-
Maintain stirring until hydrogen uptake ceases, indicating reaction completion.
-
Filter the reaction mixture through celite to remove the catalyst.
-
Evaporate the solvent to yield the free base of Tirofiban-d9.
-
Step 4: Formation of the Hydrochloride Salt
-
Rationale: The final compound is converted to its hydrochloride salt to improve stability, solubility, and handling characteristics for pharmaceutical use.
-
Protocol:
-
Dissolve the Tirofiban-d9 free base from Step 3 in a suitable organic solvent, such as isopropyl acetate or ethyl formate.[16][17]
-
Cool the solution and slowly add a stoichiometric amount of concentrated hydrochloric acid or HCl dissolved in an organic solvent.[17]
-
Stir the mixture for several hours to allow for complete precipitation of the hydrochloride salt.
-
Collect the solid product by filtration, wash with the solvent, and dry under vacuum at a controlled temperature (e.g., 40-45 °C) to yield Tirofiban-d9 Hydrochloride as a white to off-white solid.[16]
-
Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Tirofiban-d9 Hydrochloride. This process validates the compound for its intended use as an internal standard.[18][19]
Caption: Analytical Characterization Workflow.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the cornerstone for determining the chemical purity of the final compound. The method must be validated to ensure it is accurate, precise, and specific for Tirofiban.[20][21]
-
Protocol: Validated RP-HPLC Method
-
System: HPLC with UV detection.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[22]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM sodium dihydrogen phosphate, pH 5) and acetonitrile. A common ratio is 70:30 (v/v) aqueous to organic.[21]
-
Flow Rate: 1.0 mL/min.[22]
-
Sample Preparation: Dissolve a precisely weighed amount of Tirofiban-d9 HCl in the mobile phase or a suitable diluent (e.g., methanol) to a known concentration.
-
Analysis: Inject the sample and record the chromatogram. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
-
-
Data Presentation: HPLC Validation Parameters
| Validation Parameter | Acceptance Criteria (Typical) | Purpose |
| Specificity | No interference at the retention time of the main peak. | Ensures the method detects only the target analyte.[20] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Confirms a proportional response to concentration.[21] |
| Accuracy | 98.0% - 102.0% recovery | Measures the closeness of results to the true value.[24] |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% | Assesses consistency of results from multiple injections.[24] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | The lowest concentration that can be reliably detected.[21] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | The lowest concentration that can be accurately quantified.[21] |
Mass Spectrometry (MS) for Identity and Isotopic Enrichment
MS is used to confirm the molecular weight of Tirofiban-d9, verifying the successful incorporation of nine deuterium atoms. High-resolution mass spectrometry (HRMS) is ideal for this purpose.
-
Protocol: LC-MS Analysis
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis: Infuse the sample directly or via an LC system into the mass spectrometer.
-
Expected Mass: The protonated molecule [M+H]⁺ for Tirofiban-d9 (C₂₂H₂₈D₉N₂O₅S) should be observed. The expected monoisotopic mass is approximately 486.29. This is +9 Da compared to unlabeled Tirofiban (approx. 477.24).
-
Isotopic Purity: Analyze the isotopic cluster of the molecular ion. The abundance of the M+0 peak (unlabeled Tirofiban) relative to the M+9 peak (Tirofiban-d9) provides a measure of isotopic purity, which should ideally be ≥98%.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR provides unambiguous structural confirmation and is a definitive test for deuteration at the butyl position.
-
Protocol: ¹H NMR Analysis
-
Solvent: Deuterated solvent such as DMSO-d₆ or D₂O.
-
Analysis: Acquire a standard proton NMR spectrum.
-
Expected Outcome: The spectrum should match that of standard Tirofiban in the aromatic and piperidine regions. Critically, the characteristic signals corresponding to the n-butyl group (typically found in the 0.8-3.0 ppm range) will be absent or significantly diminished. The absence of these signals is conclusive evidence of successful deuteration at the intended position.
-
Conclusion
The synthesis and characterization of Tirofiban-d9 Hydrochloride require a meticulous, multi-step approach grounded in established organic chemistry principles and validated analytical science. The successful production of this isotopically labeled standard provides a critical tool for the pharmaceutical industry, enabling researchers to conduct highly accurate and reliable bioanalytical studies. This guide provides the foundational knowledge and practical protocols necessary to empower scientists in this endeavor, ensuring that the data generated in drug development is of the highest integrity.
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Drugs.com. (2025). Tirofiban Monograph for Professionals. Retrieved from [Link]
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Ifeanyi, O. E. (2018). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Pharmanest. Retrieved from [Link]
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AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]
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Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. Retrieved from [Link]
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van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Bioanalysis. Retrieved from [Link]
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Kumar, A. et al. (2011). Two Highly Sensitive Techniques (HPLC and HPTLC) for the Estimation of Anti-Platelet Drug Tirofiban from Infusion. Scholars Research Library. Retrieved from [Link]
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Rajput, D. et al. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition. Retrieved from [Link]
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EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Retrieved from [Link]
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Tirofiban-d9 Hydrochloride molecular weight and formula
An In-Depth Technical Guide to Tirofiban-d9 Hydrochloride: Physicochemical Properties, Mechanism, and Analytical Applications
Executive Summary
This technical guide provides a comprehensive overview of Tirofiban-d9 Hydrochloride, the stable isotope-labeled analogue of the potent antiplatelet agent, Tirofiban. Designed for researchers, analytical scientists, and drug development professionals, this document details the fundamental physicochemical properties, including the definitive molecular weight and formula, of this critical analytical standard. The guide elucidates the mechanism of action of the parent compound, Tirofiban, a reversible glycoprotein (GP) IIb/IIIa receptor antagonist, to provide a functional context. The core focus is on the application of Tirofiban-d9 Hydrochloride as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). A detailed, field-proven experimental protocol for the quantification of Tirofiban in plasma is provided, underscoring the indispensable role of its deuterated analogue in achieving analytical accuracy and reliability in pharmacokinetic and metabolic studies.
Introduction: From Antiplatelet Therapy to Analytical Precision
Tirofiban Hydrochloride is a potent, non-peptide, small-molecule inhibitor of the platelet glycoprotein IIb/IIIa receptor.[1][2] It represents a cornerstone in the management of acute coronary syndromes (ACS) by preventing the final common pathway of platelet aggregation, thereby reducing the incidence of thrombotic cardiovascular events.[3][4] The efficacy and safety of such a critical therapeutic agent rely on a thorough understanding of its pharmacokinetics and metabolism, which necessitates highly accurate and precise bioanalytical methods for its quantification in biological matrices.
To meet the rigorous demands of modern bioanalysis, stable isotope-labeled (SIL) internal standards are the gold standard. Tirofiban-d9 Hydrochloride is the deuterated form of Tirofiban, specifically designed for this purpose. By incorporating nine deuterium atoms, it becomes chemically identical to the parent drug but mass-shifted, making it distinguishable by a mass spectrometer.[5] This property allows it to serve as an ideal internal standard, co-eluting with the analyte and compensating for variations in sample preparation, matrix effects, and instrument response, thus ensuring the highest level of accuracy in quantitative studies.[5]
Physicochemical Properties of Tirofiban-d9 Hydrochloride
The precise characterization of an analytical standard is fundamental to its application. The core physicochemical properties of Tirofiban-d9 Hydrochloride are summarized below.
| Property | Value | Source(s) |
| Chemical Name | N-[(Butyl-d9)sulfonyl]-O-[4-(4-piperidynyl)butyl]-L-tyrosine Hydrochloride | [6] |
| Synonyms | N-[(Butyl-d9sulfonyl)]-O-[4-(4-piperidinyl)butyl]-L-tyrosine Monohydrochloride | [6] |
| CAS Number | 1331911-68-2 | [6] |
| Molecular Formula | C₂₂H₂₈D₉ClN₂O₅S | [6] |
| Molecular Weight | 486.11 g/mol | [6][7] |
| Appearance | White Solid | [6] |
| Storage | 2-8°C, Refrigerator | [6] |
Mechanism of Action: Targeting the Final Step of Platelet Aggregation
To appreciate the analytical application of Tirofiban-d9 HCl, understanding the pharmacological action of the parent compound is crucial. Tirofiban functions as a reversible antagonist of the glycoprotein (GP) IIb/IIIa receptor, an integrin found on the surface of platelets.[8][9] This receptor is the key mediator in the final step of platelet aggregation.
Upon vascular injury, platelets are activated by various agonists, leading to a conformational change in the GP IIb/IIIa receptor. This change enables it to bind with high affinity to circulating fibrinogen and von Willebrand factor.[9] Fibrinogen, a dimeric molecule, acts as a bridge, cross-linking adjacent platelets and leading to the formation of a platelet-rich thrombus.[1]
Tirofiban competitively blocks the fibrinogen binding site on the activated GP IIb/IIIa receptor.[1][8] By preventing this crucial cross-linking step, it potently inhibits platelet aggregation regardless of the initial activation stimulus.[3] Its action is rapid and reversible, with platelet function returning to near baseline within 4 to 8 hours following cessation of infusion, a critical feature for managing bleeding risks.[8][10]
Caption: Mechanism of Tirofiban action on the platelet aggregation cascade.
Application in Analytical Sciences: The Role of a Stable Isotope-Labeled Internal Standard
The primary application of Tirofiban-d9 Hydrochloride is as an internal standard (IS) for the quantitative analysis of Tirofiban in complex biological matrices.[5] In LC-MS/MS, an ideal IS should behave identically to the analyte during sample extraction and ionization but be clearly distinguishable by mass.
Causality behind using a SIL-IS:
-
Correction for Matrix Effects: Biological samples (e.g., plasma, urine) contain endogenous components that can suppress or enhance the ionization of the analyte in the mass spectrometer's source. Because Tirofiban-d9 HCl has nearly identical physicochemical properties to Tirofiban, it experiences the same matrix effects. By calculating the peak area ratio of the analyte to the IS, these variations are normalized, leading to a more accurate measurement.
-
Compensation for Sample Loss: During multi-step sample preparation procedures like protein precipitation, liquid-liquid extraction, or solid-phase extraction, some amount of the analyte may be lost. The SIL-IS is added at the very beginning of the process and is lost at the same rate as the analyte. The peak area ratio, therefore, remains constant, correcting for this procedural variability.
-
Improved Precision and Accuracy: By mitigating the effects of sample variability, the use of a SIL-IS significantly improves the precision (reproducibility) and accuracy (closeness to the true value) of the bioanalytical method, which is a regulatory requirement for studies supporting drug approval.
Experimental Protocol: Quantification of Tirofiban in Human Plasma via LC-MS/MS
This protocol describes a self-validating system for the robust quantification of Tirofiban using Tirofiban-d9 Hydrochloride as the internal standard.
5.1. Objective To develop and validate a sensitive and specific method for determining the concentration of Tirofiban in human plasma samples.
5.2. Materials and Reagents
-
Tirofiban reference standard
-
Tirofiban-d9 Hydrochloride (Internal Standard)
-
HPLC-grade Acetonitrile, Methanol, and Water
-
Formic Acid (LC-MS grade)
-
Control Human Plasma (K₂EDTA)
5.3. Instrumentation
-
Liquid Chromatography System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer
-
Analytical Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent
5.4. Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of Tirofiban and Tirofiban-d9 HCl and dissolve in 1 mL of methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the Tirofiban primary stock with 50:50 (v/v) acetonitrile:water to prepare calibration curve (CC) standards at concentrations ranging from 1 to 1000 ng/mL.
-
Internal Standard (IS) Working Solution (50 ng/mL): Dilute the Tirofiban-d9 HCl primary stock with 50:50 (v/v) acetonitrile:water. The choice of IS concentration is critical; it should be chosen to yield a consistent and strong signal without being excessively high, typically near the mid-point of the calibration range.
5.5. Sample Preparation: Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for blanks, standards, and unknown samples.
-
Pipette 50 µL of control plasma (or sample) into the appropriate tubes.
-
For CC standards, spike 5 µL of the appropriate working standard solution into the plasma. For blanks, add 5 µL of 50:50 acetonitrile:water.
-
Add Internal Standard: Add 200 µL of the IS working solution (50 ng/mL) prepared in acetonitrile to all tubes except the blank (add 200 µL of acetonitrile only to the blank). The use of acetonitrile as the solvent for the IS also serves as the protein precipitation agent.
-
Vortex: Vortex all tubes vigorously for 1 minute to ensure complete protein precipitation and mixing.
-
Centrifuge: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vials for LC-MS/MS analysis.
5.6. LC-MS/MS Method Parameters
| Parameter | Setting | Rationale |
| Liquid Chromatography | ||
| Column | Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) | C18 provides good retention for moderately polar compounds like Tirofiban. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier promotes better peak shape and ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Flow Rate | 0.4 mL/min | Standard for 2.1 mm ID columns. |
| Gradient | 5% B to 95% B over 2.5 min, hold 1 min, re-equilibrate | Gradient elution ensures separation from endogenous interferences and sharp peaks. |
| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | Tirofiban contains basic nitrogen atoms that are readily protonated. |
| MRM Transition (Tirofiban) | Q1: 441.2 -> Q3: 276.1 | Parent mass [M+H]⁺ and a stable, specific product ion. |
| MRM Transition (Tirofiban-d9) | Q1: 450.2 -> Q3: 285.1 | Mass shift of +9 Da for both parent and fragment ions confirms deuteration. |
| Dwell Time | 100 ms | Sufficient time to acquire >15 data points across a chromatographic peak. |
5.7. Data Analysis
-
Integrate the chromatographic peaks for both Tirofiban and Tirofiban-d9 HCl.
-
Calculate the Peak Area Ratio (PAR) = (Area of Tirofiban) / (Area of Tirofiban-d9 HCl).
-
Construct a calibration curve by plotting the PAR against the nominal concentration of the CC standards.
-
Apply a linear regression with 1/x² weighting to the calibration curve. The weighting ensures that the curve is most accurate at the lower concentrations, which is critical for pharmacokinetic studies.
-
Determine the concentration of Tirofiban in unknown samples by interpolating their PAR values from the regression line.
Caption: Bioanalytical workflow for Tirofiban quantification using a SIL-IS.
Conclusion
Tirofiban-d9 Hydrochloride is more than just a deuterated molecule; it is an enabling tool for high-integrity scientific research and drug development. Its molecular formula (C₂₂H₂₈D₉ClN₂O₅S) and molecular weight (486.11 g/mol ) define its identity as a precise mass-shifted analogue of its parent compound. By serving as a stable isotope-labeled internal standard, it provides the foundation for robust, accurate, and reproducible bioanalytical methods. The protocols and principles outlined in this guide demonstrate its critical role in overcoming the inherent challenges of quantitative analysis in complex biological matrices, thereby ensuring the reliable characterization of Tirofiban's pharmacokinetic profile and contributing to its safe and effective clinical use.
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An In-depth Technical Guide to the Application of Deuterated Tirofiban as an Internal Standard in Quantitative Bioanalysis
Foreword: The Pursuit of Unimpeachable Data in Bioanalysis
In the landscape of drug development, particularly in pharmacokinetic and bioequivalence studies, the integrity of concentration-time data is paramount. The decisions derived from this data—regarding dosage, safety, and efficacy—carry immense weight. Therefore, the bioanalytical methods that generate this data must be robust, precise, and accurate. At the heart of achieving this standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the appropriate use of an internal standard. This guide provides a detailed examination of deuterated Tirofiban, articulating its role as a "gold standard" internal standard and providing the technical framework for its successful implementation in a regulated bioanalytical environment.
Foundational Concepts: Tirofiban and the Imperative for Internal Standardization
Tirofiban: A Potent Antiplatelet Agent
Tirofiban is a synthetic, non-peptide antagonist of the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor.[1][2][3] This receptor is the final common pathway for platelet aggregation.[4][5] By reversibly blocking the binding of fibrinogen to the GP IIb/IIIa receptor, Tirofiban effectively inhibits the formation of blood clots, making it a critical therapy in the management of acute coronary syndromes.[6][7][8] Given its potent activity and therapeutic importance, accurately quantifying its concentration in biological matrices like human plasma is essential for understanding its pharmacokinetics and ensuring patient safety.
The Role of the Internal Standard in LC-MS/MS
Quantitative analysis via LC-MS/MS is susceptible to variability from numerous sources, including sample preparation (e.g., extraction efficiency), chromatographic injection volume, and mass spectrometer ionization efficiency.[9][10][11] An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample, which allows the analytical process to be self-correcting.[12] Quantification is based on the ratio of the analyte's instrument response to the IS's response, which normalizes variations and ensures data accuracy.[11][13]
The ideal IS co-elutes with the analyte and experiences identical variations during sample processing and analysis, thereby providing the most accurate correction. This is where Stable Isotope-Labeled (SIL) internal standards, such as deuterated Tirofiban, become indispensable.[14][15][16][17]
The Gold Standard: Justification for Deuterated Tirofiban
The use of a SIL-IS is the universally accepted best practice in quantitative bioanalysis.[17][18][19] Deuterated Tirofiban is nearly identical to the parent drug in its chemical structure and physicochemical properties. This near-identity ensures that it behaves almost identically during extraction, chromatography, and ionization, making it the superior choice over structural analog internal standards.[9][15]
Key Advantages of Deuterated Tirofiban as an IS:
-
Correction for Matrix Effects: Biological matrices can suppress or enhance the ionization of an analyte in the mass spectrometer's source. Because a SIL-IS has the same ionization efficiency and co-elutes with the analyte, it experiences the same matrix effects, and the analyte/IS ratio remains constant, correcting for this potentially significant source of error.[17]
-
Compensation for Recovery Variability: A SIL-IS will have the same extraction recovery from the biological matrix as the analyte. If recovery is inconsistent between samples, the SIL-IS tracks this variability, ensuring the final calculated concentration is unaffected.[9][16]
-
Regulatory Acceptance: Regulatory bodies like the FDA and EMA have a strong preference for the use of SIL internal standards in bioanalytical methods supporting regulatory submissions, as they provide the highest degree of confidence in the data.[17]
While deuterium (²H) labeled standards are generally cost-effective, it is crucial to ensure a sufficient mass difference (typically ≥ 3 mass units) to prevent isotopic crosstalk from the natural abundance of ¹³C in the unlabeled analyte.[20] Furthermore, the position of the deuterium labels should be on a part of the molecule that is not metabolically active to prevent in-vivo exchange.
Caption: Protein Precipitation Workflow for Tirofiban Analysis.
Step-by-Step Protocol:
-
Aliquot 50 µL of plasma (calibrator, QC, or study sample) into a 1.5 mL polypropylene tube.
-
Add 150 µL of the internal standard working solution (Tirofiban-d4 in acetonitrile). The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.
-
Vortex vigorously for 30 seconds to ensure complete mixing and protein denaturation.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a 96-well plate for analysis.
-
Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
Table 3: Liquid Chromatography Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 50 x 2.1 mm, 3.5 µm | Provides good retention and peak shape for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation for positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good separation efficiency. |
| Gradient | 5% B to 95% B over 3 min | A gradient ensures efficient elution and separation from endogenous interferences. |
| Flow Rate | 0.4 mL/min | Standard flow rate for this column dimension. |
| Column Temp. | 40 °C | Elevated temperature improves peak shape and reduces viscosity. |
| Run Time | ~5 minutes | Allows for elution and column re-equilibration. |
Table 4: Tandem Mass Spectrometry Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | Tirofiban contains basic nitrogen atoms that are readily protonated. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |
| Source Temp. | 500 °C | Optimizes desolvation of the analyte. |
| IonSpray Voltage | 5500 V | Optimizes the formation of gas-phase ions. |
| MRM Transitions | See Table 2 | Specific precursor-to-product ion transitions for analyte and IS. |
Bioanalytical Method Validation (BMV)
A full validation must be performed according to regulatory guidelines to ensure the method is reliable for its intended purpose. [21][22][23] Table 5: Summary of Key Validation Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria |
|---|---|---|
| Selectivity | Ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. |
| Linearity & Range | Define the concentration range over which the method is accurate and precise. | A minimum of 6 non-zero standards; correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Determine the closeness of measured values to the nominal value and the variability of the measurements. | For QC samples, mean accuracy within ±15% of nominal (±20% at LLOQ); precision (%CV) ≤15% (≤20% at LLOQ). |
| Matrix Effect | Assess the impact of matrix components on ionization. | The CV of the IS-normalized matrix factor should be ≤15%. |
| Recovery | Measure the efficiency of the extraction process. | Need not be 100%, but must be consistent and reproducible. |
| Stability | Evaluate analyte stability under various conditions (Freeze-Thaw, Bench-Top, Long-Term, In-Autosampler). | Mean concentration of stability samples must be within ±15% of nominal concentration. |
Data Interpretation and Vigilant Monitoring
The concentration of Tirofiban in an unknown sample is calculated from the linear regression equation of the calibration curve, using the peak area ratio of Tirofiban to Tirofiban-d4.
A critical aspect of a self-validating system is the continuous monitoring of the internal standard response. While the analyte/IS ratio is the basis for quantification, a stable IS response across an analytical run provides confidence that the assay is performing consistently.
Caption: Decision workflow for monitoring internal standard response.
If a subset of samples shows a drastic drop or increase in IS response, it warrants an investigation, as it could indicate a pipetting error, inconsistent extraction, or an instrument malfunction. [13][24]Relying solely on the ratio without this vigilance can mask underlying analytical problems. [9][16]
Conclusion
The use of deuterated Tirofiban as an internal standard represents the pinnacle of current best practices in the bioanalysis of Tirofiban. Its ability to mimic the analyte throughout the analytical process provides unparalleled correction for the inherent variabilities of LC-MS/MS analysis. By combining this ideal internal standard with a meticulously developed and validated protocol, as outlined in this guide, researchers and drug development professionals can generate high-quality, reliable, and defensible data, ensuring the integrity of their clinical and non-clinical studies.
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An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Tirofiban-d9 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the pharmacokinetic and metabolic profile of Tirofiban, with a special focus on the utility of its deuterated analog, Tirofiban-d9 Hydrochloride, in scientific research.
Introduction: The Clinical Significance of Tirofiban and the Role of its Deuterated Analog
Tirofiban is a potent, non-peptide antagonist of the glycoprotein (GP) IIb/IIIa receptor, a key player in the final common pathway of platelet aggregation.[1][2] Administered intravenously, it effectively prevents fibrinogen from binding to this receptor, thereby inhibiting the formation of blood clots.[3][4] This mechanism of action makes Tirofiban a critical therapeutic agent in the management of acute coronary syndromes (ACS), including unstable angina and non-ST-elevation myocardial infarction (NSTEMI).[5][6][7] Its rapid onset and short half-life of approximately 2 hours allow for precise control over its antiplatelet effects.[5][8]
In the realm of drug development and bioanalysis, stable isotope-labeled internal standards are indispensable for achieving accurate and reproducible quantification in liquid chromatography-mass spectrometry (LC-MS) assays.[9][10] Tirofiban-d9 Hydrochloride, a deuterated version of Tirofiban, serves this crucial role. By replacing nine hydrogen atoms with deuterium, a stable isotope of hydrogen, Tirofiban-d9 becomes chemically identical to the parent drug but possesses a distinct mass.[9][11] This property allows it to be used as an internal standard to correct for variations in sample preparation, instrument response, and matrix effects, thereby ensuring the integrity of pharmacokinetic data.[9][10]
Pharmacokinetic Profile of Tirofiban
The pharmacokinetic properties of Tirofiban have been well-characterized, demonstrating a predictable and manageable profile for its clinical application.
Absorption and Distribution
As Tirofiban is administered intravenously, absorption is not a relevant pharmacokinetic parameter.[5] Following administration, it is approximately 65% bound to plasma proteins and has a volume of distribution ranging from 21 to 87 liters.[4][12][13]
Metabolism and Excretion
Tirofiban undergoes minimal metabolism in humans.[5][6][12] The majority of the drug is excreted unchanged, primarily through the urine (about 65%) and to a lesser extent in the feces (about 25%).[5] The elimination half-life is approximately 2 hours.[3][5][6] This limited metabolism simplifies its pharmacokinetic profile and reduces the potential for drug-drug interactions involving metabolic pathways.
| Pharmacokinetic Parameter | Value | Reference |
| Route of Administration | Intravenous | [5] |
| Plasma Protein Binding | ~65% | [4][6] |
| Volume of Distribution | 21 - 87 L | [12][13] |
| Metabolism | Minimal | [5][6][12] |
| Primary Route of Excretion | Renal (unchanged drug) | [3][5] |
| Elimination Half-life | ~2 hours | [3][5][6] |
The Rationale and Application of Tirofiban-d9 Hydrochloride in Research
The use of deuterated internal standards is a cornerstone of modern bioanalytical chemistry, particularly in LC-MS based quantification.
The Principle of Isotope Dilution Mass Spectrometry
Tirofiban-d9 Hydrochloride is chemically identical to Tirofiban, meaning it exhibits the same chromatographic behavior, extraction recovery, and ionization efficiency in a mass spectrometer.[11] However, its increased mass allows it to be distinguished from the non-deuterated analyte. By adding a known amount of Tirofiban-d9 to a biological sample, any loss of analyte during sample processing or fluctuations in instrument performance will affect both the analyte and the internal standard equally.[9][10] This allows for a precise determination of the analyte's concentration by calculating the ratio of the analyte's signal to that of the internal standard.
Caption: Workflow for quantification using a deuterated internal standard.
Experimental Protocols for Pharmacokinetic Studies
In Vivo Study Design for Tirofiban Pharmacokinetics
A typical in vivo pharmacokinetic study in an animal model, such as rats, would involve the following steps:
-
Animal Acclimatization: Wistar rats are acclimatized under standard laboratory conditions.[14][15]
-
Drug Administration: Tirofiban Hydrochloride is dissolved in a sterile saline solution and administered intravenously via the tail vein at a predetermined dose.[14]
-
Blood Sampling: Blood samples are collected at various time points post-administration.[14]
-
Sample Processing: Serum is separated from the blood samples by centrifugation.[14][15]
-
Internal Standard Spiking: A known concentration of Tirofiban-d9 Hydrochloride is added to each serum sample.
-
Sample Extraction: Proteins are precipitated, and the analyte and internal standard are extracted from the serum matrix.[10]
-
LC-MS/MS Analysis: The extracted samples are analyzed using a validated LC-MS/MS method.[16]
Bioanalytical Method: LC-MS/MS for Tirofiban Quantification
A sensitive and specific LC-MS/MS method is essential for the accurate determination of Tirofiban concentrations in biological matrices.[16][17]
-
Chromatographic Separation:
-
Column: A reverse-phase C18 or C8 column is typically used.[17][18]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 1-octane sulfonic acid) and an organic solvent (e.g., acetonitrile) is employed for separation.[15][17]
-
Flow Rate: A constant flow rate, for example, 1 mL/min, is maintained.[15][17]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
-
Detection: The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[16] Specific precursor-to-product ion transitions for both Tirofiban and Tirofiban-d9 are monitored.
-
Caption: A typical sample preparation and analysis workflow for Tirofiban.
Conclusion
Tirofiban is a vital antiplatelet medication with a well-defined pharmacokinetic profile characterized by minimal metabolism and rapid renal clearance. The use of its deuterated analog, Tirofiban-d9 Hydrochloride, as an internal standard is critical for the accurate and precise quantification of Tirofiban in biological samples. This in-depth understanding of its pharmacokinetics and the analytical methodologies employing its deuterated form is fundamental for researchers and scientists in the field of drug development and clinical pharmacology.
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- Pharmacology of Tirofiban (Aggrastat); Overview, mechanism of action, Uses, Dosage, Effects. (2024, October 31). YouTube.
- Tirofiban Monograph for Professionals. (2025, November 10). Drugs.com.
- Tirofiban. (n.d.). Wikipedia.
- Nickson, C. (2024, July 14). Tirofiban. LITFL.
- Kondo, K. (2002). Clinical pharmacokinetics of tirofiban, a nonpeptide glycoprotein IIb/IIIa receptor antagonist: comparison with the monoclonal antibody abciximab. Clinical Pharmacokinetics, 41(3), 187-195.
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A Senior Application Scientist's Guide to the Certificate of Analysis for Tirofiban-d9 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the critical data presented in a Certificate of Analysis (CoA) for Tirofiban-d9 Hydrochloride, a deuterated internal standard essential for pharmacokinetic and metabolic studies. Moving beyond a simple checklist of specifications, this document elucidates the scientific principles and analytical methodologies that underpin each test. Authored from the perspective of a Senior Application Scientist, it offers field-proven insights into the causality behind experimental choices, ensuring that researchers can confidently interpret and utilize this vital data for regulatory submissions and bioanalytical assays. Detailed protocols for identity, purity, and isotopic enrichment determination are provided, alongside visual workflows and data tables, to create a self-validating system of trustworthy analytical characterization.
Introduction: The Critical Role of a Deuterated Internal Standard
Tirofiban is a potent, non-peptide antagonist of the glycoprotein (GP) IIb/IIIa receptor, a key player in the final common pathway of platelet aggregation.[1][2] It is clinically used as an antiplatelet agent to prevent thrombotic events in patients with acute coronary syndromes.[2][3] In drug development and clinical pharmacology, quantifying the concentration of a drug in biological matrices is paramount. This necessitates the use of a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry-based bioanalytical methods.
Tirofiban-d9 Hydrochloride serves this purpose. The incorporation of nine deuterium atoms creates a molecule that is chemically identical to Tirofiban but has a distinct, higher mass.[4] This mass shift allows it to be distinguished from the unlabeled drug by a mass spectrometer, while its near-identical physicochemical properties ensure it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and co-ionization corrects for matrix effects and variations in instrument response, enabling highly accurate and precise quantification of Tirofiban.
A Certificate of Analysis for Tirofiban-d9 HCl is more than a quality control document; it is the foundational evidence that the material is fit for its intended purpose. This guide will deconstruct a typical CoA, providing the scientific rationale for each analytical test and the experimental details required to achieve robust and reliable results.
Decoding the Certificate of Analysis: A Multi-faceted Approach to Quality
The CoA for a high-purity reference standard like Tirofiban-d9 HCl is a synthesis of multiple analytical techniques, each providing a unique piece of the quality puzzle. The overarching goal is to confirm the molecule's identity, quantify its purity, and verify the extent and location of isotopic labeling.
Caption: Analytical workflow for generating a Tirofiban-d9 HCl CoA.
Identity Confirmation: Is It What It Claims to Be?
Confirming the chemical identity of Tirofiban-d9 HCl is the first and most critical step. This is not a single measurement but a corroboration of data from orthogonal techniques.
Mass Spectrometry (MS)
The "Why": MS directly measures the mass-to-charge ratio (m/z) of an ionized molecule. For Tirofiban-d9 HCl, this provides two crucial pieces of information: the molecular weight of the deuterated molecule and its fragmentation pattern. This confirms that the molecule has the correct elemental composition, including the nine deuterium atoms.
Experimental Protocol: LC-MS/MS for Identity
-
Sample Preparation: Accurately weigh ~1 mg of Tirofiban-d9 HCl and dissolve in 1 mL of methanol to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~1 µg/mL with 50:50 acetonitrile:water.
-
Chromatography:
-
System: A validated HPLC or UPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to elute Tirofiban (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
System: Triple Quadrupole or Q-Tof Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Analysis: Full scan analysis to find the parent ion [M+H]⁺. Follow with a product ion scan (fragmentation) of the parent ion to confirm the structure.
-
Data Presentation:
| Parameter | Expected Value (Tirofiban) | Expected Value (Tirofiban-d9) | Observed Value |
| Molecular Formula | C₂₂H₃₆N₂O₅S | C₂₂H₂₇D₉N₂O₅S | C₂₂H₂₇D₉N₂O₅S |
| Monoisotopic Mass | 440.24 | 449.30 | 449.3015 |
| [M+H]⁺ | 441.25 | 450.31 | 450.3088 |
Table 1: Mass Spectrometry Data for Tirofiban and Tirofiban-d9.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The "Why": While MS confirms the mass, NMR spectroscopy elucidates the specific atomic structure. It provides information on the chemical environment of each proton (¹H NMR) and deuteron (²H NMR), confirming not only the core structure of Tirofiban but also the specific locations of the deuterium labels.[5] For Tirofiban-d9, the deuterium atoms are typically located on the butyl chain of the butylsulfonyl group and the piperidinyl ring, positions that are metabolically stable.
-
¹H NMR: Confirms the overall structure. The key indicator of successful deuteration is the significant reduction or complete disappearance of proton signals at the sites of deuterium incorporation.[5]
-
²H NMR: Directly observes the deuterium nuclei, providing unambiguous evidence of their presence and location within the molecule.[5][6]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of Tirofiban-d9 HCl in ~0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄).
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition: Acquire a standard proton spectrum.
-
Analysis: Compare the resulting spectrum to that of an authentic, non-deuterated Tirofiban HCl standard. The absence of signals corresponding to the nine protons on the butylsulfonyl and piperidinyl moieties confirms successful deuteration.
Purity Assessment: Quantifying the Undesirables
No chemical synthesis is perfect. A CoA must rigorously quantify the purity of the compound and characterize any significant impurities. This is governed by international guidelines, such as those from the International Council for Harmonisation (ICH).[7][8][9]
Chromatographic Purity by HPLC-UV
The "Why": High-Performance Liquid Chromatography (HPLC) is the gold standard for separating the main compound from any structurally related impurities (e.g., synthetic precursors, degradation products) and quantifying their relative amounts.[10] UV detection is suitable for Tirofiban due to the presence of a chromophore (the phenyl group). The method must be validated for specificity, linearity, accuracy, and precision according to ICH Q2(R1) guidelines.[11][12][13]
Experimental Protocol: Purity by RP-HPLC
-
Sample Preparation: Prepare a solution of Tirofiban-d9 HCl in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
Chromatography:
-
System: A validated HPLC system with a UV/DAD detector.
-
Column: C8 or C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[14]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common mobile phase is a gradient of acetonitrile in a phosphate or 1-octane sulfonic acid buffer.[10][14][15] For example, a mixture of 1-octane sulfonic acid buffer (pH 3.0) and acetonitrile (55:45 v/v).[14]
-
Column Temperature: Ambient or controlled (e.g., 40°C).[16]
-
Injection Volume: 20 µL.[14]
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks (Area % method). Impurities above the reporting threshold (typically 0.05% as per ICH Q3A) must be reported.[7][8]
Data Presentation:
| Test | Method | Specification | Result |
| Purity (by HPLC) | Area % at 277 nm | ≥ 98.0% | 99.6% |
| Largest Unspecified Impurity | Area % | ≤ 0.10% | 0.08% |
| Total Impurities | Area % | ≤ 1.0% | 0.4% |
Table 2: Example of HPLC Purity Data.
Isotopic Purity and Enrichment
The "Why": For a SIL-IS, it's not enough to know the chemical purity; one must also confirm the isotopic purity. This involves two key parameters:
-
Isotopic Enrichment: The percentage of molecules that contain the desired number of deuterium atoms (in this case, nine). High enrichment (typically >98%) is crucial to ensure a strong, clean signal for the internal standard.
-
Presence of Unlabeled Material (d₀): The amount of non-deuterated Tirofiban present in the standard. This must be minimal to avoid artificially inflating the measured concentration of the analyte in unknown samples.
Methodology: High-Resolution Mass Spectrometry (HRMS) HRMS (e.g., on a Q-Tof or Orbitrap instrument) is the definitive technique for this analysis. Its high mass accuracy and resolution allow for the clear separation and quantification of the isotopic distribution of the molecule.
Caption: Conceptual HRMS analysis for isotopic purity of Tirofiban-d9.
Data Presentation:
| Isotopic Species | Relative Abundance | Specification |
| d₉ (Fully Labeled) | 99.2% | ≥ 98% |
| d₈ | 0.6% | Report |
| d₇ | 0.1% | Report |
| d₀ (Unlabeled) | < 0.1% | ≤ 0.5% |
Table 3: Example of Isotopic Enrichment Data.
Conclusion: A Foundation of Trust
The Certificate of Analysis for Tirofiban-d9 Hydrochloride is a testament to rigorous scientific validation. Each test, from mass spectrometry and NMR to HPLC, is chosen for its ability to interrogate a specific, critical quality attribute of the molecule. As a Senior Application Scientist, the ultimate goal is to provide researchers with a standard they can trust implicitly. By understanding the "why" behind the data and the "how" of the experimental protocols, scientists and drug developers can leverage this information to build robust, reliable, and defensible bioanalytical methods, ensuring the integrity of their pharmacokinetic and clinical data. This guide serves as a bridge between the raw data on the CoA and the confident application of Tirofiban-d9 Hydrochloride in a regulated research environment.
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Aggrastat® (tirofiban hydrochloride) Injection | Mechanism of Action. (n.d.). Retrieved from [Link]
-
Gandhimathi, M., et al. (2020). Two Highly Sensitive Techniques (HPLC and HPTLC) for the Estimation of Anti-Platelet Drug Tirofiban from Infusion. Der Pharmacia Lettre, 12(2), 1-6. Retrieved from [Link]
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European Medicines Agency. (2006). ICH Q3A(R2) Impurities in new drug substances. Retrieved from [Link]
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Wikipedia. (n.d.). Tirofiban. Retrieved from [Link]
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Tahir, M., et al. (2018). Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review. Cardiovascular & Hematological Agents in Medicinal Chemistry, 16(1), 13-20. Retrieved from [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Patsnap Synapse. (2024). What is the mechanism of Tirofiban Hydrochloride? Retrieved from [Link]
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EBM Consult. (n.d.). Drug Monograph: Tirofiban (Aggrastat). Retrieved from [Link]
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Wikipedia. (n.d.). Deuterium NMR. Retrieved from [Link]
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International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
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ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]
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Suneetha, A., & Rao, D. (2011). Development and validation of new RP-HPLC method for the determination of tirofiban in pharmaceutical formulation. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 175-177. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds. Retrieved from [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
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Darkovska-Serafimovska, M., et al. (2014). Determination of tirofiban in serum using liquid chromatography with UV detection. Macedonian pharmaceutical bulletin, 60(1), 15-22. Retrieved from [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Slideshare. (n.d.). Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. Retrieved from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
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Therapeutic Goods Administration. (2025). ICH topic Q 3 A (R2) - Impurities in new drug substances. Retrieved from [Link]
-
Serafimovska, M. D., et al. (2016). Development of alternative HPLC method for the determination of tirofiban in rat serum. Journal of Hygienic Engineering and Design, 15, 3-9. Retrieved from [Link]
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ResearchGate. (n.d.). Results of the assay and the recovery analysis of Tirofiban. Retrieved from [Link]
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ResearchGate. (2010). Development and Validation of Reverse Phase High Performance Liquid Chromatographic Method for Determination of Tirofiban in Serum. Retrieved from [Link]
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Wikipedia. (n.d.). Hydrogen-deuterium exchange. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Deuterated Compounds | Stable Isotope-Labeled Standards. Retrieved from [Link]
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Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Retrieved from [Link]
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El-Bagary, R. I., et al. (2014). The Utility of HPLC-UV Cleaning Validation for the Determination of Tirofiban Residues. International Journal of Pharmaceutical Sciences and Research, 5(8), 3465-3471. Retrieved from [Link]
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Darkovska-Serafimovska, M., et al. (2010). Development and validation of reverse phase high performance liquid chromatographic method for determination of Tirofiban in serum. Journal of the Serbian Chemical Society, 75(10), 1387-1397. Retrieved from [Link]
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BioPharm International. (2013). Performing Hydrogen/Deuterium Exchange with Mass Spectrometry. Retrieved from [Link]
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Methodological & Application
Application of Tirofiban-d9 Hydrochloride in Platelet Aggregation Assays
Introduction and Scientific Rationale
Tirofiban Hydrochloride is a potent, highly specific, non-peptide antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.[1][2] Clinically, it is used as an antithrombotic agent to prevent cardiac ischemic events in patients with acute coronary syndrome.[2][3] Its mechanism of action targets the final common pathway of platelet aggregation.[4][5] Upon platelet activation by agonists like adenosine diphosphate (ADP) or collagen, the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen.[5][6] Fibrinogen then acts as a bridge between adjacent platelets, leading to the formation of a platelet aggregate.[5] Tirofiban reversibly blocks this interaction, effectively inhibiting aggregation regardless of the initial stimulus.[1][7]
The gold-standard method for evaluating the efficacy of antiplatelet agents like Tirofiban in vitro is Light Transmission Aggregometry (LTA).[5][8][9] This technique provides a quantitative measure of platelet aggregation in response to various agonists.[6]
The Role of Tirofiban-d9 Hydrochloride:
This document focuses on the application of Tirofiban-d9 Hydrochloride , a deuterated isotopologue of Tirofiban.[10][11] In pharmaceutical research, deuterated compounds, where hydrogen atoms are replaced by their stable isotope deuterium, serve several critical functions.[12] While they are most commonly used as internal standards for quantitative bioanalysis using mass spectrometry, their near-identical biological activity makes them suitable for use as the primary test article in functional assays.[12][13] The substitution of hydrogen with deuterium creates a stronger carbon-deuterium bond, which can slow metabolic processes (a phenomenon known as the kinetic isotope effect), potentially improving a drug's pharmacokinetic profile.[14] Using Tirofiban-d9 in this assay allows researchers to characterize its inhibitory potential, which is expected to be functionally identical to the non-deuterated form in an in vitro setting, or to use it as a tracer in more complex pharmacokinetic/pharmacodynamic (PK/PD) studies.[15]
Guiding Principles of Light Transmission Aggregometry (LTA)
LTA measures the change in light transmission through a suspension of platelets as they aggregate. The core components of the assay are:
-
Platelet-Rich Plasma (PRP): A suspension of platelets in their native plasma, obtained by low-speed centrifugation of whole blood.[8]
-
Platelet-Poor Plasma (PPP): The reference plasma, devoid of platelets, obtained by high-speed centrifugation. PPP is used to set the 100% light transmission baseline.[5]
-
Aggregometer: A specialized spectrophotometer that maintains the PRP sample at 37°C with constant stirring. It directs a beam of light through the cuvette and measures the amount of light that passes through to a photocell.[16]
-
Agonist: A chemical stimulant (e.g., ADP, collagen) that induces platelet activation and aggregation.[6][17]
Initially, the PRP is turbid, and light transmission is low. Upon addition of an agonist, platelets aggregate into larger clumps, causing the plasma to clear and light transmission to increase.[9][16] The aggregometer records this change over time, generating an aggregation curve.
Mechanism of Action and Experimental Workflow Visualization
Molecular Mechanism of Tirofiban
Tirofiban directly interferes with the final step of platelet aggregation. The diagram below illustrates how various agonists stimulate platelets, leading to the activation of the GPIIb/IIIa receptor, and how Tirofiban blocks the subsequent binding of fibrinogen.
Caption: Tirofiban blocks the active GPIIb/IIIa receptor, preventing fibrinogen binding.
Experimental Workflow for LTA
The following diagram outlines the critical steps for performing a platelet aggregation assay with Tirofiban-d9 Hydrochloride, from blood collection to data analysis.
Caption: Step-by-step workflow for the platelet aggregation inhibition assay.
Detailed Experimental Protocol
This protocol describes the measurement of the dose-dependent inhibitory effect of Tirofiban-d9 Hydrochloride on ADP-induced platelet aggregation.
Materials and Reagents
-
Tirofiban-d9 Hydrochloride (CAS No: 1331911-68-2)[10]
-
Adenosine 5'-diphosphate (ADP)
-
Dimethyl sulfoxide (DMSO, vehicle)
-
Saline solution (0.9% NaCl)
-
Human whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least 14 days.
-
Vacutainer tubes containing 3.2% sodium citrate anticoagulant.
-
Platelet aggregation cuvettes with stir bars.
-
Calibrated micropipettes.
-
Light Transmission Aggregometer.
Preparation of Solutions
-
Tirofiban-d9 Stock Solution (e.g., 1 mM): Prepare a stock solution in DMSO. Store in aliquots at -20°C.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the Tirofiban-d9 stock solution in saline to achieve the desired final concentrations (e.g., 0.5 nM to 100 nM).[18] The final DMSO concentration in the PRP should be ≤0.5%.
-
ADP Stock Solution (e.g., 100 µM): Prepare a stock solution in saline. The final concentration used to induce aggregation should be determined empirically to produce a sub-maximal response (typically 5-10 µM).[19]
Preparation of Platelet-Rich and Platelet-Poor Plasma
-
Blood Collection: Collect whole blood into 3.2% sodium citrate tubes. Mix gently by inversion. All subsequent steps should be performed at room temperature.
-
PRP Preparation: Centrifuge the blood tubes at 150-200 x g for 15-20 minutes with the brake off.[5] Carefully aspirate the upper, straw-colored layer (PRP) and transfer to a polypropylene tube.
-
PPP Preparation: Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes to pellet all cellular components.[5] Collect the supernatant (PPP).
-
Platelet Count: If possible, adjust the platelet count of the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
LTA Procedure
-
Instrument Setup: Turn on the LTA instrument and allow it to warm up to 37°C.[20]
-
Calibration: Place a cuvette with PPP into the sample well and set the light transmission to 100%. Place a cuvette with PRP into the well and set the transmission to 0%.
-
Sample Preparation: Pipette PRP (e.g., 270 µL) into a new cuvette with a stir bar.[16]
-
Incubation: Add a small volume (e.g., 30 µL) of either a Tirofiban-d9 working solution or vehicle (as a control) to the PRP. Incubate for 5-15 minutes at 37°C in the aggregometer.[7]
-
Aggregation Measurement:
-
Establish a stable baseline for at least 1 minute.[20]
-
Add the pre-determined concentration of ADP (e.g., in a 30 µL volume) to initiate aggregation.
-
Record the aggregation for 5-10 minutes.
-
-
Testing Range: Repeat the procedure for each concentration of Tirofiban-d9 and the vehicle control.
Data Analysis and Interpretation
The primary output is the maximum platelet aggregation (%) achieved within the recording time.
-
Calculate Percent Inhibition: Use the following formula for each Tirofiban-d9 concentration: % Inhibition = [ (Max Aggregation_Vehicle - Max Aggregation_Tirofiban) / Max Aggregation_Vehicle ] * 100[21]
-
Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of Tirofiban-d9 that produces 50% inhibition of platelet aggregation.
-
Plot the % Inhibition against the logarithm of the Tirofiban-d9 concentration.
-
Use a non-linear regression model (four-parameter logistic function) to fit the dose-response curve.[22]
-
The IC₅₀ value can be determined from the fitted curve using appropriate software (e.g., GraphPad Prism).[23][24] A lower IC₅₀ value indicates higher potency.[25]
-
Quantitative Data Summary
The following table provides an example of expected results for Tirofiban's effect on ADP-induced platelet aggregation. Actual values may vary based on experimental conditions and donor variability.
| Tirofiban-d9 Conc. (nM) | Max Aggregation (%) (Mean ± SD) | % Inhibition |
| 0 (Vehicle) | 75 ± 5 | 0 |
| 1 | 60 ± 6 | 20.0 |
| 5 | 39 ± 4 | 48.0 |
| 10 | 25 ± 5 | 66.7 |
| 50 | 8 ± 3 | 89.3 |
| 100 | 4 ± 2 | 94.7 |
| Calculated IC₅₀ | ~5.2 nM |
Note: Data are illustrative. Studies have shown that Tirofiban can suppress platelet aggregation to less than 10% at concentrations around 25 ng/mL (~52 nM), demonstrating its high potency.[19] Microfluidic analyses have reported IC₅₀ values as low as 0.5-20.73 nM depending on shear stress conditions.[18]
Application Notes and Best Practices
-
Causality Behind Choices:
-
Anticoagulant: 3.2% sodium citrate is the standard as it reversibly chelates calcium, preventing coagulation while being mild enough to not significantly affect platelet function for the assay duration.[16]
-
Agonist Choice: ADP is a weak agonist that is useful for studying specific receptor pathways (P2Y1/P2Y12).[26] Using other agonists like collagen, which acts via GPVI, can confirm that Tirofiban's inhibition is independent of the activation pathway, as expected for a GPIIb/IIIa antagonist.[17][27][28]
-
Temperature: Maintaining a constant 37°C is crucial as platelet enzymatic activity and receptor function are temperature-dependent.[20]
-
-
Self-Validating System (Controls):
-
Negative Control (Vehicle): Establishes the maximum aggregation response to the agonist and ensures the solvent (e.g., DMSO) does not interfere with the assay.
-
Positive Control (No Agonist): A PRP sample with vehicle but no agonist should show no aggregation, confirming the absence of spontaneous platelet activation.[16]
-
-
Troubleshooting:
-
Low/No Aggregation in Control: Could be due to poor donor platelet function, improper PRP preparation (platelet activation during collection/centrifugation), or inactive agonist.
-
High Variability: Often caused by inconsistencies in timing, pipetting, temperature, or donor-to-donor differences in platelet reactivity. Strict adherence to the protocol is key.[29]
-
Unexpected Potentiation: While Tirofiban is a potent inhibitor of aggregation, some studies suggest it may enhance markers of platelet degranulation, uncoupling it from aggregation.[30] This phenomenon is typically observed using more sensitive methods like flow cytometry and should not affect LTA results.
-
References
-
Aggrastat® (tirofiban hydrochloride) Injection | Mechanism of Action. (n.d.). Aggrastat. Retrieved January 15, 2026, from [Link]
- Goldschmidt, P. J., et al. (2019). Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review. Medical Sciences, 7(3), 46.
- Michelson, A. D. (2013). Platelet Aggregation. In Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis. Morgan & Claypool Life Sciences.
-
Pharmacology of Tirofiban (Aggrastat); Overview, mechanism of action, Uses, Dosage, Effects. (2024, October 31). YouTube. Retrieved January 15, 2026, from [Link]
- Guo, Z., et al. (2019). Platelet Glycoprotein IIb/IIIa Receptor Inhibitor Tirofiban in Acute Ischemic Stroke. Current Neuropharmacology, 17(2), 147–158.
- Jin, J., & Kunapuli, S. P. (1998). ADP and platelets: the end of the beginning.
-
Platelet Aggregation Test | Light Transmission Aggregometry (LTA). (n.d.). Platelet Services. Retrieved January 15, 2026, from [Link]
- Diamandis, M., et al. (2018). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. MethodsX, 5, 1663–1671.
-
ADP and Collagen: Key Roles in Platelet Aggregation Testing. (2025, January 22). Bio/Data Corporation. Retrieved January 15, 2026, from [Link]
- Gaussem, P., et al. (2024). Light transmission aggregometry for platelet function testing: position paper on current recommendations and French proposals for accreditation.
-
Platelet Function: Light Transmission Aggregometry (LTA). (2022, September 27). Clotpedia. Retrieved January 15, 2026, from [Link]
- Vinholt, P. J. (2019). Platelet Function Analyzed by Light Transmission Aggregometry. In Platelets and Megakaryocytes (pp. 135-143). Humana, New York, NY.
- Gaussem, P., et al. (2024).
-
The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. (2025, May 20). Pharmaffiliates. Retrieved January 15, 2026, from [Link]
- Offermanns, S., et al. (2000). ADP induces partial platelet aggregation without shape change and potentiates collagen-induced aggregation in the absence of Galphaq. Blood, 96(6), 2134–2139.
- Offermanns, S., et al. (2000). ADP induces partial platelet aggregation without shape change and potentiates collagen-induced aggregation in the absence of Gαq. Blood, 96(6), 2134-2139.
- Nagy, B., et al. (2018). Assessment of platelet function in patients receiving tirofiban early after primary coronary intervention. Biochemia Medica, 28(2), 020703.
-
In Vitro Inhibition of Platelet Aggregation in Response to Increasing Concentrations of Tirofiban in Patients with Significant Renal Insufficiency. (2009). Radcliffe Cardiology. Retrieved January 15, 2026, from [Link]
-
Tirofiban-d9 Hydrochloride. (n.d.). Pharmaffiliates. Retrieved January 15, 2026, from [Link]
- Zhang, Y., et al. (2022). Analysis of the inhibitory effect of Tirofiban on shear-induced platelet aggregation by microfluidic technique.
- Gant, T. G. (2014). Deuterated drugs; where are we now? Journal of Medicinal Chemistry, 57(10), 3975–3986.
- Al-Yafeai, Z., et al. (2022). Tirofiban potentiates agonist-induced platelet activation and degranulation, despite effectively inhibiting aggregation.
-
What is Tirofiban Hydrochloride used for? (2024, June 14). Patsnap Synapse. Retrieved January 15, 2026, from [Link]
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Tirofiban. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]
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IC50 fitting curves for inhibitory compounds and ibuprofen on platelet aggregation. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Tirofiban-d9 Hydrochloride. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
Tirofiban: Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList. Retrieved January 15, 2026, from [Link]
-
Understanding IC50: A Comprehensive Guide to Calculation. (2025, December 31). Oreate AI Blog. Retrieved January 15, 2026, from [Link]
- Wu, T.-Y., et al. (2018). Inhibition of Human Platelet Aggregation and Low-Density Lipoprotein Oxidation by Premna foetida Extract and Its Major Compounds. Molecules, 23(11), 2977.
-
How to calculate IC50. (n.d.). Science Gateway. Retrieved January 15, 2026, from [Link]
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Preparation of High-Purity Tirofiban-d9 Hydrochloride Stock Solutions for Analytical and Research Applications
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Tirofiban-d9 Hydrochloride is the stable isotope-labeled (deuterated) analog of Tirofiban, a potent non-peptide antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.[1][2] While Tirofiban is a critical antithrombotic agent used in the management of acute coronary syndromes, its deuterated form, Tirofiban-d9 HCl, serves as an essential internal standard for the accurate quantification of Tirofiban in biological matrices via mass spectrometry and liquid chromatography.[3][4] The accuracy of such analytical methods is fundamentally dependent on the precise and reliable preparation of stock solutions. This document provides a comprehensive, field-proven guide for preparing high-purity organic and aqueous-based stock solutions of Tirofiban-d9 Hydrochloride, emphasizing best practices for ensuring solution integrity, stability, and operator safety.
Scientific Foundation: Mechanism and Application
Tirofiban functions by competitively and reversibly inhibiting the binding of fibrinogen to the GPIIb/IIIa receptor on the surface of activated platelets.[5][6] This receptor is the final common pathway for platelet aggregation, and its blockade effectively prevents the formation of platelet-rich thrombi.[4]
In a research and drug development context, particularly in pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies, a stable isotope-labeled internal standard is paramount. Tirofiban-d9 HCl, being chemically identical to Tirofiban but with a distinct mass, co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer.[3] This allows it to normalize for variations in sample preparation and instrument response, leading to highly accurate and precise quantification of the parent drug. The validity of the resulting data is therefore critically dependent on the initial preparation of the internal standard stock solution.
Physicochemical Properties and Solubility Profile
Understanding the inherent properties of Tirofiban-d9 Hydrochloride is the first step in designing a robust preparation protocol. The compound is typically supplied as a white to off-white crystalline solid.[1][7] Its solubility characteristics dictate the choice of solvent and the appropriate preparation methodology.
Table 1: Physicochemical and Solubility Data for Tirofiban-d9 Hydrochloride
| Property | Value | Source(s) |
| Chemical Name | N-[(Butyl-d9)sulfonyl]-O-[4-(4-piperidynyl)butyl]-L-tyrosine Hydrochloride | [2][8] |
| CAS Number | 1331911-68-2 | [2][3] |
| Molecular Formula | C₂₂H₂₈D₉ClN₂O₅S | [2] |
| Molecular Weight | ~486.11 g/mol | [8] |
| Appearance | White to off-white solid/powder | [1][7] |
| Storage (Solid) | -20°C, keep desiccated | [1][9] |
| Solubility in Organic Solvents | ~30 mg/mL in DMSO and Ethanol | [1][5] |
| Solubility in Aqueous Buffers | Very slightly soluble / Sparingly soluble | [1][5][10] |
| Solubility in Ethanol:PBS (1:20, pH 7.2) | ~0.05 mg/mL | [1][5] |
Safety and Handling Precautions
Tirofiban-d9 Hydrochloride must be handled as a hazardous substance. Adherence to safety protocols is mandatory to protect laboratory personnel.
-
Hazard Identification: Causes skin irritation and serious eye irritation.[7][11] May cause respiratory irritation upon inhalation.[11] Harmful if swallowed.[12]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., neoprene or rubber), and safety goggles when handling the solid compound or its solutions.[11][13]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.[11] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[1][7]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[11]
Before beginning any work, users must review the complete and current Safety Data Sheet (SDS) provided by the supplier. [1][11]
Experimental Protocols
The following protocols provide step-by-step instructions for preparing both high-concentration organic stock solutions and ready-to-use aqueous working solutions.
Protocol 1: Preparation of a High-Concentration Organic Stock Solution
Causality: Due to its high solubility in organic solvents compared to aqueous media, the primary stock solution should be prepared in a solvent such as DMSO or ethanol.[1][5] This allows for the creation of a concentrated, stable stock that can be stored for an extended period and diluted as needed. DMSO is often preferred for its strong solvating power and compatibility with long-term storage at -20°C or -80°C.
Materials:
-
Tirofiban-d9 Hydrochloride powder
-
High-purity, anhydrous DMSO or Ethanol (≥99.5%)
-
Calibrated analytical balance
-
Amber glass vial or cryovial with a screw cap
-
Sterile, disposable pipette tips
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Pre-Equilibration: Allow the sealed container of Tirofiban-d9 HCl to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.
-
Weighing: In a chemical fume hood, accurately weigh the desired mass of Tirofiban-d9 HCl powder and transfer it directly into a sterile amber vial.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO or ethanol to the vial to achieve the target concentration (e.g., 10 mg/mL).
-
Example Calculation for a 10 mg/mL solution: To prepare 1 mL of a 10 mg/mL stock, dissolve 10 mg of Tirofiban-d9 HCl in 1 mL of DMSO.
-
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If complete dissolution is not immediate, sonicate the vial in a water bath for 5-10 minutes to facilitate the process. Visually inspect the solution against a light source to ensure no particulates are present.
-
Inert Gas Purge (Optional but Recommended): For maximum stability, especially with ethanol, gently purge the headspace of the vial with an inert gas like argon or nitrogen before final capping.[1] This displaces oxygen and reduces the potential for oxidative degradation.
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, preparation date, and your initials. For long-term storage, store the solution at -20°C or -80°C. A product data sheet suggests stability for up to 6 months at -80°C when prepared in this manner.[11]
Protocol 2: Preparation of Aqueous Working Solutions via Serial Dilution
Causality: Tirofiban-d9 HCl is sparingly soluble in aqueous buffers.[1] Direct dissolution is often impractical and can lead to inaccurate concentrations. The scientifically validated method is to first dissolve the compound in a minimal amount of a miscible organic solvent (as prepared in Protocol 1) and then dilute this intermediate with the desired aqueous buffer.[1][5] This ensures complete and rapid dissolution in the final aqueous matrix.
Materials:
-
High-concentration organic stock solution (from Protocol 1)
-
Sterile aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.2, 0.9% Sodium Chloride)
-
Sterile microcentrifuge tubes or volumetric flasks
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw Stock: Remove the organic stock solution from the freezer and allow it to thaw completely at room temperature. Vortex briefly to ensure homogeneity.
-
Intermediate Dilution (If necessary): Perform an intermediate dilution if the final concentration is very low. For example, dilute the 10 mg/mL primary stock 1:10 in the same organic solvent to create a 1 mg/mL intermediate stock.
-
Final Aqueous Dilution: Add the required volume of the organic stock (or intermediate stock) to the appropriate volume of the aqueous buffer.
-
Crucial Insight: To prevent precipitation, add the organic stock to the aqueous buffer while gently vortexing or mixing, not the other way around. The final concentration of the organic solvent should typically be kept low (e.g., <1%) to avoid affecting downstream biological or analytical systems.
-
Example Calculation for a 1 µg/mL working solution: Add 10 µL of a 100 µg/mL intermediate DMSO stock to 990 µL of PBS. This results in a final DMSO concentration of 1%.
-
-
Homogenization: Cap and vortex the tube thoroughly to ensure the working solution is completely mixed.
-
Stability and Use: Aqueous solutions of Tirofiban are not stable and should be prepared fresh on the day of use. It is not recommended to store aqueous solutions for more than one day.[1] Discard any unused portion.
Quality Control and Best Practices
-
Solvent Purity: Always use high-purity, anhydrous, or HPLC-grade solvents to prevent the introduction of impurities that could interfere with analysis.
-
Verification: For applications requiring the highest degree of accuracy (e.g., generating calibration curves), the concentration of the primary stock solution can be verified using UV-Vis spectrophotometry, referencing the compound's known extinction coefficient.
-
Filtration: For cell-based assays or other sterile applications, the final aqueous working solution can be passed through a 0.22 µm sterile syringe filter (ensure the filter material is compatible with the low concentration of organic solvent present).
Preparation Workflow Diagram
The following diagram illustrates the logical workflow for preparing Tirofiban-d9 Hydrochloride solutions.
Caption: Workflow for Tirofiban-d9 HCl stock solution preparation.
References
-
Tirofiban (hydrochloride hydrate) - PRODUCT INFORMATION. Cayman Chemical.
-
TIROFIBAN (Systemic) Introduction. (2001-03-13).
-
Tirofiban hydrochloride injection | Eugia US. (2023-05-11).
-
Dilution Tirofiban - Aggrastat ®. (2017-09-03). GlobalRPH.
-
Stability and Compatibility of Tirofiban Hydrochloride During Simulated Y-site Administration With Other Drugs. PubMed.
-
Tirofiban Injection: Package Insert / Prescribing Info / MOA. (2025-02-23). Drugs.com.
-
Tirofiban hydrochloride monohydrate-SDS-MedChemExpress. MedChemExpress.
-
Tirofiban-d9 Hydrochloride | C22H37ClN2O5S | CID 45040539. PubChem, National Center for Biotechnology Information.
-
Tirofiban-D9 (HCl Salt) | CAS 1331911-68-2. Veeprho.
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Tirofiban Hydrochloride: A Technical Guide to Solubility in Common Laboratory Solvents. Benchchem.
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MSDS - Tirofiban Hydrochloride Hydrate. K. M. PHARMA SOLUTION PRIVATE LIMITED.
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Safety Data Sheet - Tirofiban (hydrochloride hydrate). (2025-08-25). Cayman Chemical.
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CAS No : 1331911-68-2| Chemical Name : Tirofiban-d9 Hydrochloride. Pharmaffiliates.
-
SAFETY DATA SHEET - Tirofiban Hydrochloride Monohydrate. TCI Chemicals.
-
Tirofiban hydrochloride anhydrous | C22H37ClN2O5S | CID 64781. PubChem, National Center for Biotechnology Information.
-
Tirofiban-d9 | C22H36N2O5S | CID 45040540. PubChem, National Center for Biotechnology Information.
-
Tirofiban hydrochloride monohydrate, ≥98% (HPLC). Sigma-Aldrich.
-
Tirofiban | C22H36N2O5S | CID 60947. PubChem, National Center for Biotechnology Information.
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Application Note: A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of Tirofiban in Human Plasma Using Tirofiban-d9 Hydrochloride
Abstract
This application note details a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Tirofiban in human plasma. To ensure the highest degree of accuracy and precision, a stable isotope-labeled internal standard, Tirofiban-d9 Hydrochloride, is employed. The protocol covers a straightforward protein precipitation-based sample extraction, optimized chromatographic separation, and tandem mass spectrometric detection. The method has been validated according to the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidelines and is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical trial sample analysis.[1][2]
Introduction
Tirofiban is a potent, non-peptide antagonist of the platelet glycoprotein (GP) IIb/IIIa receptor, a critical component in the final common pathway of platelet aggregation.[3][4] It is administered intravenously for the treatment of acute coronary syndromes to prevent thrombotic cardiovascular events.[5][6] Given its narrow therapeutic window and rapid elimination half-life of approximately 2 hours, precise and reliable quantification in biological matrices is essential for pharmacokinetic and pharmacodynamic (PK/PD) assessments.[5][6][7]
The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry. Tirofiban-d9 Hydrochloride, a deuterium-labeled analog of Tirofiban, is an ideal internal standard.[8][9] It shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly during sample preparation and ionization, thus effectively compensating for matrix effects and variations in instrument response.[9] This application note provides a comprehensive, step-by-step protocol for the quantitative analysis of Tirofiban in human plasma using Tirofiban-d9 as an internal standard, validated to meet rigorous regulatory standards.[1]
Principle of the Method
The analytical method involves the extraction of Tirofiban and the internal standard (Tirofiban-d9) from a human plasma sample via protein precipitation.[10][11] This technique is chosen for its simplicity, speed, and efficiency in removing high-abundance proteins like albumin.[12][13] Following extraction, the supernatant is injected into a reverse-phase liquid chromatography system for separation. The analytes are then detected using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The quantification is based on the ratio of the peak area of the analyte (Tirofiban) to that of the internal standard (Tirofiban-d9).
Experimental Protocol
Materials and Reagents
-
Analytes: Tirofiban Hydrochloride (Analytical Standard Grade)[14], Tirofiban-d9 Hydrochloride (Internal Standard)[8]
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water (18.2 MΩ·cm)
-
Biological Matrix: Drug-free, pooled human plasma (K2-EDTA as anticoagulant)
-
Equipment: Analytical balance, calibrated pipettes, vortex mixer, microcentrifuge, 96-well collection plates.
Preparation of Solutions
-
Tirofiban Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Tirofiban HCl in 10 mL of methanol.
-
Tirofiban-d9 (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Tirofiban-d9 HCl in 10 mL of methanol.
-
Tirofiban Working Solutions: Prepare serial dilutions of the Tirofiban stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control samples.
-
IS Working Solution (100 ng/mL): Dilute the Tirofiban-d9 stock solution with acetonitrile. This solution will also serve as the protein precipitation agent.
Preparation of Calibration Standards and Quality Control Samples
Prepare calibration curve (CC) standards and quality control (QC) samples by spiking appropriate amounts of the Tirofiban working solutions into blank human plasma. A typical calibration range is 2–200 ng/mL.[15]
| Sample Type | Spiked Concentration (ng/mL) |
| CC1 (LLOQ) | 2 |
| CC2 | 5 |
| CC3 | 10 |
| CC4 | 25 |
| CC5 | 50 |
| CC6 | 100 |
| CC7 | 150 |
| CC8 (ULOQ) | 200 |
| QC Low (LQC) | 6 |
| QC Mid (MQC) | 80 |
| QC High (HQC) | 160 |
| Table 1: Suggested concentrations for calibration and quality control samples. |
Sample Preparation Protocol (Protein Precipitation)
-
Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the IS Working Solution (100 ng/mL Tirofiban-d9 in acetonitrile). The 3:1 ratio of organic solvent to plasma is effective for protein removal.[11]
-
Vortex the mixture vigorously for 30 seconds to ensure complete denaturation and precipitation of proteins.[13]
-
Incubate at 4°C for 10 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the clear supernatant to a 96-well plate or autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Sources
- 1. fda.gov [fda.gov]
- 2. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 3. Clinical pharmacokinetics of tirofiban, a nonpeptide glycoprotein IIb/IIIa receptor antagonist: comparison with the monoclonal antibody abciximab [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. litfl.com [litfl.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. veeprho.com [veeprho.com]
- 9. medchemexpress.com [medchemexpress.com]
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- 15. Determination of Tirofiban in human serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tirofiban-d9 Hydrochloride for In Vitro and In Vivo Research
Introduction: The Role of Tirofiban and its Deuterated Analog in Antiplatelet Research
Tirofiban is a potent, selective, and reversible non-peptide antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.[1][2] This receptor serves as the final common pathway for platelet aggregation, making it a critical target in the management of acute coronary syndromes (ACS).[3][4] Tirofiban functions by competitively inhibiting the binding of fibrinogen to the GPIIb/IIIa receptor, thereby preventing platelets from cross-linking and forming thrombi.[4] Its rapid onset and relatively short half-life of approximately two hours allow for precise control over its antiplatelet effects.[5][6]
The subject of this guide, Tirofiban-d9 Hydrochloride , is the deuterium-labeled form of Tirofiban. While chemically and functionally analogous to the parent compound, its increased mass makes it an indispensable tool for bioanalytical studies.[7] The primary and most critical application of Tirofiban-d9 is as an internal standard (IS) for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9] In complex biological matrices like plasma, an ideal internal standard co-elutes with the analyte and experiences similar extraction losses and matrix effects, such as ion suppression.[10] Because deuterated standards are chemically almost identical to the analyte, they fulfill these requirements perfectly, enabling highly accurate and precise quantification of unlabeled Tirofiban in pharmacokinetic and pharmacodynamic studies.[9][11]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Tirofiban-d9 Hydrochloride, covering its mechanistic basis, in vitro characterization of its unlabeled counterpart, and its crucial role in supporting in vivo pharmacokinetic analyses.
Section 1: Mechanism of Action of Tirofiban
Platelet aggregation is a cascade of events initiated by vascular injury. Activated platelets undergo a conformational change in their surface GPIIb/IIIa receptors, increasing their affinity for fibrinogen. A single fibrinogen molecule can then bind to two platelets simultaneously, creating a bridge that leads to the formation of a platelet aggregate or thrombus.[4]
Tirofiban directly blocks this terminal step. As a structural mimic of the arginine-glycine-aspartic acid (RGD) sequence found in fibrinogen, it binds with high affinity to the GPIIb/IIIa receptor, physically preventing fibrinogen from docking.[1] This blockade is effective regardless of the initial platelet activation stimulus (e.g., ADP, collagen, thrombin), making it a powerful and broad-spectrum antiplatelet agent.[12]
Section 2: In Vitro Application – Evaluating Antiplatelet Potency
Before its use as an internal standard, it is essential to characterize the biological activity of the parent compound, Tirofiban. The gold-standard method for this is Light Transmission Aggregometry (LTA) .[12][13] LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.[14] The inhibitory effect of Tirofiban is quantified by its ability to reduce this aggregation in a concentration-dependent manner, often expressed as an IC50 value (the concentration required to inhibit 50% of the aggregation response).
Protocol: In Vitro Platelet Aggregation Assay using LTA
This protocol outlines the steps to determine the IC50 of Tirofiban against ADP-induced platelet aggregation.
1. Materials and Reagents:
-
Tirofiban Hydrochloride (unlabeled)
-
Agonist: Adenosine Diphosphate (ADP)
-
Human whole blood collected in 3.2% sodium citrate tubes[15]
-
Phosphate-Buffered Saline (PBS) or Tyrode's buffer
-
LTA instrument (Aggregometer) with cuvettes and stir bars
2. Preparation of Platelet-Rich and Platelet-Poor Plasma:
-
Blood Handling: Process whole blood within 1-4 hours of collection. Keep at room temperature (20-24°C); do not refrigerate.[12][15]
-
Platelet-Rich Plasma (PRP): Centrifuge citrated whole blood at a low speed (150-200 x g) for 15-20 minutes at room temperature with the brake off.[15] Carefully aspirate the upper, straw-colored PRP layer.
-
Platelet-Poor Plasma (PPP): Re-centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes.[12] The resulting supernatant is PPP, which is used to set the 100% aggregation baseline.
3. Experimental Procedure:
-
Instrument Setup: Pre-warm the LTA instrument to 37°C.[16]
-
Baseline Calibration: Place a cuvette with PPP to set the 100% light transmission baseline. Place a cuvette with PRP to set the 0% baseline.[14]
-
Assay: a. Pipette PRP (e.g., 450 µL) into a test cuvette with a stir bar. b. Add a small volume (e.g., 5 µL) of Tirofiban working solution (or vehicle control) to the PRP. Incubate for 1-5 minutes at 37°C while stirring.[12] c. Initiate the aggregation recording by adding a pre-determined concentration of ADP (e.g., 5-20 µM). d. Record the change in light transmission for 5-10 minutes.[12] e. Repeat for a range of Tirofiban concentrations to generate a dose-response curve.
4. Data Analysis:
-
The maximum percentage of aggregation is calculated for each concentration.
-
Plot % inhibition vs. log[Tirofiban concentration].
-
Fit the data using a non-linear regression model (four-parameter logistic equation) to determine the IC50 value.
| Parameter | Typical Value / Range | Source(s) |
| Agonist | ADP, Collagen, TRAP | [17][18] |
| ADP Concentration | 5 - 20 µM | [19] |
| Tirofiban Test Range | 10 - 200 ng/mL (approx. 24 - 480 nM) | [17] |
| Expected IC50 (Aggregation) | ~37 nmol/L | [20] |
| Expected EC50 (Binding) | ~24 nmol/L | [20] |
Note: IC50 values can vary depending on the specific agonist, agonist concentration, and donor variability.
Section 3: In Vivo Application – Pharmacokinetic (PK) Studies
The definitive application for Tirofiban-d9 HCl is in pharmacokinetic (PK) studies, which measure how an organism absorbs, distributes, metabolizes, and excretes a drug (ADME).[21] Accurate quantification of Tirofiban in biological samples (e.g., plasma) over time is essential for determining key parameters like half-life (t½), clearance (CL), and volume of distribution (Vd).[22]
The Critical Role of Tirofiban-d9 HCl: In a typical PK study, an animal is dosed with unlabeled Tirofiban.[23] When blood samples are collected and processed for analysis by LC-MS/MS, a precise, known amount of Tirofiban-d9 is spiked into every sample, including the calibration standards and quality controls.[8] Because Tirofiban-d9 has the same chemical properties as Tirofiban, it behaves identically during sample extraction and ionization in the mass spectrometer.[10] However, the mass spectrometer can distinguish between the two based on their mass difference. By calculating the ratio of the analyte (Tirofiban) signal to the internal standard (Tirofiban-d9) signal, any variability introduced during the analytical process is normalized, leading to highly reliable and accurate quantification.[11]
Protocol: Rodent Pharmacokinetic Study Workflow
This protocol provides a general workflow for a single-dose intravenous (IV) bolus PK study in rats.[24][25]
1. Animal Model and Dosing:
-
Acclimation: Allow animals to acclimate for at least one week before the study.
-
Dosing: Administer a single IV bolus of unlabeled Tirofiban (e.g., 1 mg/kg) via the tail vein.[26]
2. Blood Sample Collection:
-
Collect serial blood samples (approx. 100-200 µL) at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240, and 480 minutes) post-dose.
-
Use a sparse sampling method if necessary to adhere to animal welfare guidelines.
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
3. Plasma Preparation and Sample Processing:
-
Centrifuge blood samples (e.g., 2000 x g for 10 min at 4°C) to separate plasma.
-
Transfer plasma to clean tubes and store at -80°C until analysis.
-
For analysis, perform a protein precipitation extraction: a. Thaw plasma samples on ice. b. To a 50 µL aliquot of plasma, add 150 µL of ice-cold acetonitrile containing a known concentration of Tirofiban-d9 HCl (the internal standard). c. Vortex vigorously for 1 minute. d. Centrifuge at high speed (e.g., 14,000 x g for 10 min) to pellet the precipitated proteins. e. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Develop a chromatographic method to separate Tirofiban from endogenous plasma components.
-
Optimize mass spectrometer parameters for both Tirofiban (analyte) and Tirofiban-d9 (IS) using Multiple Reaction Monitoring (MRM) for maximum sensitivity and specificity.
-
Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of calibration standards.
-
Quantify the Tirofiban concentration in the unknown study samples using the regression equation from the calibration curve.
| Pharmacokinetic Parameter | Definition | Typical Human Value | Source(s) |
| Half-Life (t½) | Time for drug concentration to decrease by half. | ~2 hours | [5][27] |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | 21 - 87 L | [21][22] |
| Systemic Clearance (CL) | The volume of plasma cleared of the drug per unit time. | 4.8 - 25.8 L/h | [21][22] |
| Plasma Protein Binding | The degree to which the drug attaches to proteins within the blood. | ~65% | [2] |
| Excretion | Primarily renal excretion of unchanged drug. | Metabolism is negligible. | [3][21] |
Note: PK parameters in preclinical species (e.g., rats, dogs) may differ from human values but are essential for interspecies scaling and predicting human pharmacokinetics.[24][26]
Conclusion
Tirofiban-d9 Hydrochloride is a vital research tool, not for its direct therapeutic effect, but for its enabling role in the precise bioanalysis of its non-labeled counterpart. Its application as an internal standard in LC-MS/MS-based pharmacokinetic studies is the gold standard for generating reliable data essential for drug development. By understanding the fundamental antiplatelet mechanism of Tirofiban through in vitro assays like LTA and leveraging the analytical power of Tirofiban-d9 for in vivo studies, researchers can confidently characterize the complete pharmacological profile of this important anti-thrombotic agent.
References
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Mechanism of Action | Aggrastat® (tirofiban hydrochloride) Injection. (n.d.). Retrieved from [Link]
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Mousa, S. A. (2001). Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review. Current Medicinal Chemistry, 8(11), 1289-1300. Retrieved from [Link]
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Tirofiban Monograph for Professionals. (2025). Drugs.com. Retrieved from [Link]
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The Science Behind Tirofiban: Mechanism, Pharmacokinetics, and Clinical Use. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). PharmaTutor. Retrieved from [Link]
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What is the mechanism of Tirofiban Hydrochloride? (2024). Patsnap Synapse. Retrieved from [Link]
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Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? (n.d.). Retrieved from [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]
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Marcinkiewicz, C., et al. (2002). Tirofiban blocks platelet adhesion to fibrin with minimal perturbation of GpIIb/IIIa structure. Thrombosis and Haemostasis, 87(5), 910-917. Retrieved from [Link]
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Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]
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Kondo, K., et al. (2002). Clinical pharmacokinetics of tirofiban, a nonpeptide glycoprotein IIb/IIIa receptor antagonist: comparison with the monoclonal antibody abciximab. Clinical Pharmacokinetics, 41(3), 187-195. Retrieved from [Link]
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Singh, S., et al. (2000). In vitro and in vivo studies on the metabolism of tirofiban. Drug Metabolism and Disposition, 28(10), 1249-1254. Retrieved from [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). YouTube. Retrieved from [Link]
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Serebruany, V. L., et al. (2007). Effects of escalating doses of tirofiban on platelet aggregation and major receptor expression in diabetic patients: hitting the TARGET in the TENACITY trial? Thrombosis Research, 119(2), 175-181. Retrieved from [Link]
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Clinical Pharmacokinetics of Tirofiban, a Nonpeptide Glycoprotein IIb/IIIa Receptor Antagonist. (2002). ResearchGate. Retrieved from [Link]
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Analysis of the inhibitory effect of Tirofiban on shear-induced platelet aggregation by microfluidic technique. (2022). Journal of Medical Biomechanics. Retrieved from [Link]
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Tsoupras, A., et al. (2019). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. MethodsX, 6, 194-202. Retrieved from [Link]
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Platelet Aggregation Test | Light Transmission Aggregometry (LTA). (n.d.). Platelet Services. Retrieved from [Link]
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In Vitro Inhibition of Platelet Aggregation in Response to Increasing Concentrations of Tirofiban in Patients with Significant Renal Insufficiency. (2009). Radcliffe Cardiology. Retrieved from [Link]
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Flow diagram of light transmission aggregometry (LTA) testing of the... (n.d.). ResearchGate. Retrieved from [Link]
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Platelet Function Testing: Light Transmission Aggregometry. (2022). Practical-Haemostasis.com. Retrieved from [Link]
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Platelet Function: Light Transmission Aggregometry (LTA). (2022). Clotpedia. Retrieved from [Link]
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Pharmacokinetic/Pharmacodynamic Modeling To Predict the Antiplatelet Effect of the Ticagrelor-Loaded Self-Microemulsifying Drug Delivery System in Rats. (2020). PubMed. Retrieved from [Link]
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Quick Reference: Tirofiban (Aggrastat®) Protocol for HIT. (n.d.). Perfusion.com. Retrieved from [Link]
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Assessment of platelet function in patients receiving tirofiban early after primary coronary intervention. (2014). Orvosi Hetilap, 155(39), 1547-1553. Retrieved from [Link]
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Tcheng, J. E. (1998). Tirofiban: an investigational platelet glycoprotein IIb/IIIa receptor antagonist. Expert Opinion on Investigational Drugs, 7(4), 625-635. Retrieved from [Link]
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Current Strategies With High-Dose Tirofiban. (2007). PubMed. Retrieved from [Link]
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Goa, K. L., & Noble, S. (1998). Tirofiban. A review of its use in acute coronary syndromes. Drugs, 56(6), 1067-1080. Retrieved from [Link]
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Tanaka, K. A., et al. (2004). Effects of tirofiban on haemostatic activation in vitro. British Journal of Anaesthesia, 93(2), 258-264. Retrieved from [Link]
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Pharmacokinetics of the new antiplatelet agent 2-methyl-3-(1,4,5,6-tetrahydronicotinoyl)pyrazolo[1,5-a]pyridine in laboratory animals. (1992). Arzneimittelforschung, 42(5), 651-656. Retrieved from [Link]
-
Tirofiban – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
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Animal Models of Gastric Bleeding Induced by Dual Antiplatelet Therapy Using Aspirin and Clopidogrel - Prophylactic Effect of Antiulcer Drugs. (n.d.). Bentham Science. Retrieved from [Link]
-
Animal Models of Gastric Bleeding Induced by Dual Antiplatelet Therapy Using Aspirin and Clopidogrel--Prophylactic Effect of Antiulcer Drugs. (2013). Journal of Pharmacological Sciences, 123(4), 305-314. Retrieved from [Link]
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Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. (2016). Bioorganic & Medicinal Chemistry, 24(24), 6390-6400. Retrieved from [Link]
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Application Notes and Protocols for the Determination of Tirofiban in Plasma Samples
These comprehensive application notes provide detailed methodologies for the quantitative determination of Tirofiban in plasma samples. This guide is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments of Tirofiban. The protocols herein are grounded in established scientific principles and validated analytical techniques, ensuring data integrity and reproducibility.
Introduction to Tirofiban and the Imperative for Accurate Quantification
Tirofiban is a potent, non-peptide antagonist of the platelet glycoprotein IIb/IIIa receptor.[1] It functions by competitively inhibiting the binding of fibrinogen to this receptor, which is the final common pathway for platelet aggregation.[1] Administered intravenously, Tirofiban is utilized in the management of acute coronary syndromes, such as unstable angina and non-Q-wave myocardial infarction, to prevent thrombotic events.[1][2]
Given its critical role in antiplatelet therapy and its narrow therapeutic window, the precise measurement of Tirofiban concentrations in plasma is paramount for several reasons:
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: To characterize its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Therapeutic Drug Monitoring (TDM): To optimize dosing regimens and ensure patient safety and efficacy.
-
Bioequivalence Studies: To compare the bioavailability of different formulations of the drug.
This document outlines two primary, validated analytical methods for the determination of Tirofiban in plasma: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). An overview of Immunoassays (ELISA) is also provided as a potential alternative.
Comparative Analysis of Analytical Methodologies
The choice of an analytical method for Tirofiban quantification is dictated by the required sensitivity, selectivity, sample throughput, and available instrumentation.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| HPLC-UV | Chromatographic separation followed by detection based on UV absorbance. | Widely available, cost-effective, robust for routine analysis.[2][3] | Lower sensitivity and selectivity compared to LC-MS/MS; potential for interference from endogenous plasma components.[2] | Routine therapeutic drug monitoring, analysis of pharmaceutical formulations.[2][4] |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometric detection, providing high selectivity based on mass-to-charge ratio. | High sensitivity (ng/mL to pg/mL levels), high selectivity, and specificity; suitable for complex biological matrices.[5][6] | Higher equipment and operational costs, requires specialized expertise. | Pharmacokinetic studies, bioequivalence studies, analysis of low-concentration samples.[5][6] |
| ELISA | Immunoassay based on antigen-antibody recognition. | High throughput, potential for high sensitivity, no need for extensive sample preparation.[7] | Potential for cross-reactivity, may not distinguish between parent drug and metabolites, availability of specific kits can be limited.[7] | High-throughput screening, qualitative or semi-quantitative analysis. |
Detailed Protocols and Methodologies
Sample Collection and Handling
Proper sample collection and handling are critical to ensure the integrity of the analytical results.
Protocol for Plasma Sample Collection:
-
Draw whole blood from the subject into collection tubes containing an anticoagulant (e.g., EDTA, heparin, or citrate).
-
Gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.
-
Centrifuge the blood samples at 1000 x g for 15 minutes at 4°C within 30 minutes of collection to separate the plasma.
-
Carefully aspirate the supernatant (plasma) and transfer it to clean, labeled polypropylene tubes.
-
For immediate analysis, store the plasma at 2-8°C. For long-term storage, samples should be stored at ≤ -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of Tirofiban in plasma at concentrations typically observed in therapeutic settings.
The HPLC-UV method involves a preliminary sample clean-up step to remove proteins and other interfering substances from the plasma. The extracted sample is then injected into a reversed-phase HPLC system, where Tirofiban is separated from other components. The concentration of Tirofiban is determined by measuring its absorbance at a specific UV wavelength.
Protein precipitation is a simple and rapid method for sample clean-up.[8][9]
Protocol for Protein Precipitation:
-
Retrieve plasma samples from storage and allow them to thaw at room temperature.
-
In a microcentrifuge tube, add a precise volume of plasma (e.g., 200 µL).
-
Add a precipitating solvent, such as acetonitrile or methanol, in a 3:1 ratio (solvent:plasma, v/v).[3] For example, add 600 µL of acetonitrile to 200 µL of plasma.
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.[8]
-
Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[10]
-
Carefully transfer the clear supernatant to a clean tube or an HPLC vial for analysis.
Diagram of the Protein Precipitation Workflow:
Caption: Workflow for Tirofiban extraction from plasma via protein precipitation.
The following are representative chromatographic conditions for the analysis of Tirofiban. These may require optimization based on the specific HPLC system and column used.
| Parameter | Condition 1 | Condition 2 |
| Column | LiChrospher® 100 RP-18 (250 mm x 4.0 mm, 5 µm)[3][11] | Develosil C8 (250 mm x 4.6 mm, 5 µm)[4] |
| Mobile Phase | 0.1 M KH2PO4 (pH 5.0) : Acetonitrile (80:20, v/v)[3] | 1-octane sulfonic acid buffer (pH 3.0) : Acetonitrile (55:45, v/v)[4] |
| Flow Rate | 1.0 mL/min[3] | 1.0 mL/min[4] |
| Detection Wavelength | 274 nm[3] | 277 nm[4] |
| Injection Volume | 50 µL[3] | 20 µL[4] |
| Column Temperature | Ambient[3] | Ambient[4] |
The HPLC-UV method should be validated according to ICH guidelines (Q2R1) to ensure its suitability for the intended purpose.[12][13]
| Parameter | Typical Acceptance Criteria | Example Performance |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | 0.03 – 0.18 mg/mL[3] |
| Accuracy | 85-115% for LLOQ, 80-120% for other concentrations | 98.78 - 100.29% recovery[12] |
| Precision | RSD ≤ 15% (≤ 20% for LLOQ) | RSD < 0.06%[12] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | 14.6 µg/mL in human serum[3] |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 | 400 ng/mL[12] |
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as pharmacokinetic studies with low dosage, LC-MS/MS is the method of choice.[5][6]
This method combines the superior separation capabilities of liquid chromatography with the highly selective and sensitive detection of tandem mass spectrometry. After sample extraction, Tirofiban and an internal standard are separated on an LC column and detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
SPE provides a cleaner sample extract compared to protein precipitation, which is often necessary to minimize matrix effects in LC-MS/MS analysis.[14]
Protocol for Solid-Phase Extraction:
-
Conditioning: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol followed by water.
-
Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute Tirofiban from the cartridge with a stronger organic solvent (e.g., acetonitrile or methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Diagram of the Solid-Phase Extraction Workflow:
Caption: Step-by-step workflow for Tirofiban extraction using Solid-Phase Extraction.
The following are example conditions for LC-MS/MS analysis of Tirofiban. These should be optimized for the specific instrument used.
| Parameter | Condition |
| LC Column | C18 column (e.g., 50 x 4.6 mm, 5 µm)[14] |
| Mobile Phase A | 0.1% Formic acid in water[14] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[14] |
| Flow Rate | 1.2 mL/min[14] |
| Gradient Elution | A gradient program should be developed to ensure optimal separation.[14] |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of Tirofiban standard. |
The LC-MS/MS method must be rigorously validated for parameters including linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
| Parameter | Typical Acceptance Criteria | Example Performance |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | 2-200 ng/mL[5] |
| Accuracy | 85-115% for LLOQ, 80-120% for other concentrations | 94.8 to 110.8% (within-day)[5] |
| Precision | RSD ≤ 15% (≤ 20% for LLOQ) | Intra- and inter-assay CVs < 15% |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | 2 ng/mL[5] |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | Assessed by comparing the response of an analyte in post-extraction spiked samples to that in a neat solution. | Within acceptable limits |
Method 3: Enzyme-Linked Immunosorbent Assay (ELISA)
While less common for small molecules like Tirofiban compared to chromatographic methods, a competitive ELISA could be developed for high-throughput screening.
In a competitive ELISA for Tirofiban, a known amount of enzyme-labeled Tirofiban competes with the Tirofiban in the plasma sample for binding to a limited number of anti-Tirofiban antibody-coated wells. The amount of bound enzyme-labeled Tirofiban is inversely proportional to the concentration of Tirofiban in the sample.
-
Add standards and plasma samples to the wells of an antibody-coated microplate.
-
Add enzyme-conjugated Tirofiban to each well and incubate.
-
Wash the plate to remove unbound reagents.
-
Add a substrate that produces a colored product when acted upon by the enzyme.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
Calculate the Tirofiban concentration in the samples by comparing their absorbance to the standard curve.
Note: The availability of a commercial ELISA kit for Tirofiban should be investigated. If not available, the development and validation of a custom assay would be a significant undertaking.
Conclusion
The choice of method for determining Tirofiban in plasma samples depends on the specific requirements of the study. HPLC-UV offers a robust and cost-effective solution for routine analysis, while LC-MS/MS provides the high sensitivity and selectivity necessary for demanding pharmacokinetic and bioequivalence studies. Regardless of the method chosen, rigorous validation is essential to ensure the generation of reliable and accurate data. These application notes and protocols provide a comprehensive guide for the successful implementation of these analytical methods.
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Darkovska-Serafimovska, M., Arsova-Sarafinovska, Z., Balkanov, T., Gjorgoski, I., Ugresic, N., & Janevik-Ivanovska, E. (n.d.). Determination of tirofiban in serum using liquid chromatography with uv detection. ResearchGate. Retrieved from [Link]
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Gandhimathi, M., Ravi, T. K., & Varghese, S. J. (2020). Two Highly Sensitive Techniques (HPLC and HPTLC) for the Estimation of Anti-Platelet Drug Tirofiban from Infusion. Der Pharmacia Lettre, 12(2), 1-6. Retrieved from [Link]
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Darkovska-Serafimovska, M., Janevik-Ivanovska, E., Arsova-Sarafinovska, Z., Gjorgoski, I., & Ugresic, N. (2014). Development and Validation of Reverse Phase High Performance Liquid Chromatographic Method for Determination of Tirofiban in Serum. ResearchGate. Retrieved from [Link]
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Application Notes and Protocols for the Pharmacokinetic Analysis of Tirofiban using Tirofiban-d9 Hydrochloride
Introduction: The Critical Role of Tirofiban and the Imperative for Precise Quantification
Tirofiban is a potent, non-peptide antagonist of the platelet glycoprotein (GP) IIb/IIIa receptor, a key player in platelet aggregation.[1][2][3] By reversibly inhibiting the binding of fibrinogen to this receptor, Tirofiban effectively prevents thrombus formation, making it a critical therapeutic agent in the management of acute coronary syndromes (ACS), particularly non-ST segment elevation ACS (NSTE-ACS).[4][5] The drug's rapid onset and short half-life of approximately two hours necessitate precise pharmacokinetic (PK) monitoring to ensure optimal therapeutic efficacy while minimizing bleeding risks.[1][4]
Pharmacokinetic studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug. For Tirofiban, which is primarily cleared renally as an unchanged drug, accurate plasma concentration data is vital, especially in patient populations with renal impairment where dose adjustments may be required.[4][6][7]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed.[8] However, the accuracy of LC-MS/MS data is heavily reliant on mitigating analytical variability arising from sample preparation, matrix effects, and instrument fluctuations.[9] This is where a stable isotope-labeled internal standard (SIL-IS) becomes indispensable.[10][11]
Tirofiban-d9 Hydrochloride, a deuterated analog of Tirofiban, serves as the ideal internal standard for quantitative bioanalysis.[12][13] Being chemically identical to Tirofiban, it co-elutes during chromatography and exhibits the same behavior during extraction and ionization.[10] The mass difference due to the nine deuterium atoms allows the mass spectrometer to distinguish it from the unlabeled analyte, enabling robust correction for any analytical variations and ensuring the generation of highly accurate and precise pharmacokinetic data.[9][13]
This comprehensive guide provides detailed protocols for the analysis of Tirofiban in plasma samples using Tirofiban-d9 Hydrochloride as an internal standard, tailored for researchers, scientists, and drug development professionals.
I. Foundational Principles: Bioanalytical Method Validation
The reliability of pharmacokinetic data hinges on a rigorously validated bioanalytical method. This section outlines the core validation parameters as recommended by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline.[14][15][16][17]
A summary of the key validation parameters and their typical acceptance criteria is presented below:
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity & Specificity | To ensure the method can differentiate the analyte and IS from endogenous matrix components. | No significant interfering peaks at the retention times of the analyte and IS in blank matrix samples. |
| Linearity & Range | To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibration standards should be within ±15% of nominal (±20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 5. Precision: ≤ 20% CV. Accuracy: within ±20% of nominal. |
| Accuracy & Precision | To determine the closeness of measured values to the nominal concentration (accuracy) and the reproducibility of measurements (precision). | Accuracy: within ±15% of nominal for QC samples. Precision: ≤ 15% CV for QC samples. |
| Recovery | To assess the efficiency of the extraction procedure. | Recovery should be consistent, precise, and reproducible across the concentration range. |
| Matrix Effect | To evaluate the ion suppression or enhancement caused by co-eluting matrix components. | The coefficient of variation (CV) of the matrix factor across different lots of matrix should be ≤ 15%. |
| Stability | To ensure the analyte is stable in the biological matrix under various storage and handling conditions. | Mean concentration at each stability condition should be within ±15% of the nominal concentration. |
II. Experimental Protocols: From Sample to Data
This section provides a step-by-step guide for the quantitative analysis of Tirofiban in plasma.
A. Materials and Reagents
-
Tirofiban Hydrochloride (Reference Standard)
-
Tirofiban-d9 Hydrochloride (Internal Standard)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
Formic Acid (FA), LC-MS grade
-
Ultrapure Water
-
Control Human Plasma (with appropriate anticoagulant, e.g., K2EDTA)
B. Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of Tirofiban Hydrochloride and Tirofiban-d9 Hydrochloride into separate volumetric flasks.
-
Dissolve in methanol to achieve a final concentration of 1 mg/mL for each. These stocks should be stored at -20°C.
-
-
Working Standard Solutions for Calibration Curve:
-
Prepare a series of working standard solutions by serially diluting the Tirofiban primary stock solution with a 50:50 mixture of acetonitrile and water.
-
The concentration range should be selected to bracket the expected in-vivo concentrations. A typical range might be 2 ng/mL to 200 ng/mL.[8]
-
-
Internal Standard (IS) Working Solution (e.g., 50 ng/mL):
-
Dilute the Tirofiban-d9 Hydrochloride primary stock solution with methanol to achieve a final concentration suitable for spiking into all samples (e.g., 50 ng/mL).
-
C. Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples prior to LC-MS/MS analysis.[18][19][20]
Workflow Diagram:
Caption: Protein Precipitation Workflow for Plasma Samples.
Step-by-Step Protocol:
-
Pipette 100 µL of plasma (calibration standard, QC, or unknown study sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Tirofiban-d9 Hydrochloride internal standard working solution to each tube.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[21]
-
Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[18]
-
Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.
Alternative Method: Solid-Phase Extraction (SPE) For cleaner extracts and potentially lower matrix effects, solid-phase extraction can be employed.[22][23][24][25] A polymeric reversed-phase sorbent is often suitable for extracting small molecules like Tirofiban from plasma.[23]
D. LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions that should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate. |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
MRM Transitions (to be optimized):
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Tirofiban | 441.2 | 276.1 |
| Tirofiban-d9 | 450.2 | 276.1 |
Note: The specific m/z values should be confirmed by direct infusion of the reference standards.
Data Analysis Workflow:
Caption: Bioanalytical Data Processing and Quantification Workflow.
III. Conclusion: Ensuring Data Integrity in Pharmacokinetic Research
The robust and reliable quantification of Tirofiban in biological matrices is paramount for its safe and effective clinical use. The application of a stable isotope-labeled internal standard, Tirofiban-d9 Hydrochloride, in conjunction with a validated LC-MS/MS method, is the cornerstone of achieving the necessary accuracy and precision for pharmacokinetic studies.[10][12] The protocols detailed in this guide provide a comprehensive framework for researchers to develop and implement a bioanalytical method that adheres to the highest scientific and regulatory standards. By carefully following these procedures, from meticulous sample preparation to rigorous data analysis, drug development professionals can generate high-quality data that will ultimately support critical decisions in the therapeutic application of Tirofiban.
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Application Notes & Protocols: The Strategic Use of Tirofiban-d9 Hydrochloride in Antiplatelet Drug Research
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Tirofiban-d9 Hydrochloride. Tirofiban is a potent, reversible, non-peptide antagonist of the glycoprotein (GP) IIb/IIIa receptor, a critical component in the final common pathway of platelet aggregation.[1][2][3] The isotopically labeled analog, Tirofiban-d9 Hydrochloride, serves as an indispensable tool in modern bioanalysis, particularly for pharmacokinetic (PK) and bioequivalence (BE) studies. Its primary utility is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, ensuring the accuracy and precision required for regulatory submission.[4] This guide will detail the scientific principles behind its use, provide validated, step-by-step protocols for its application in quantitative bioanalysis, and explain the rationale behind key experimental choices.
Scientific Background
Mechanism of Action: Tirofiban as a GP IIb/IIIa Inhibitor
Platelet aggregation is a pivotal event in the formation of thrombi, especially in the context of acute coronary syndromes (ACS).[5] The GP IIb/IIIa receptor, found on the surface of platelets, undergoes a conformational change upon platelet activation, enabling it to bind to fibrinogen and von Willebrand factor (vWF). This binding creates cross-links between platelets, leading to the formation of a stable platelet plug.
Tirofiban mimics a key recognition sequence and competitively binds to the GP IIb/IIIa receptor, physically obstructing the binding of fibrinogen and vWF.[1][6][7] This action effectively inhibits the final, crucial step of platelet aggregation.[1] Its effects are reversible, with platelet function returning to near baseline within 4 to 8 hours after cessation of infusion, a pharmacokinetic property that is advantageous in clinical settings.[2][8]
Caption: Tirofiban's mechanism of action.
The Role of Isotopic Labeling in Pharmacology
Stable isotope labeling, particularly deuteration (the substitution of hydrogen with its heavier isotope, deuterium), is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies.[4] A deuterated compound is chemically identical to its parent molecule but has a higher mass. This mass difference is easily detected by a mass spectrometer but does not typically alter the compound's fundamental chemical or biological properties.
Advantages of using a deuterated internal standard:
-
Co-elution: It behaves almost identically to the unlabeled analyte during chromatographic separation.
-
Similar Extraction & Ionization: It corrects for variability during sample preparation (e.g., extraction recovery) and ionization in the mass spectrometer source.[9][10]
-
Reduced Matrix Effects: It helps to compensate for ion suppression or enhancement caused by complex biological matrices like plasma.[10][11]
Tirofiban-d9 Hydrochloride, with nine deuterium atoms, provides a significant mass shift from the parent drug, preventing isotopic crosstalk while ensuring it accurately reflects the analytical behavior of Tirofiban.[4]
Core Application: Quantitative Bioanalysis using LC-MS/MS
The accurate quantification of Tirofiban in biological matrices is essential for PK modeling, dose determination, and establishing safety profiles.[12] Due to its high sensitivity and specificity, LC-MS/MS is the gold standard for this purpose.[13] The use of Tirofiban-d9 HCl as an internal standard is critical for developing a robust and reliable method that meets stringent regulatory guidelines.[14][15]
Detailed Protocol: LC-MS/MS Method for Tirofiban Quantification in Human Plasma
This protocol describes a validated method for quantifying Tirofiban in human plasma using Tirofiban-d9 HCl as an internal standard.
2.1.1. Materials and Reagents
-
Tirofiban Hydrochloride reference standard
-
Tirofiban-d9 Hydrochloride internal standard (IS)
-
HPLC-grade methanol and acetonitrile
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Blank human plasma (screened for interferences)
2.1.2. Preparation of Solutions
-
Primary Stock Solutions (1 mg/mL): Separately weigh ~5 mg of Tirofiban HCl and Tirofiban-d9 HCl. Dissolve in methanol to achieve a concentration of 1 mg/mL. Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the Tirofiban stock solution in 50:50 methanol:water to create calibration standards ranging from 20 ng/mL to 2000 ng/mL.[16][17]
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Tirofiban-d9 HCl stock solution in 50:50 methanol:water.
-
Scientist's Note: The IS concentration should be chosen to provide a strong, stable signal in the mass spectrometer, typically corresponding to the mid-point of the calibration curve.
-
2.1.3. Sample Preparation Protocol (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting Tirofiban from plasma samples.
Caption: Bioanalytical sample preparation workflow.
-
Rationale: Acetonitrile is an efficient precipitating agent.[18] Adding the internal standard at the very beginning ensures it undergoes the exact same experimental conditions as the analyte, thereby correcting for any potential loss during sample handling and extraction.[11]
2.1.4. LC-MS/MS Instrumentation and Parameters
The following parameters serve as a validated starting point and may be optimized for specific instrumentation.
| Parameter Category | Parameter | Recommended Setting |
| Liquid Chromatography | LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Gradient | Start at 5% B, ramp to 95% B over 3 min, hold 1 min, re-equilibrate | |
| Flow Rate | 0.4 mL/min | |
| Injection Volume | 5 µL | |
| Column Temperature | 40°C | |
| Mass Spectrometry | Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | |
| MRM Transition (Tirofiban) | Precursor Ion (Q1) → Product Ion (Q3) (e.g., m/z 441.2 → 276.1) | |
| MRM Transition (Tirofiban-d9) | Precursor Ion (Q1) → Product Ion (Q3) (e.g., m/z 450.2 → 285.1) | |
| Dwell Time | 100 ms | |
| Collision Energy (CE) | Optimize for specific instrument (typically 15-30 eV) | |
| Source Temperature | 500°C |
-
Rationale for MRM: Multiple Reaction Monitoring provides exceptional specificity and sensitivity. The instrument is set to isolate the parent ion mass (Q1) of Tirofiban or Tirofiban-d9, fragment it in the collision cell (Q2), and then detect only a specific, characteristic fragment ion (Q3).[16][17] This two-stage filtering process minimizes background noise and ensures that the signal detected is unique to the target analyte.
2.1.5. Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio (Tirofiban Peak Area / Tirofiban-d9 Peak Area) against the nominal concentration of the calibration standards.
-
Regression: Apply a weighted (1/x²) linear regression to the calibration curve.
-
Quantification: Determine the concentration of Tirofiban in unknown samples and quality controls (QCs) by interpolating their peak area ratios from the regression line.
Method Validation
For use in regulated studies, the bioanalytical method must be validated according to guidelines from regulatory bodies like the FDA or EMA.[14][15][19] The protocol must demonstrate reliability and reproducibility.
| Validation Parameter | Acceptance Criteria (Typical) | Purpose |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | Demonstrates a proportional response over the intended concentration range. |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise > 10; Accuracy within ±20%; Precision ≤20% CV | Defines the lowest concentration that can be reliably measured.[17] |
| Accuracy & Precision | Accuracy within ±15% of nominal; Precision ≤15% CV (for LLOQ, ±20% and ≤20%) | Ensures the method is both correct (accuracy) and repeatable (precision). |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix. | Confirms the method can differentiate the analyte from other matrix components. |
| Matrix Effect | CV of IS-normalized matrix factor ≤15% | Assesses the impact of the biological matrix on analyte ionization. |
| Recovery | Consistent and reproducible (though not required to be 100%). | Measures the efficiency of the extraction process. |
| Stability | Analyte stable under various storage and handling conditions (freeze-thaw, bench-top, long-term). | Ensures sample integrity from collection to analysis. |
Advanced Applications
Pharmacokinetic (PK) Studies
Tirofiban has a plasma half-life of approximately 2 hours and is primarily cleared by the kidneys.[3][8][20] Its metabolism is limited, with about 65% of the dose excreted unchanged in urine and 25% in feces.[3][8][21] A validated bioanalytical method using Tirofiban-d9 HCl is crucial for accurately defining these PK parameters in different patient populations, such as those with renal impairment where dose adjustments are necessary.[6][8][12]
Metabolite Identification
While Tirofiban's metabolism is limited, deuterated standards can aid in identifying and distinguishing potential metabolites from background ions in discovery-phase studies. A metabolite will retain the deuterated tag, allowing researchers to easily trace its origin back to the parent drug during high-resolution mass spectrometry analysis.
Conclusion
Tirofiban-d9 Hydrochloride is not merely a reagent but a critical enabling tool for antiplatelet drug research and development. Its use as an internal standard in LC-MS/MS bioanalysis provides the foundation for generating high-quality, reliable, and defensible data. By correcting for inevitable experimental variability, it ensures that pharmacokinetic profiles are accurately characterized and that clinical decisions are based on a sound quantitative understanding of the drug's behavior in the human body. The protocols and principles outlined in this guide provide a robust framework for the successful implementation of Tirofiban-d9 Hydrochloride in any research or regulated laboratory setting.
References
-
Title: Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Mechanism of Action | Aggrastat® (tirofiban hydrochloride) Injection Source: Aggrastat® Official Website URL: [Link]
-
Title: Pharmacology of Tirofiban (Aggrastat); Overview, mechanism of action, Uses, Dosage, Effects Source: YouTube URL: [Link]
-
Title: AGGRASTAT (tirofiban hydrochloride) injection, for intravenous use - FDA Label Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Bioanalytical Method Validation Guidance for Industry May 2018 Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers Source: AAPS (American Association of Pharmaceutical Scientists) URL: [Link]
-
Title: Drug Monograph: Tirofiban (Aggrastat) Source: EBM Consult URL: [Link]
-
Title: Clinical pharmacokinetics of tirofiban, a nonpeptide glycoprotein IIb/IIIa receptor antagonist: comparison with the monoclonal antibody abciximab Source: PubMed URL: [Link]
-
Title: Tirofiban • LITFL • CCC Pharmacology Source: Life in the Fast Lane (LITFL) URL: [Link]
-
Title: Bioanalytical Method Validation - FDA Guidance 2001 (Archived) Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Tirofiban Monograph for Professionals Source: Drugs.com URL: [Link]
-
Title: M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Platelet Glycoprotein IIb/IIIa Receptor Inhibitor Tirofiban in Acute Ischemic Stroke Source: PubMed URL: [Link]
-
Title: Bioanalytical Method Validation for Biomarkers Guidance Source: U.S. Department of Health and Human Services (HHS) URL: [Link]
-
Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry Source: SciSpace URL: [Link]
-
Title: LC-MS-MS experiences with internal standards Source: Semantic Scholar URL: [Link]
-
Title: Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis Source: YouTube URL: [Link]
-
Title: Synthesis of Tirofiban Hydrochloride Source: Chinese Journal of Pharmaceuticals URL: [Link]
-
Title: Determination of Tirofiban in human serum by liquid chromatography-tandem mass spectrometry Source: ResearchGate URL: [Link]
-
Title: Determination of Tirofiban in human serum by liquid chromatography-tandem mass spectrometry Source: PubMed URL: [Link]
-
Title: Pharmacokinetic modeling of the high-dose bolus regimen of tirofiban in patients with severe renal impairment Source: PubMed URL: [Link]
-
Title: Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma Source: MDPI URL: [Link]
Sources
- 1. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aggrastathdb.com [aggrastathdb.com]
- 3. Drug Monograph: Tirofiban (Aggrastat) [ebmconsult.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Tirofiban Monograph for Professionals - Drugs.com [drugs.com]
- 7. immune-system-research.com [immune-system-research.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. youtube.com [youtube.com]
- 12. Pharmacokinetic modeling of the high-dose bolus regimen of tirofiban in patients with severe renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 15. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 16. researchgate.net [researchgate.net]
- 17. Determination of Tirofiban in human serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. labs.iqvia.com [labs.iqvia.com]
- 20. litfl.com [litfl.com]
- 21. Clinical pharmacokinetics of tirofiban, a nonpeptide glycoprotein IIb/IIIa receptor antagonist: comparison with the monoclonal antibody abciximab - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Tirofiban-d9 Hydrochloride stability and storage conditions
Welcome to the technical support guide for Tirofiban-d9 Hydrochloride. As Senior Application Scientists, we have compiled this resource to provide you with in-depth, field-proven insights into the stability and storage of this compound. This guide is designed to help you navigate potential challenges and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and storage of Tirofiban-d9 Hydrochloride.
Q1: What are the recommended storage conditions for solid Tirofiban-d9 Hydrochloride?
Answer: The stability of the solid (lyophilized powder) form of Tirofiban-d9 Hydrochloride is critically dependent on temperature and exposure to moisture.
For long-term storage, the compound should be stored at -20°C .[1] It is essential to keep the container tightly sealed and dry; storing it with a desiccant is also recommended to prevent degradation from moisture. When stored under these conditions, the solid compound is stable for at least four years.[1] The product should be handled in a well-ventilated area, and the formation of dust should be avoided.[2][3]
| Condition | Recommendation | Rationale |
| Temperature | -20°C | Minimizes thermal degradation and preserves long-term integrity. |
| Atmosphere | Tightly sealed container, store with desiccant. | Protects against moisture, which can lead to hydrolysis. |
| Light | Protect from light.[4] | Tirofiban has shown sensitivity to UVA light.[5][6] |
Q2: How should I prepare and store stock solutions of Tirofiban-d9 Hydrochloride?
Answer: Proper preparation and storage of stock solutions are crucial for obtaining reproducible experimental results.
Tirofiban-d9 Hydrochloride is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF) at concentrations of approximately 30 mg/mL.[1] To prepare a stock solution, dissolve the solid compound in the organic solvent of your choice. It is best practice to purge the solvent with an inert gas (like argon or nitrogen) before and after dissolving the compound to minimize the risk of oxidation.[1]
Organic stock solutions should be stored at -20°C in tightly sealed vials. While more stable than aqueous solutions, their long-term stability can vary. For critical applications, it is advisable to prepare fresh stock solutions or qualify stored solutions periodically.
| Solvent | Approximate Solubility | Storage Recommendation |
| Ethanol | ~30 mg/mL[1] | -20°C, tightly sealed, purged with inert gas. |
| DMSO | ~30 mg/mL[1] | -20°C, tightly sealed, purged with inert gas. |
| Dimethylformamide (DMF) | ~30 mg/mL[1] | -20°C, tightly sealed, purged with inert gas. |
Q3: What is the stability of Tirofiban-d9 Hydrochloride in aqueous solutions for experimental use?
Answer: Tirofiban-d9 Hydrochloride has limited stability in aqueous buffers and is susceptible to hydrolysis, particularly under acidic conditions.[5] For this reason, it is strongly recommended not to store aqueous solutions for more than one day .[1]
For experiments requiring an aqueous buffer, the recommended method is to first dissolve the compound in an organic solvent like ethanol and then dilute it with the aqueous buffer of choice to the final working concentration.[1] For example, a solubility of approximately 0.05 mg/mL can be achieved in a 1:20 solution of ethanol:PBS (pH 7.2).[1] Always prepare fresh aqueous solutions for daily use. Studies on the non-deuterated form, Tirofiban HCl, show it is stable for at least four hours when combined with various drugs in 0.9% sodium chloride or 5% dextrose injection.[7][8][9]
Q4: Is Tirofiban-d9 Hydrochloride sensitive to light, pH, or temperature?
Answer: Yes, the stability of Tirofiban-d9 Hydrochloride is influenced by these factors. As the deuterated form, its chemical stability profile is expected to be nearly identical to its non-deuterated counterpart, Tirofiban Hydrochloride.
-
Light: The compound exhibits degradation when exposed to UVA light.[5][6] Therefore, both the solid compound and its solutions should be protected from light during storage and handling.[4]
-
pH: Forced degradation studies show that Tirofiban undergoes acid hydrolysis.[5][6] It is more stable in neutral to basic conditions. The pH of prepared solutions should be controlled and monitored.
-
Temperature: While the solid form is stable at -20°C, the compound is remarkably stable under short-term thermal stress (75°C for 24 hours).[5][6] However, this does not negate the need for cold storage to ensure long-term stability. It is also stable against oxidative stress (30% H₂O₂ for 24 hours).[5][6]
| Stress Condition | Stability Profile | Recommendation |
| Acidic Hydrolysis | Degrades[5][6] | Avoid acidic conditions; prepare fresh aqueous solutions. |
| Photolytic (UVA Light) | Degrades[5][6] | Protect solid and solutions from light.[4] |
| Oxidative (H₂O₂) | Stable[5][6] | Standard handling is sufficient. |
| Thermal (75°C, 24h) | Stable[5][6] | Store at -20°C for long-term integrity. |
Q5: What are the known chemical incompatibilities?
Answer: The primary known incompatibility for Tirofiban Hydrochloride is with diazepam . Mixing solutions of Tirofiban Hydrochloride and diazepam results in immediate precipitation.[7][8][9] When planning co-administration or Y-site administration experiments, this incompatibility must be considered. It is stable when mixed with many other common intravenous drugs, including heparin, dobutamine, furosemide, and morphine.[7][9]
Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your research.
Problem: My solid compound arrived at room temperature, but the recommendation is -20°C. Is it still viable?
Causality & Solution: While the recommended long-term storage is -20°C, the compound is stable under short-term thermal stress.[5][6] Shipping at ambient temperature for a few days is unlikely to cause significant degradation of the solid material.
Recommended Action:
-
Immediately upon receipt, place the compound in its recommended storage condition of -20°C.[1]
-
For your first experiment, prepare a solution and run a quality control check (e.g., HPLC-MS) to confirm its purity and identity against the Certificate of Analysis. This will validate the integrity of the material before you proceed with critical experiments.
Problem: I'm observing unexpected peaks in my LC-MS/HPLC analysis. Could this be degradation?
Causality & Solution: Unexpected peaks can arise from several sources, including contamination, solvent impurities, or compound degradation. Given Tirofiban's known sensitivity to acid hydrolysis and UVA light, degradation is a plausible cause.[5][6]
Recommended Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected analytical peaks.
Problem: My aqueous solution turned cloudy after adding another compound. What happened?
Causality & Solution: Cloudiness or precipitation indicates a physical incompatibility. This can be caused by a chemical reaction, a pH shift causing one of the compounds to fall out of solution, or exceeding the solubility limit of one of the components.
Recommended Action:
-
Identify the Incompatibility: The most well-documented incompatibility for Tirofiban is with diazepam, which causes immediate precipitation.[7][8][9] Check if your second compound is diazepam or a related benzodiazepine.
-
Check pH: Measure the pH of the final solution. A significant shift from the optimal pH range for either compound can drastically reduce solubility.
-
Solvent Test: Try preparing the solution in a different buffer system or with a small percentage of an organic co-solvent (like ethanol or DMSO) to improve solubility, if your experimental design permits.
Protocol: Self-Validation of Compound Stability for Multi-Day Experiments
To ensure the integrity of Tirofiban-d9 Hydrochloride during a prolonged experiment, implement this self-validating protocol.
Objective: To confirm that the compound remains stable in your specific experimental matrix over the required duration.
Methodology:
-
Prepare Master Solution: Prepare your final working solution of Tirofiban-d9 Hydrochloride in the exact buffer or media you will use for your experiment.
-
Timepoint Zero (T=0): Immediately take an aliquot of the solution. Analyze it via a quantitative method (e.g., LC-MS) to establish a baseline peak area and confirm the absence of degradation products. Store the remaining master solution under the exact conditions of your experiment (e.g., 37°C incubator, room temperature on the benchtop).
-
Intermediate & Final Timepoints: At the midpoint and at the end of your experiment's duration (e.g., T=24h, T=48h), take additional aliquots from the master solution.
-
Analyze and Compare: Analyze these aliquots using the same LC-MS method. Compare the peak area of the parent Tirofiban-d9 compound and look for the appearance of new peaks.
-
Acceptance Criteria: A change of <5-10% in the parent peak area and no significant new peaks are generally considered acceptable, indicating the compound is stable under your specific experimental conditions.
Caption: Experimental workflow for validating solution stability.
References
-
Stability and Compatibility of Tirofiban Hydrochloride - Medscape. (n.d.). Medscape. [Link]
-
Tirofiban Hydrochloride Injection Recalled Due to Stability Failures. (2025). MPR. [Link]
-
Stability and compatibility of tirofiban hydrochloride during simulated Y-site administration with other drugs - ResearchGate. (2001). ResearchGate. [Link]
-
TIROFIBAN (Systemic) Introduction Revised: 03/13/01. (2001). VA.gov. [Link]
-
Stability and compatibility of tirofiban hydrochloride during simulated Y-site administration with other drugs - PubMed. (2001). PubMed. [Link]
-
Stability of tirofiban hydrochloride in 0.9% sodium chloride injection for 30 days - PubMed. (2001). PubMed. [Link]
-
Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities - SciELO Colombia. (2018). SciELO Colombia. [Link]
-
(PDF) Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities - ResearchGate. (2018). ResearchGate. [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. simsrc.edu.in [simsrc.edu.in]
- 5. scielo.org.co [scielo.org.co]
- 6. researchgate.net [researchgate.net]
- 7. Stability and Compatibility of Tirofiban Hydrochloride [medscape.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability and compatibility of tirofiban hydrochloride during simulated Y-site administration with other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tirofiban-d9 Hydrochloride Analysis
Introduction
This guide is designed for researchers, scientists, and drug development professionals encountering chromatographic challenges with Tirofiban-d9 Hydrochloride. Specifically, it addresses the common and often frustrating issue of peak tailing. Tirofiban, an antiplatelet agent, contains a secondary amine (a piperidine moiety) and a carboxylic acid, making it a basic compound susceptible to undesirable interactions with standard silica-based stationary phases.[1][2] This document provides a structured troubleshooting guide and frequently asked questions (FAQs) to diagnose and resolve peak asymmetry, ensuring robust and accurate analytical results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for Tirofiban-d9 analysis?
Peak tailing is a distortion where the latter half of a chromatographic peak is broader than the front half, resulting in an asymmetrical shape.[3] For quantitative analysis, this is problematic because it can lead to inaccurate peak integration, reduced sensitivity (lower peak height), and poor resolution between Tirofiban-d9 and adjacent peaks or impurities.[4] A common metric for peak shape is the USP Tailing Factor (T); an ideal peak has T = 1.0, while values greater than 1.5 are often unacceptable for validated methods.[3][5]
Q2: What is the primary chemical reason Tirofiban-d9 shows peak tailing?
The primary cause is an unwanted secondary interaction between the basic piperidine nitrogen on the Tirofiban molecule and acidic residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[5][6][7] At typical mobile phase pH levels (e.g., pH > 3), these silanol groups can deprotonate to become negatively charged (SiO-), which then strongly interacts with the positively charged (protonated) Tirofiban molecule through ion exchange.[7][8] This strong, secondary retention mechanism, in addition to the desired hydrophobic interaction, causes a portion of the analyte molecules to lag behind, resulting in a tailed peak.[6][9]
Q3: Can my HPLC system itself cause peak tailing?
Yes. While chemical interactions are the most common cause for basic compounds like Tirofiban, physical issues in the HPLC system can also lead to tailing for all peaks. This is often referred to as "extra-column volume" or "dead volume".[3][10] Potential sources include:
-
Improperly connected fittings, especially at the column inlet/outlet.[8]
-
Using tubing with an unnecessarily large internal diameter or excessive length.[3][11]
-
A physical void or channel in the column packing bed, which can occur from pressure shocks or column aging.
A good diagnostic test is to inject a neutral, non-basic compound (e.g., toluene or naphthalene). If this peak is also tailing, the problem is likely physical (instrumental). If the neutral peak is symmetrical but your Tirofiban-d9 peak tails, the problem is chemical.[6]
Systematic Troubleshooting Guide for Tirofiban-d9 Peak Tailing
This guide follows a logical progression from simple checks to more involved method modifications.
Step 1: Initial Diagnosis & System Check
Before modifying the chemistry, rule out instrumental or fundamental issues.
-
Inject a Neutral Marker: As described in FAQ Q3, inject a neutral compound. If it tails, check all fittings, tubing, and consider the possibility of column failure.
-
Review Sample Solvent: Ensure the sample diluent is compatible with the mobile phase. Injecting Tirofiban-d9 dissolved in a solvent significantly stronger (e.g., 100% Acetonitrile) than the initial mobile phase can cause peak distortion.[4] Best Practice: Dissolve and inject your sample in the initial mobile phase whenever possible.
Step 2: Mobile Phase Optimization
If the issue is chemical, the mobile phase is the most effective tool for improvement. The goal is to minimize the interaction between the basic Tirofiban-d9 and acidic silanols.
The ionization state of both the analyte and the silanol groups is controlled by pH.
-
Mechanism: By lowering the mobile phase pH to < 3, the vast majority of silanol groups will be protonated (Si-OH) and thus neutral.[5][10] This prevents the strong ionic interaction with the protonated Tirofiban molecule.
-
Protocol:
-
Prepare the aqueous portion of your mobile phase.
-
Add an acidic modifier like trifluoroacetic acid (TFA) or formic acid to a concentration of 0.1% (v/v).
-
Confirm the final pH of the aqueous component is between 2.5 and 3.0. Orthophosphoric acid can also be used for pH adjustment.[12][13]
-
Mix with the organic portion (e.g., Acetonitrile) and re-equilibrate the system thoroughly.
-
-
Expected Result: A significant improvement in peak symmetry. Note that retention time may decrease because the ionic secondary retention mechanism has been suppressed.[14][15]
If operating at low pH is not desirable or insufficient, a small, basic mobile phase additive can be used.
-
Mechanism: A small amine modifier, like triethylamine (TEA), is added to the mobile phase.[16][17] The TEA is also a base and will preferentially interact with the active silanol sites, effectively "shielding" them from the Tirofiban-d9 analyte.[10][17]
-
Protocol:
-
Add triethylamine (TEA) to the aqueous portion of the mobile phase at a low concentration (e.g., 0.1% - 0.5% v/v).[18]
-
Adjust the pH to the desired level after adding the TEA.
-
Thoroughly equilibrate the column, as it can take time for the modifier to fully coat the active sites.
-
-
Caution: TEA is not MS-friendly and can be difficult to flush from a column. Use with UV detection and consider dedicating a column to methods using it.
| Strategy | Modifier Example | Typical Concentration | Mechanism of Action | Pros & Cons |
| Low pH (Ion Suppression) | Formic Acid, TFA | 0.1% (v/v) | Neutralizes silanol groups (Si-OH) to prevent ionic interaction.[7] | Pro: Very effective, simple, MS-compatible (Formic Acid). Con: May alter selectivity. |
| Competing Base | Triethylamine (TEA) | 0.1 - 0.5% (v/v) | Competitively blocks active silanol sites.[16][17] | Pro: Effective at moderate pH. Con: Not MS-compatible, can be difficult to remove from the column. |
| Buffered System | Phosphate Buffer | 10-20 mM | Maintains a stable pH to ensure a consistent ionization state for the analyte.[19][20] | Pro: Ensures method robustness. Con: Non-volatile buffers (phosphate) are not MS-compatible. |
Step 3: Column Selection
If mobile phase adjustments do not fully resolve the tailing, the column itself may be the issue. Modern columns are designed to minimize these secondary effects.
-
Mechanism: Not all silica is created equal. Modern, high-purity silica has fewer metal impurities, which can increase silanol acidity.[10][21] Furthermore, advanced "end-capping" techniques are used to chemically block most residual silanols after the C18 phase is bonded.[3][9][22]
-
Recommendations:
-
Use a High-Purity, End-Capped Column: Select a column specifically marketed for good peak shape with basic compounds. These often use high-purity silica and proprietary, exhaustive end-capping procedures.[22]
-
Consider Polar-Embedded or Hybrid Phases: Some stationary phases have polar groups embedded near the silica surface. These phases help to shield the silanols from basic analytes. Hybrid silica-organic particles are also known to have fewer accessible silanol sites.[3]
-
Visualizing the Problem and Solution
The following diagrams illustrate the core concepts behind Tirofiban-d9 peak tailing and the troubleshooting workflow.
Caption: Systematic troubleshooting workflow for peak tailing.
References
-
Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Gandhimathi, M., et al. (2020). Two Highly Sensitive Techniques (HPLC and HPTLC) for the Estimation of Anti-Platelet Drug Tirofiban from Infusion. Der Pharmacia Lettre, 12(2), 1-6. Retrieved from [Link]
-
Sridevi Ranjitha, K., & Lakshmana Rao, A. (2011). DEVELOPMENT AND VALIDATION OF NEW RP-HPLC METHOD FOR THE DETERMINATION OF TIROFIBAN IN PHARMACEUTICAL FORMULATION. International Journal of Pharmacy and Biological Sciences, 1(1), 43-47. Retrieved from [Link]
-
Darkovska Serafimovska, M., et al. (2016). Development of alternative HPLC method for determination of tirofiban in rat serum. Macedonian Pharmaceutical Bulletin, 62(1), 37-44. Retrieved from [Link]
-
Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]
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Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Darkovska-Serafimovska, M., et al. (2014). determination of tirofiban in serum using liquid chromatography with uv detection. Journal of Hygienic Engineering and Design. Retrieved from [Link]
-
Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]
-
Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Retrieved from [Link]
-
LCGC. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]
-
Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Pharma Growth Hub. (2023). Peak Tailing: Phenomenon, Symptoms and Corrections. Retrieved from [Link]
-
Separation Science. (2023). Silica Purity #2 – Silanols. Retrieved from [Link]
-
Nagae, N., et al. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. Retrieved from [Link]
-
Darkovska-Serafimovska, M., et al. (2016). development of alternative hplc method for the determination of tirofiban in rat serum. CORE. Retrieved from [Link]
-
Phenomenex. (n.d.). The Role of End-Capping in RP. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]
-
YouTube. (2016). Reversed Phase HPLC 26 - Bases and Silanol Groups. Retrieved from [Link]
-
PubChem. (n.d.). Tirofiban-d9 Hydrochloride. Retrieved from [Link]
-
Chromatography Forum. (2025). HPLC Mobile Phase Modifiers. Retrieved from [Link]
-
Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
- Google Patents. (n.d.). Using amines or amino acids as mobile phase modifiers in chromatography.
-
ResearchGate. (2025). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Biotage. (2023). When should I use a pH modifier in flash column chromatography gradient? Retrieved from [Link]
-
ZeptoMetrix. (n.d.). Mobile Phase Modifiers. Retrieved from [Link]
-
SynZeal. (n.d.). Tirofiban Hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of Tirofiban hydrochloride. Retrieved from [Link]
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Technical Support Center: Troubleshooting Poor Recovery of Tirofiban-d9 Hydrochloride
Welcome to the technical support center for Tirofiban-d9 Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the analytical quantification of this stable isotope-labeled internal standard. Poor recovery of Tirofiban-d9 Hydrochloride can compromise the accuracy and precision of pharmacokinetic and bioequivalence studies. This resource provides in-depth, scientifically-grounded troubleshooting strategies in a direct question-and-answer format to help you optimize your experimental workflow and ensure data integrity.
Understanding Tirofiban-d9 Hydrochloride
Tirofiban is a non-peptide antagonist of the glycoprotein IIb/IIIa receptor, functioning as a potent inhibitor of platelet aggregation.[1][2] Its deuterated analog, Tirofiban-d9 Hydrochloride, serves as an ideal internal standard for mass spectrometry-based bioanalytical methods due to its similar chemical and physical properties to the parent drug.[3][4] However, its amphiphilic nature, susceptibility to certain degradation pathways, and potential for non-specific binding can present challenges in sample preparation, leading to low and inconsistent recovery.
Chemical and Physical Properties of Tirofiban:
| Property | Value | Source |
| Molecular Weight | 440.6 g/mol | [1] |
| LogP | 1.4 | [1] |
| Solubility in Water | Very slightly soluble | [2] |
| Solubility in Organic Solvents | Soluble in DMSO and ethanol (~30 mg/mL) | [5] |
| Stability | Stable under oxidative and thermal stress, but degrades in acidic conditions and upon exposure to UVA light. | [6][7] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can lead to poor recovery of Tirofiban-d9 Hydrochloride. Each question is followed by a detailed explanation of potential causes and actionable troubleshooting steps.
Q1: My recovery of Tirofiban-d9 Hydrochloride is consistently low after protein precipitation. What are the likely causes and how can I improve it?
Common Causes:
-
Incomplete Protein Precipitation: Insufficient precipitating agent or suboptimal mixing can leave a significant amount of protein in the supernatant, potentially sequestering the analyte.
-
Analyte Co-precipitation: Tirofiban-d9 Hydrochloride may adsorb to the precipitated protein pellet, leading to its removal from the sample.
-
Suboptimal Choice of Precipitating Solvent: The choice of organic solvent can significantly impact precipitation efficiency and analyte recovery.
Troubleshooting Steps:
-
Optimize the Precipitating Agent and Volume:
-
Acetonitrile (ACN) is often more effective than methanol for protein precipitation, yielding a cleaner supernatant.[8] A common starting point is a 3:1 or 4:1 ratio of ACN to plasma/serum volume.
-
Trichloroacetic acid (TCA) can also be highly effective for protein removal.[9][10] However, it may require subsequent pH adjustment of the sample before LC-MS/MS analysis.
-
Methanol (MeOH) can be used, but may result in finer precipitates that are more difficult to pellet.[8]
-
-
Ensure Thorough Mixing and Sufficient Incubation:
-
Vortex the sample vigorously for at least 30-60 seconds after adding the precipitating agent to ensure complete denaturation of proteins.
-
Allow the sample to incubate on ice or at 4°C for 10-15 minutes to promote complete protein precipitation.
-
-
Optimize Centrifugation:
-
Increase the centrifugation speed and/or time to ensure a compact pellet and clear supernatant. A common practice is to centrifuge at >10,000 x g for 10-15 minutes.[11]
-
-
Evaluate for Co-precipitation:
-
After separating the supernatant, consider a second extraction of the protein pellet with a small volume of the precipitation solvent. Analyze this second extract to determine if a significant amount of Tirofiban-d9 Hydrochloride was lost to co-precipitation.
-
Q2: I'm using Solid-Phase Extraction (SPE) and observing poor and irreproducible recovery. What aspects of my SPE protocol should I investigate?
Common Causes:
-
Inappropriate Sorbent Selection: The chosen SPE sorbent may not have the optimal retention mechanism for Tirofiban.
-
Suboptimal pH during Loading: The pH of the sample can affect the ionization state of Tirofiban and its interaction with the sorbent.
-
Improper Conditioning or Equilibration: Failure to properly prepare the SPE cartridge can lead to inconsistent analyte retention.[12]
-
Wash Solvent Too Strong: The wash solvent may be prematurely eluting the analyte from the sorbent.[13]
-
Elution Solvent Too Weak: The elution solvent may not be strong enough to completely desorb the analyte.[14]
Troubleshooting Workflow for SPE:
Caption: A logical workflow for troubleshooting poor recovery in Solid-Phase Extraction.
Detailed Troubleshooting Steps:
-
Sorbent Selection:
-
Given Tirofiban's structure, a reversed-phase sorbent like C18 is a suitable starting point.[6] If recovery is still low, consider a mixed-mode cation exchange sorbent, which can provide both hydrophobic and ionic retention.
-
-
pH Optimization:
-
Tirofiban has ionizable groups. Adjusting the pH of the sample to suppress the ionization of the primary functional group interacting with the sorbent can enhance retention. Experiment with a pH range around the pKa values of Tirofiban.
-
-
Conditioning and Equilibration:
-
Ensure the sorbent is properly wetted with an organic solvent (e.g., methanol) and then equilibrated with a solution that mimics the sample matrix (e.g., water or a weak buffer).[12] This is crucial for consistent performance.
-
-
Wash Step Optimization:
-
The wash step is intended to remove interferences without eluting the analyte. If you suspect analyte loss during this step, collect the wash eluate and analyze it. If Tirofiban-d9 Hydrochloride is present, reduce the organic content or modify the pH of the wash solvent to be less eluotropic.[13]
-
-
Elution Step Optimization:
-
If the analyte is not eluting completely, the elution solvent is likely too weak. Increase the percentage of organic solvent (e.g., from 50% to 80% methanol or acetonitrile). Adding a small amount of acid (e.g., 0.1% formic acid) or base (e.g., 0.1% ammonium hydroxide), depending on the sorbent and analyte, can improve elution efficiency by modifying the analyte's charge state.[14] Also, ensure the elution volume is sufficient to pass through the entire sorbent bed at least 2-3 times.
-
Q3: Could non-specific binding to labware be contributing to my low recovery?
Yes, this is a plausible cause, especially when working with low concentrations of analytes.
Explanation:
Tirofiban, with its combination of hydrophobic and charged moieties, can adsorb to surfaces of laboratory plastics and glass, a phenomenon driven by hydrophobic and electrostatic interactions.[15] This is particularly problematic when using standard polypropylene or glass vials and pipette tips.
Mitigation Strategies:
-
Use Low-Binding Labware:
-
Whenever possible, utilize certified low-protein-binding or siliconized microcentrifuge tubes, pipette tips, and autosampler vials. These surfaces are treated to be more hydrophilic and reduce non-specific adsorption.
-
-
Solvent Rinsing:
-
Before adding your sample, rinse the labware with an organic solvent like methanol or acetonitrile. This can help to occupy active binding sites on the surface.
-
-
Addition of a "Blocker" Molecule:
-
In some cases, adding a small amount of a non-interfering compound that has a high affinity for plastic surfaces (e.g., a small amount of a detergent like Tween 20, if compatible with your downstream analysis) can block non-specific binding sites. This should be carefully validated to ensure it does not cause ion suppression in your LC-MS/MS system.
-
-
Minimize Sample Transfer Steps:
-
Each transfer from one container to another increases the surface area the sample is exposed to and thus the potential for loss due to adsorption. Streamline your sample preparation workflow to minimize transfers.
-
Experimental Protocols
Optimized Protein Precipitation Protocol
This protocol is a starting point and may require further optimization for your specific matrix and analytical system.
-
Sample Preparation:
-
Pipette 100 µL of plasma or serum into a 1.5 mL low-binding microcentrifuge tube.
-
Add 10 µL of Tirofiban-d9 Hydrochloride internal standard working solution.
-
-
Precipitation:
-
Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortex vigorously for 60 seconds.
-
-
Incubation & Centrifugation:
-
Incubate the tubes at 4°C for 15 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean low-binding tube or a 96-well plate. Avoid disturbing the protein pellet.
-
-
Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for your LC-MS/MS analysis. This step helps to concentrate the analyte and ensures solvent compatibility with your chromatographic system.
-
General Solid-Phase Extraction (Reversed-Phase) Protocol
This protocol provides a general framework for SPE using a C18 cartridge.
-
Cartridge Conditioning:
-
Pass 1 mL of methanol through the C18 cartridge.
-
Do not allow the sorbent bed to dry.
-
-
Cartridge Equilibration:
-
Pass 1 mL of deionized water through the cartridge.
-
Again, do not allow the sorbent bed to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample (e.g., plasma diluted 1:1 with 2% phosphoric acid) onto the cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.
-
Collect and analyze the wash eluate during method development to check for analyte loss.
-
-
Elution:
-
Elute the Tirofiban-d9 Hydrochloride with 1 mL of a suitable elution solvent (e.g., 80% acetonitrile in water with 0.1% formic acid).
-
Collect the eluate for analysis.
-
References
-
Oertel, R., et al. (2004). Determination of Tirofiban in human serum by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 805(1), 181-185. Available at: [Link]
-
Polson, C., et al. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 785(2), 263-275. Available at: [Link]
-
Polson, C., et al. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]
-
PubChem. Tirofiban-d9 Hydrochloride. National Center for Biotechnology Information. Available at: [Link]
-
Oertel, R., et al. (2004). Determination of Tirofiban in human serum by liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Welch Materials. (2022). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Available at: [Link]
-
Zhao, L., & Juck, M. (2021). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. Available at: [Link]
-
Kim, J. H., et al. (2019). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. Proteomes, 7(2), 22. Available at: [Link]
-
Hawach Scientific. (2023). The Reason of Poor Sample Recovery When Using SPE. Available at: [Link]
-
Roll, A. L., et al. (2018). Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities. ResearchGate. Available at: [Link]
-
ResearchGate. (2018). Tirofiban's detailed fragmentation pattern. Available at: [Link]
-
SCION Instruments. (2022). How Can We Improve Our Solid Phase Extraction Processes?. Available at: [Link]
-
Pharmaffiliates. Tirofiban-d9 Hydrochloride. Available at: [Link]
-
LCGC International. (2020). Understanding and Improving Solid-Phase Extraction. Available at: [Link]
-
Xu, Q. A., & Trissel, L. A. (2001). Stability of tirofiban hydrochloride in 0.9% sodium chloride injection for 30 days. American Journal of Health-System Pharmacy, 58(19), 1850-1851. Available at: [Link]
-
PubChem. Tirofiban-d9. National Center for Biotechnology Information. Available at: [Link]
-
Glavas-Dodov, M., et al. (2014). Development and validation of reverse phase high performance liquid chromatographic method for determination of tirofiban in serum. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 115-120. Available at: [Link]
-
PubChem. Tirofiban. National Center for Biotechnology Information. Available at: [Link]
-
Lakshmana Rao, A., et al. (2011). Development and validation of new RP-HPLC method for the determination of tirofiban in pharmaceutical formulation. International Journal of Pharmacy and Biological Sciences, 1(1), 43-47. Available at: [Link]
-
Drugs.com. Tirofiban Injection: Package Insert / Prescribing Info / MOA. Available at: [Link]
-
LCGC International. (2006). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Available at: [Link]
-
e-lactancia. (2018). AGGRASTAT® Product Monograph. Available at: [Link]
-
El-Bagary, R. I., et al. (2018). Stability study and validated reversed phase liquid chromatographic method for the determination of tirofiban hydrochloride in presence of tyrosine as a process impurity. Journal of the Chilean Chemical Society, 63(2), 3962-3968. Available at: [Link]
-
Glavas-Dodov, M., et al. (2014). Development and Validation of Reverse Phase High Performance Liquid Chromatographic Method for Determination of Tirofiban in Serum. ResearchGate. Available at: [Link]
-
de Bruin, M. A. C., et al. (2019). Development and validation of an LC-MS/MS method with a broad linear dynamic range for the quantification of tivozanib in human and mouse plasma, mouse tissue homogenates, and culture medium. Journal of Chromatography B, 1126-1127, 121764. Available at: [Link]
-
Wiśniewski, J. R., et al. (2016). Assay for Characterizing Adsorption‐Properties of Surfaces (APS). Proteomics, 16(13), 1836-1840. Available at: [Link]
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Minimizing degradation of Tirofiban-d9 Hydrochloride in samples
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for Tirofiban-d9 Hydrochloride. As an isotopic internal standard, the stability of Tirofiban-d9 HCl is paramount for the accuracy and reproducibility of quantitative bioanalysis. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot potential degradation issues. We will delve into the causality behind experimental choices to ensure your results are both accurate and reliable.
Part 1: Frequently Asked Questions (FAQs) - Understanding Degradation
Here we address the fundamental questions regarding the stability of Tirofiban and its deuterated analog.
Q1: What is Tirofiban-d9 Hydrochloride and why is its stability so critical?
Tirofiban-d9 Hydrochloride is the deuterium-labeled version of Tirofiban HCl, a potent antiplatelet agent that acts as a reversible antagonist of the glycoprotein (GP) IIb/IIIa receptor.[1][2] In quantitative analysis, particularly LC-MS/MS, Tirofiban-d9 HCl is used as an internal standard (IS).[3] Its stability is critical because the fundamental assumption of using an IS is that it behaves identically to the analyte (Tirofiban) during sample preparation and analysis. If the IS degrades at a different rate than the analyte, the calculated concentration of the analyte will be inaccurate, leading to flawed pharmacokinetic and toxicokinetic data.
Q2: What are the primary known degradation pathways for Tirofiban?
Forced degradation studies have revealed that Tirofiban is susceptible to the following conditions:
-
Photodegradation: Tirofiban shows significant degradation when exposed to UVA light.[4][5] This is a critical factor to control during all stages of sample handling.
-
Acidic Hydrolysis: The molecule degrades under strong acidic conditions.[4][5]
-
Oxidation: While some studies show it to be relatively stable against peroxide for short periods[4][5], others have identified an N-oxide derivative as a potential oxidative degradation product in aqueous formulations.[6][7]
Conversely, Tirofiban has demonstrated relative stability under thermal stress (e.g., 75°C for 24 hours) and basic hydrolysis conditions.[4][5]
Q3: Does the biological matrix (e.g., plasma, serum) impact stability?
Yes, the biological matrix can introduce complexities. Plasma and serum contain enzymes that can potentially metabolize drugs, although Tirofiban itself undergoes limited metabolism.[8] More importantly, the pH of the matrix and the presence of endogenous reactive species can influence hydrolytic and oxidative degradation. Therefore, protocols must be designed to stabilize the analyte and internal standard within the matrix immediately upon collection.
Part 2: Troubleshooting Guide - A Workflow-Based Approach to Minimizing Degradation
This section provides a step-by-step guide to preventing degradation throughout the lifecycle of a sample.
Step 1: Sample Collection
The first step is the most critical for preserving sample integrity.
-
Issue: Immediate degradation can begin in the collection tube due to enzymatic activity, pH instability, or light exposure.
-
Troubleshooting Actions:
-
Anticoagulant Choice: Use appropriate collection tubes with an anticoagulant like Sodium Citrate or as specified by a validated method. The correct anticoagulant is crucial for preventing clotting without interfering with the analysis.
-
Light Protection: Collect blood samples in amber tubes or tubes immediately wrapped in aluminum foil. This is a non-negotiable step to prevent photodegradation.[4][5]
-
Temperature Control: Place samples on wet ice immediately after collection. This slows down potential enzymatic activity and chemical degradation.
-
Step 2: Sample Processing (Plasma/Serum Separation)
Proper and swift processing is key to moving the analyte into a more stable state.
-
Issue: Delays in processing can lead to continued degradation in whole blood.
-
Troubleshooting Actions:
-
Prompt Centrifugation: Centrifuge samples as soon as possible (ideally within 30-60 minutes of collection) to separate plasma or serum.
-
Controlled Temperature: Use a refrigerated centrifuge (e.g., 4°C) to maintain a low temperature throughout the process.
-
Immediate Transfer: Immediately after centrifugation, transfer the supernatant (plasma/serum) into clearly labeled, amber cryovials for storage. Do not leave processed samples at room temperature.[9]
-
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Workflow with critical control points for Tirofiban stability.
Step 3: Storage
Long-term stability is dictated entirely by storage conditions.
-
Issue: Improper storage temperature or light exposure can cause significant analyte loss over time.
-
Troubleshooting Actions:
-
Ultra-Low Temperature Storage: For long-term storage, samples should be kept at -70°C or lower in a monitored freezer.[10]
-
Avoid Freeze-Thaw Cycles: Aliquot samples into single-use volumes before freezing. Repeated freeze-thaw cycles can accelerate degradation and should be strictly avoided.
-
Maintain Light Protection: Ensure storage containers (racks, boxes) are opaque or that the amber vials are otherwise protected from light, especially in frost-free freezers that have automated light cycles.
-
| Storage Condition | Recommended Duration | Rationale |
| Wet Ice / 4°C | < 4 hours | Minimizes short-term enzymatic/chemical degradation post-collection. |
| -20°C | Short-term (days to weeks) | Acceptable for brief storage, but not ideal for long-term stability. |
| -70°C or lower | Long-term (months to years) | Gold standard for preserving analyte integrity by significantly slowing all degradation processes.[10] |
Step 4: Sample Preparation and Analysis
The risk of degradation does not end until the sample is injected into the analytical instrument.
-
Issue: Degradation can occur during extraction, in the autosampler, or from incompatibility with other solutions.
-
Troubleshooting Actions:
-
Minimize Light Exposure: Perform all sample preparation steps (e.g., protein precipitation, solid-phase extraction) under subdued, yellow, or red light.
-
pH Control: Ensure the pH of all solutions, including the final reconstitution solvent, is compatible with Tirofiban's stability profile (avoiding strongly acidic conditions).[4][11] A pH between 3 and 5.5 is often used in chromatographic methods.[4][11]
-
Autosampler Temperature: Maintain the autosampler at a low temperature (e.g., 4-10°C) to ensure the stability of the extracted samples while they are queued for injection.
-
Check for Incompatibilities: Be aware that Tirofiban is incompatible with some substances, such as diazepam, which can cause precipitation.[12]
-
Part 3: Protocols and Methodologies
Protocol 1: Blood Sample Collection and Initial Processing
-
Labeling: Pre-label amber 4.5 mL sodium citrate vacuum tubes with unique sample identifiers.
-
Collection: Draw the required blood volume directly into the pre-labeled amber tube.
-
Mixing: Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.
-
Immediate Cooling: Place the tube immediately into a wet ice bath.
-
Centrifugation: Within 60 minutes of collection, centrifuge the tube at 1500 x g for 15 minutes in a refrigerated centrifuge set to 4°C.
-
Aliquoting: In a dimly lit area, carefully pipette the top plasma layer into pre-labeled 1.5 mL amber polypropylene cryovials. Avoid disturbing the buffy coat.
-
Flash Freezing: Cap the cryovials and immediately place them in a dry ice/ethanol slurry to flash freeze.
-
Storage: Transfer the frozen aliquots to a freezer set at ≤ -70°C for long-term storage.
dot graph G { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=record, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"];
} enddot Caption: Known degradation pathways for Tirofiban.
References
-
Bergquist, P. A., et al. (1999). Stability and compatibility of tirofiban hydrochloride during simulated Y-site administration with other drugs. American Journal of Health-System Pharmacy, 56(16). Available at: [Link]
-
Bergquist, P. A., et al. (1999). Stability of tirofiban hydrochloride in three commonly used i.v. solutions and polyvinyl chloride administration sets. American Journal of Health-System Pharmacy, 56(16), 1627-9. Available at: [Link]
-
Oertel, R., et al. (2004). Determination of Tirofiban in human serum by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 805(1), 181-5. Available at: [Link]
-
El-Gindy, A., et al. (2014). Stability study and validated reversed phase liquid chromatographic method for the determination of tirofiban hydrochloride in presence of tyrosine as a process impurity. ResearchGate. Available at: [Link]
-
Merck & Co., Inc. (2000). Stability and Compatibility of Tirofiban Hydrochloride. Medscape. Available at: [Link]
-
de Oliveira, A. P., et al. (2020). Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities. SciELO Colombia. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Tirofiban. PubChem Compound Summary for CID 60947. Retrieved from [Link].
-
ResearchGate. (n.d.). Tirofiban's detailed fragmentation pattern. Scientific Diagram. Available at: [Link]
-
ResearchGate. (n.d.). Results of analytical performance and validation data of the proposed LC method. Scientific Diagram. Available at: [Link]
-
Marija, N., et al. (2014). Development and validation of reverse phase high performance liquid chromatographic method for determination of tirofiban in human and rat serum samples. International Journal of Pharmacy, 4(4), 115-120. Available at: [Link]
-
Medicure. (n.d.). Mechanism of Action | Aggrastat® (tirofiban hydrochloride) Injection. Aggrastat Website. Available at: [Link]
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Deranged Physiology. (n.d.). Tirofiban. Pharmacology Summary. Available at: [Link]
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Hsieh, Y., et al. (2019). Development and validation of an LC-MS/MS method with a broad linear dynamic range for the quantification of tivozanib in human and mouse plasma, mouse tissue homogenates and culture medium. Ghent University Academic Bibliography. Available at: [Link]
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Lakshmana Rao, A., et al. (2011). Development and validation of new RP-HPLC method for the determination of tirofiban in pharmaceutical formulation. International Journal of Pharmaceutical and Chemical Sciences, 1(1), 43-47. Available at: [Link]
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Wikipedia. (n.d.). Tirofiban. Retrieved from [Link]
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Donnelly, R. F. (2001). Stability of tirofiban hydrochloride in 0.9% sodium chloride injection for 30 days. American Journal of Health-System Pharmacy, 58(19), 1850-1. Available at: [Link]
-
Children's Hospital at Westmead. (2022). Intravenous Tirofiban. Policy Document. Available at: [Link]
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ResearchGate. (n.d.). Stability and compatibility of tirofiban hydrochloride during simulated Y-site administration with other drugs. Publication. Available at: [Link]
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Biocompare. (2022). Best Practices for Biological Sample Storage and Management. Editorial Article. Available at: [Link]
-
Global Bioanalysis Consortium. (2016). Sample Management: Recommendation for Best Practices and Harmonization. AAPS Journal. Available at: [Link]
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Needle.Tube. (n.d.). Best Practices for Transporting Biological Samples in a Laboratory. Retrieved from [Link]
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Technical Support Center: Matrix Effects in the Analysis of Tirofiban with a Deuterated Standard
Welcome to the technical support guide for researchers, scientists, and drug development professionals analyzing Tirofiban using LC-MS/MS with a deuterated internal standard. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of matrix effects in bioanalysis. The guidance herein is structured to not only offer solutions but also to explain the underlying scientific principles, ensuring robust and reliable analytical methods.
Introduction to the Challenge: Tirofiban and Matrix Effects
Tirofiban is a non-peptide antagonist of the platelet glycoprotein IIb/IIIa receptor, used to prevent blood clotting.[1] Its accurate quantification in biological matrices like plasma or serum is crucial for pharmacokinetic and toxicokinetic studies. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, it is susceptible to matrix effects.[2][3][4][5] Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting endogenous components of the sample matrix.[2][4][6][7]
Even when using a stable isotope-labeled (e.g., deuterated) internal standard (SIL-IS), which is the gold standard for compensating for matrix effects, issues can still arise.[8][9][10] This guide will walk you through diagnosing and mitigating these complex issues.
Key Characteristics of Tirofiban
| Property | Value | Source |
| Molecular Formula | C22H36N2O5S | [1] |
| Half-life | Approximately 2 hours | [11][12] |
| Protein Binding | 35% (unbound fraction in human plasma) | [11] |
| Metabolism | Limited/Negligible | [1][11][13] |
| Excretion | ~65% in urine, ~25% in feces (largely as unchanged drug) | [1][11][12][14] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My Tirofiban peak area is inconsistent across different plasma lots, even with a deuterated internal standard. What's causing this?
Answer: This phenomenon, known as differential matrix effects, is a primary concern in bioanalysis. While a deuterated internal standard is designed to co-elute with the analyte and experience the same ionization suppression or enhancement, variations in the matrix composition between different lots or patients can disrupt this compensation.[8]
Core Problem: The most common culprits in plasma are phospholipids.[2][15][16][17] These endogenous molecules are notorious for causing ion suppression in electrospray ionization (ESI).[15][18][19] If the chromatographic separation between Tirofiban and a subclass of phospholipids is incomplete, and the concentration of these phospholipids varies between plasma lots, the degree of ion suppression can change, leading to inconsistent analyte/internal standard (IS) peak area ratios.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent peak area ratios.
Step-by-Step Protocol: Post-Column Infusion Experiment
This experiment is a qualitative assessment to identify regions in the chromatogram where ion suppression or enhancement occurs.[20][21][22]
-
Setup:
-
Prepare a solution of Tirofiban at a concentration that gives a stable signal (e.g., mid-QC level).
-
Infuse this solution post-column into the MS detector using a syringe pump and a T-junction.
-
Set up your standard LC gradient.
-
-
Execution:
-
Begin the infusion and allow the MS signal for Tirofiban to stabilize, establishing a baseline.
-
Inject a blank, extracted plasma sample (prepared with your current method) onto the LC column.
-
-
Analysis:
-
Monitor the Tirofiban signal throughout the chromatographic run.
-
Any significant drop in the baseline signal indicates a region of ion suppression caused by co-eluting matrix components.[22]
-
Simultaneously, monitor for characteristic phospholipid MRM transitions (e.g., precursor scan of m/z 184 in positive ion mode) to see if the suppression zone coincides with phospholipid elution.[18]
-
Question 2: My current sample preparation (Protein Precipitation) is fast, but I suspect it's the source of my matrix effects. What are my options?
Answer: Protein precipitation (PPT) is a simple and high-throughput technique, but it is notoriously non-selective and often fails to remove phospholipids, which remain in the supernatant and are injected into the LC-MS system.[16][23][24] To mitigate this, more selective sample preparation techniques are recommended.
Comparison of Sample Preparation Techniques
| Technique | Pros | Cons | Efficacy for Phospholipid Removal |
| Protein Precipitation (PPT) | Fast, inexpensive, easy to automate.[23] | Non-selective, high potential for matrix effects.[16][23][24] | Poor |
| Liquid-Liquid Extraction (LLE) | Cleaner extracts than PPT, can be selective.[23] | More labor-intensive, uses larger solvent volumes, harder to automate.[23] | Moderate to Good (depends on solvent choice).[25] |
| Solid-Phase Extraction (SPE) | Highly selective, provides very clean extracts, can concentrate the analyte.[26][27][28][29] | More complex method development, can be more expensive. | Excellent |
| HybridSPE®-Phospholipid | Combines PPT with selective phospholipid removal.[15][16] | Requires specific plates/cartridges. | Excellent |
Recommended Action Plan:
-
Evaluate Liquid-Liquid Extraction (LLE):
-
Principle: LLE separates compounds based on their relative solubilities in two different immiscible liquids (aqueous and organic). By carefully selecting the organic solvent and adjusting the pH of the aqueous sample, you can selectively extract Tirofiban while leaving the majority of phospholipids behind.[3][23]
-
Starting Protocol:
-
To 100 µL of plasma, add the deuterated internal standard.
-
Adjust the pH. Since Tirofiban has acidic and basic functionalities, experimenting with pH is crucial.
-
Add 500 µL of an appropriate extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at high speed (e.g., >10,000 g) for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute in the mobile phase.
-
-
-
Implement Solid-Phase Extraction (SPE):
-
Principle: SPE uses a solid sorbent to retain the analyte, which is then selectively washed to remove interferences and finally eluted with a strong solvent.[27][29] This is highly effective for removing phospholipids.
-
Workflow Diagram:
Caption: The four fundamental steps of Solid-Phase Extraction (SPE).
-
Question 3: Even with a deuterated standard, I see a slight retention time shift between Tirofiban and Tirofiban-d4. Could this be a problem?
Answer: Yes, this can be a significant issue, especially if the shift places the analyte and the internal standard in different regions of a steep ion suppression gradient.[8] This is known as the "isotope effect." Deuterium atoms are slightly larger and form stronger C-D bonds than C-H bonds, which can lead to minor differences in chromatographic behavior on reversed-phase columns.
Why it Matters: If the elution profile of interfering phospholipids is very sharp, even a small shift of a few seconds can mean that the analyte is experiencing a different level of ion suppression than the internal standard. This defeats the purpose of the SIL-IS and re-introduces quantitative variability.
Mitigation Strategies:
-
Optimize Chromatography:
-
Goal: To move both the analyte and IS peaks away from regions of significant ion suppression.[30]
-
Methods:
-
Adjust Gradient: Slow down the gradient ramp during the elution window of Tirofiban. This can improve the separation from interfering phospholipids.
-
Change Organic Solvent: The elution strength of organic solvents for phospholipids increases in the order of methanol < acetonitrile < isopropanol.[18] Modifying the organic solvent or using a mix (e.g., methanol/acetonitrile) can alter the elution profile of phospholipids relative to your analyte.[31]
-
Change Column Chemistry: Consider a column with a different stationary phase (e.g., a phenyl-hexyl or embedded polar group column) that may offer different selectivity for Tirofiban versus phospholipids.
-
-
-
Confirm with a Matrix Effect Assessment:
-
Principle: Quantitatively assess the matrix effect as recommended by regulatory bodies like the FDA and EMA.[32][33][34][35][36][37]
-
Protocol (Matuszewski's Post-Extraction Spike Method): [20]
-
Set A: Prepare Tirofiban standards in the final reconstitution solvent (neat solution).
-
Set B: Extract at least 6 different lots of blank biological matrix. After extraction and evaporation, spike the extracts with Tirofiban standards at the same concentrations as Set A.
-
Calculate Matrix Factor (MF): MF = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Neat Solution [Set A])
-
Calculate IS-Normalized MF: The MF should be calculated for both the analyte and the IS. The IS-normalized MF should be close to 1.0. The coefficient of variation (%CV) of the IS-normalized MF across the different lots should be ≤15%.
-
-
Conclusion
Successfully navigating matrix effects in the analysis of Tirofiban requires a systematic approach. While a deuterated internal standard is a powerful tool, it is not a panacea.[8] A thorough understanding of the potential for differential matrix effects, primarily from phospholipids, is essential. By employing advanced sample preparation techniques like SPE or LLE and optimizing chromatographic conditions, researchers can ensure the development of a robust, reliable, and regulatory-compliant bioanalytical method. Always validate your method according to the latest FDA and EMA guidelines to ensure data integrity.[34][38][39][40]
References
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Ismaiel, O. A., et al. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Taylor & Francis Online. [Link]
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European Medicines Agency. (2022). Bioanalytical method validation. EMA. [Link]
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Laha, S., et al. (2011). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. PMC - NIH. [Link]
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EBM Consult. Drug Monograph: Tirofiban (Aggrastat). EBM Consult. [Link]
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National Center for Biotechnology Information. Tirofiban. PubChem. [Link]
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F.A. Davis Company. Tirofiban (Aggrastat). Davis's Drug Guide - Nursing Central. [Link]
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YouTube. (2024). Pharmacology of Tirofiban (Aggrastat). YouTube. [Link]
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Kondo, T., et al. (2002). Clinical pharmacokinetics of tirofiban, a nonpeptide glycoprotein IIb/IIIa receptor antagonist: comparison with the monoclonal antibody abciximab. PubMed. [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. [Link]
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Liang, H. R., et al. (2009). Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects. PubMed. [Link]
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European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Slideshare. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. FDA. [Link]
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Souza, I. D., & Queiroz, M. E. C. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
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Slideshare. (2015). Bioanalytical method validation emea. Slideshare. [Link]
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Kruszewska, K., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? PubMed. [Link]
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PharmaCompass. (2018). FDA guideline - Bioanalytical Method Validation. PharmaCompass. [Link]
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ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]
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U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. FDA. [Link]
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Modhave, Y., et al. (2012). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
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Hewavitharana, A. K., et al. (2019). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH. [Link]
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U.S. Food and Drug Administration. (2013). Bioanalytical Method Validation. FDA. [Link]
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Bioanalysis Zone. Minimizing matrix effects while preserving throughput in LC–MS/MS bioanalysis. Bioanalysis Zone. [Link]
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International Journal of MediPharm Research. Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. [Link]
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Jiang, H., et al. (2012). Systematic evaluation of supported liquid extraction in reducing matrix effect and improving extraction efficiency in LC-MS/MS based bioanalysis for 10 model pharmaceutical compounds. PubMed. [Link]
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Jian, W., et al. (2004). Determination of Tirofiban in human serum by liquid chromatography-tandem mass spectrometry. PubMed. [Link]
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Chromatography Today. Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Chromatography Today. [Link]
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Li, W., & Cohen, L. H. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. [Link]
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Providion Group. How can I identify Ion Suppression in Biological Sample Analysis? Providion Group. [Link]
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Fachi, M. M., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. PubMed. [Link]
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Allied Academies. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Allied Academies. [Link]
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Mercolini, L., et al. (2022). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. NIH. [Link]
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American Association for Clinical Chemistry. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? myadlm.org. [Link]
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ResearchGate. (2025). Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. ResearchGate. [Link]
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Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. [Link]
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LCGC International. Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. ResolveMass. [Link]
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ChemRxiv. (2021). Strategies for using post-column infusion of standards to correct for matrix effect in LC-MS-based quantitative metabolomics. ChemRxiv. [Link]
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Hasegawa, C. (2015). Application of solid-phase extraction tips for the analysis of drugs in human blood. Conference Series. [Link]
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LCGC International. Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]
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Nitrosamines Exchange. (2024). How to circumvent matrix effect in confirmatory testing. Nitrosamines Exchange. [Link]
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University of Tartu. (2016). Practical evaluation of matrix effect, recovery and process efficiency. YouTube. [Link]
-
ResearchGate. (2025). Evaluation of the matrix effect of different sample matrices for 33 pharmaceuticals by post-column infusion. ResearchGate. [Link]
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Technical Support Center: Achieving Consistent Results with Tirofiban-d9 Hydrochloride
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to ensure the reliable and reproducible application of Tirofiban-d9 Hydrochloride in your experimental workflows. As a deuterated analog of the potent antiplatelet agent Tirofiban, its primary utility lies in serving as a highly reliable internal standard for analytical and pharmacokinetic studies. This document provides in-depth technical guidance, troubleshooting protocols, and validated experimental procedures to help you achieve consistent and accurate results.
Core Principles: Understanding Tirofiban-d9 Hydrochloride
Tirofiban-d9 Hydrochloride is a stable, isotope-labeled version of Tirofiban Hydrochloride. The nine hydrogen atoms on the terminal butylsulfonyl group have been replaced with deuterium. This substitution provides a distinct mass shift detectable by mass spectrometry (MS) without significantly altering the compound's chemical properties.[]
Why is it deuterated? The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "Kinetic Isotope Effect" makes the molecule more resistant to metabolic breakdown at the labeled site.[2] When used as an internal standard for quantifying Tirofiban in biological samples, Tirofiban-d9 exhibits nearly identical chromatographic retention times and ionization efficiency as the non-labeled parent drug. This co-elution is critical for correcting for variability in sample preparation and instrument response, leading to highly accurate quantification in LC-MS assays.[3][4][5]
Mechanism of Action: The GP IIb/IIIa Receptor Blockade
To effectively use Tirofiban-d9, one must understand the mechanism of its non-deuterated counterpart, Tirofiban. Tirofiban is a reversible, non-peptide antagonist of the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor.[6][7] This receptor is the final common pathway for platelet aggregation.[8]
Upon vascular injury, platelets are activated, causing a conformational change in the GP IIb/IIIa receptor. This allows it to bind to fibrinogen, which then acts as a bridge to link adjacent platelets, forming a thrombus.[6][7] Tirofiban competitively blocks the fibrinogen binding site on the GP IIb/IIIa receptor, effectively inhibiting platelet aggregation.[9][10] Its action is rapid and reversible, with platelet function returning to near baseline within 4 to 8 hours after its cessation.[9]
Frequently Asked Questions (FAQs)
Q1: How should I store Tirofiban-d9 Hydrochloride powder? For long-term stability, the lyophilized powder should be stored at -20°C, protected from light, and kept in a tightly sealed container with a desiccant to prevent moisture absorption.[11] For short-term storage, controlled room temperature (25°C) is acceptable, but cold storage is recommended to maximize shelf-life.[12][13]
Q2: What is the best way to prepare a stock solution? Tirofiban Hydrochloride is described as very slightly soluble in water.[14] For consistent results, we recommend using a sterile, buffered aqueous solution like 0.9% Sodium Chloride or PBS. To prepare a stock solution (e.g., 1 mg/mL), add the solvent to the vial and vortex thoroughly. If needed, gentle warming or brief sonication in a water bath can aid dissolution. Always use high-purity solvents.
Q3: What is the stability of Tirofiban-d9 Hydrochloride in solution? Once dissolved, the stability depends on the storage conditions. Tirofiban hydrochloride at 0.05 mg/mL in 0.9% sodium chloride injection has been shown to be stable for at least four hours at room temperature and for up to 30 days under certain conditions.[15][16] For research applications, it is best practice to prepare fresh working solutions daily from a frozen stock. Aliquot your stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Deuterated compounds themselves are chemically very stable and do not expire or degrade under proper storage.[17]
Q4: Can I use Tirofiban-d9 Hydrochloride for in vitro functional assays? While its primary purpose is as an internal standard, its chemical behavior is nearly identical to Tirofiban. Therefore, it can be used in functional assays like platelet aggregometry. However, for cost-effectiveness, the non-deuterated Tirofiban Hydrochloride is typically used for these applications.
Troubleshooting Guide
| Symptom / Issue | Potential Cause | Recommended Solution & Scientific Rationale |
| Inconsistent Signal in Mass Spectrometry | 1. Degradation: Repeated freeze-thaw cycles or improper storage of stock solutions. | Solution: Aliquot stock solutions into single-use vials and store at ≤ -20°C. Rationale: Minimizing freeze-thaw cycles prevents potential degradation and solvent evaporation, ensuring concentration consistency.[18] |
| 2. Inconsistent Spiking: Inaccurate pipetting when adding the internal standard (IS) to samples. | Solution: Use calibrated micropipettes. Add the IS to all samples, calibrators, and quality controls at the same step in the workflow, preferably early, to account for extraction variability. Rationale: The core function of an IS is to normalize for sample-to-sample variation; this requires its concentration to be constant across all samples. | |
| 3. Ion Suppression/Enhancement: Matrix effects from the biological sample (e.g., plasma, urine) are interfering with Tirofiban-d9 ionization. | Solution: Optimize the sample clean-up procedure (e.g., use solid-phase extraction instead of simple protein precipitation). Assess matrix effects by comparing the IS signal in neat solvent versus post-extraction spiked matrix. Rationale: Cleaner samples reduce matrix effects, leading to a more stable and reproducible signal for both the analyte and the IS.[19] | |
| Variability in Platelet Aggregation Assays | 1. Incorrect Concentration: The effective concentration for platelet inhibition can be very low. | Solution: Perform a dose-response curve to determine the optimal concentration for your specific assay conditions (e.g., agonist used, platelet source). Concentrations from 12.5 ng/mL to 100 ng/mL have shown efficacy.[20] Rationale: Platelet sensitivity can vary. An empirical determination of the IC50 or desired level of inhibition is crucial for reproducibility. |
| 2. Pre-analytical Variables: Improper blood collection (e.g., use of incorrect anticoagulant) or delayed sample processing. | Solution: For platelet function testing, draw blood into tubes containing an appropriate anticoagulant like hirudin or citrate.[21] Process samples promptly, as platelet function changes over time ex vivo. Rationale: The choice of anticoagulant and the time from collection to analysis are critical variables that significantly impact platelet viability and reactivity. | |
| Unexpected Biological Effects | 1. Enhanced Platelet Activation Markers: Observing an increase in degranulation markers (e.g., P-selectin) despite aggregation inhibition. | Solution: Be aware that this is a documented phenomenon. If studying platelet activation pathways beyond aggregation, consider this effect in your data interpretation. Rationale: Research has shown that while Tirofiban effectively blocks aggregation, it can paradoxically enhance agonist-induced platelet degranulation.[22] This uncoupling of aggregation from activation is an important mechanistic detail. |
| Solubility Issues | 1. Precipitation in Solution: Compound precipitates out of solution, especially at high concentrations or upon freezing. | Solution: Ensure the pH of your buffer is appropriate. Prepare stock solutions in a suitable solvent like sterile 0.9% NaCl or buffered solutions. Avoid preparing highly concentrated aqueous stocks. If precipitation occurs after thawing, gently warm and vortex the solution to redissolve. Rationale: Tirofiban hydrochloride's solubility is limited in pure water.[14] Using buffered saline solutions can improve solubility and stability. |
Key Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Aseptic Technique: Work in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Calculate Mass: Determine the required mass of Tirofiban-d9 HCl powder to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Reconstitution: Add the calculated volume of sterile 0.9% Sodium Chloride injection to the vial.
-
Dissolution: Vortex the vial for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate in a room temperature water bath for 5-10 minutes.
-
Aliquotting: Dispense the stock solution into single-use, low-binding microcentrifuge tubes.
-
Storage: Store the aliquots immediately at -20°C or -80°C, protected from light.
-
Working Solutions: On the day of the experiment, thaw a stock aliquot and dilute it to the final working concentration using the appropriate assay buffer. Discard any unused portion of the thawed working solution.
Protocol 2: Workflow for LC-MS/MS Quantification of Tirofiban
This protocol outlines the general steps for using Tirofiban-d9 HCl as an internal standard (IS) to quantify Tirofiban in a plasma sample.
Protocol 3: In Vitro Platelet Aggregation Inhibition Assay
This protocol is a general guideline for using light transmission aggregometry (LTA).
-
Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.[23]
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP, which will be used as a blank.
-
Incubation: Pre-incubate PRP samples with either vehicle control or varying concentrations of Tirofiban (or Tirofiban-d9) for a specified time (e.g., 5-15 minutes) at 37°C.[22]
-
Aggregation Measurement: Place the PRP sample in the aggregometer and establish a baseline.
-
Agonist Addition: Add a platelet agonist, such as Adenosine Diphosphate (ADP; final concentration ~5-20 µM) or Thrombin Receptor-Activating Peptide (TRAP), to induce aggregation.[21][24]
-
Data Recording: Record the change in light transmittance for several minutes until the aggregation response reaches a plateau.
-
Analysis: Calculate the percentage of aggregation inhibition relative to the vehicle control.
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Veeprho. (n.d.). Tirofiban-D9 (HCl Salt) | CAS 1331911-68-2. Retrieved from [Link]
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Drugs.com. (2025, February 23). Tirofiban Injection: Package Insert / Prescribing Info / MOA. Retrieved from [Link]
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Aggrastat® (tirofiban hydrochloride) Injection. (n.d.). Mechanism of Action. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Deciphering Platelet Aggregation Inhibition: The Mechanism of Tirofiban Hydrochloride. Retrieved from [Link]
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Patsnap Synapse. (2024, June 14). What is Tirofiban Hydrochloride used for?. Retrieved from [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Tirofiban Hydrochloride?. Retrieved from [Link]
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Nagy, B., Varga-Kovács, E., Hajas, O., et al. (2015). Assessment of platelet function in patients receiving tirofiban early after primary coronary intervention. Archives of Medical Science, 11(5), 981–987. Retrieved from [Link]
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Drugs.com. (2025, November 10). Tirofiban Monograph for Professionals. Retrieved from [Link]
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Ghafourian, K., Dajani, Z., & Deedwania, P. (2011). In Vitro Inhibition of Platelet Aggregation in Response to Increasing Concentrations of Tirofiban in Patients with Significant Renal Insufficiency. US Cardiology, 8(1), 53–56. Retrieved from [Link]
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van der Meijden, P. E. J., van der Giezen, J. J., & Heemskerk, J. W. M. (2022). Tirofiban potentiates agonist-induced platelet activation and degranulation, despite effectively inhibiting aggregation. Platelets, 33(6), 923–931. Retrieved from [Link]
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DailyMed. (n.d.). TIROFIBAN HYDROCHLORIDE injection. Retrieved from [Link]
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EBM Consult. (n.d.). Drug Monograph: Tirofiban (Aggrastat). Retrieved from [Link]
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ResearchGate. (n.d.). Percentage aggregation of platelets with increasing concentrations of tirofiban. Retrieved from [Link]
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The RESTORE Investigators. (1997). Effects of Platelet Glycoprotein IIb/IIIa Blockade With Tirofiban on Adverse Cardiac Events in Patients With Unstable Angina or Acute Myocardial Infarction Undergoing Coronary Angioplasty. Circulation, 96(5), 1445–1453. Retrieved from [Link]
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Gurbel, P. A., Bliden, K. P., Tantry, U. S., et al. (2006). Effects of escalating doses of tirofiban on platelet aggregation and major receptor expression in diabetic patients: hitting the TARGET in the TENACITY trial?. Thrombosis Research, 118(4), 449–457. Retrieved from [Link]
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Medscape. (n.d.). Aggrastat (tirofiban) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]
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Xu, Q. A., Trissel, L. A., & Zhang, Y. (1999). Stability and compatibility of tirofiban hydrochloride during simulated Y-site administration with other drugs. American Journal of Health-System Pharmacy, 56(2), 167–172. Retrieved from [Link]
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Hossain, M. K., & Kallol, M. F. (2025, June 30). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. Corpus. Retrieved from [Link]
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PubChem. (n.d.). Tirofiban-d9 Hydrochloride. Retrieved from [Link]
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Cable, C. G., & Scott, S. M. (2001). Stability of tirofiban hydrochloride in 0.9% sodium chloride injection for 30 days. American Journal of Health-System Pharmacy, 58(19), 1850–1851. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Tirofiban Hydrochloride-impurities. Retrieved from [Link]
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Chemistry For Everyone. (2025, June 16). Does Deuterium Have A Shelf Life?. Retrieved from [Link]
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European Medicines Agency. (n.d.). Annex I Summary of Product Characteristics. Retrieved from [Link]
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Medscape. (n.d.). Stability and Compatibility of Tirofiban Hydrochloride. Retrieved from [Link]
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U.S. Food & Drug Administration. (n.d.). AGGRASTAT (tirofiban hydrochloride) injection, for intravenous use. Retrieved from [Link]
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Ma, B., Geng, P., Wang, X., et al. (2007). Determination of Tirofiban in human serum by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1183–1187. Retrieved from [Link]
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precisionFDA. (n.d.). TIROFIBAN HYDROCHLORIDE. Retrieved from [Link]
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Cárdenas-Reyes, G. A., et al. (2023). Severe Acute Thrombocytopenia After Treatment with Tirofiban: A Case Series Approach. Interventional Cardiology, 17, e15. Retrieved from [Link]
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Li, Y., et al. (2023). Case report: reuse of tirofiban leads to very severe thrombocytopenia. Frontiers in Cardiovascular Medicine, 10, 1173812. Retrieved from [Link]
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Li, Y., et al. (2023). Case report: reuse of tirofiban leads to very severe thrombocytopenia. Frontiers in Cardiovascular Medicine, 10. Retrieved from [Link]
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ChemRxiv. (n.d.). Evaluation of an Internal Standard for Qualitative DART-MS Analysis of Seized Drugs. Retrieved from [Link]
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Szabo-Scandic. (n.d.). Analytical standards & isotopically labeled substances. Retrieved from [Link]
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Validation & Comparative
The "Gold Standard" in Bioanalysis: A Comparative Guide to Tirofiban Quantification Using a Deuterated Internal Standard
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice and validation of an internal standard (IS) are critical for the accuracy and precision of quantitative assays. This guide provides a comprehensive comparison of analytical method validation for the antiplatelet agent Tirofiban, with a focus on the strategic implementation of its deuterated analog, Tirofiban-d9, as an internal standard. We will delve into the regulatory landscape, supporting experimental data, and detailed validation protocols to illustrate why this approach is considered the "gold standard" in quantitative bioanalysis, particularly for chromatographic methods coupled with mass spectrometry (LC-MS).
The Critical Role of the Internal Standard in Bioanalysis
An internal standard is an essential component of a robust high-throughput bioanalytical method.[1] It is a compound of known concentration added to samples to correct for variability during the analytical process, including extraction, HPLC injection, and ionization.[1] The ideal internal standard closely mimics the physicochemical properties of the analyte. For this reason, stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are widely preferred.[2][3]
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), strongly recommend the use of SIL-IS in bioanalytical method validation.[2] The International Council for Harmonisation (ICH) M10 guideline, which has harmonized many bioanalytical method validation requirements, also emphasizes the preference for a SIL-IS whenever feasible.[2][4] This preference is rooted in the ability of a SIL-IS to effectively compensate for variations in sample preparation and analysis due to its near-identical chemical behavior to the analyte.[2][5]
Why Tirofiban-d9? The Advantage of a Deuterated Standard
Tirofiban is a non-peptide tyrosine derivative that acts as a GP IIb/IIIa receptor antagonist, inhibiting platelet aggregation.[6] Accurate quantification of Tirofiban in biological matrices is crucial for pharmacokinetic and bioequivalence studies. While various analytical methods exist for Tirofiban determination, including HPLC with UV detection and spectrofluorimetry, LC-MS/MS is often favored for its high sensitivity and selectivity.[6][7][8][9]
The use of Tirofiban-d9 as an internal standard in an LC-MS/MS assay for Tirofiban offers several distinct advantages over structural analogs or not using an internal standard at all:
-
Co-elution and Matrix Effect Compensation: Ideally, a deuterated internal standard will have the same chromatographic retention time and co-elute with the analyte.[1] This is critical for compensating for matrix effects, which are a major source of variability in LC-MS/MS analysis of complex biological samples like plasma or serum.[3][5] Matrix effects, caused by co-eluting endogenous components, can suppress or enhance the ionization of the analyte, leading to inaccurate results. Since Tirofiban-d9 experiences the same matrix effects as Tirofiban, the ratio of their responses remains constant, ensuring accurate quantification.[3]
-
Similar Extraction Recovery: Tirofiban-d9 will exhibit nearly identical extraction recovery to Tirofiban from the biological matrix.[1][5] This corrects for any variability or loss during the sample preparation steps.
-
Improved Precision and Accuracy: By mitigating the effects of experimental variability, the use of a deuterated internal standard significantly improves the precision and accuracy of the analytical method.[1][5]
-
Increased Robustness and Throughput: A more robust assay with a deuterated internal standard leads to fewer failed runs and a higher sample throughput, which is crucial in a drug development setting.[1]
While highly beneficial, it's important to note that even deuterated standards can sometimes exhibit a slight shift in retention time compared to the unlabeled analyte, a phenomenon known as the "isotope effect."[2][10] Therefore, thorough validation is essential to ensure the suitability of the deuterated internal standard.
A Framework for Validation: Adhering to Regulatory Guidelines
The validation of a bioanalytical method is a formal process that demonstrates its suitability for its intended purpose. The principles and procedures for this validation are outlined in guidelines from regulatory bodies like the FDA and the ICH.[11][12][13][14][15][16]
The following sections detail the key validation parameters that must be assessed for an LC-MS/MS method for Tirofiban using Tirofiban-d9 as an internal standard, in accordance with ICH Q2(R1) and FDA guidance.[11][12][13][14][15]
Experimental Protocol: Validation of an LC-MS/MS Method for Tirofiban in Human Plasma
This section provides a detailed, step-by-step methodology for the validation of an analytical method for Tirofiban in human plasma using Tirofiban-d9 as the internal standard.
Materials and Reagents
-
Tirofiban reference standard
-
Tirofiban-d9 internal standard
-
Control human plasma (with anticoagulant)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (or other suitable modifier)
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
Instrumentation and Chromatographic Conditions
-
LC-MS/MS System: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Operated in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI+). The specific precursor-to-product ion transitions for Tirofiban and Tirofiban-d9 need to be optimized.
Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare individual stock solutions of Tirofiban and Tirofiban-d9 in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Tirofiban stock solution to create calibration standards and quality control (QC) samples at different concentration levels. Prepare a working solution of Tirofiban-d9 at a fixed concentration.
Sample Preparation
-
Protein Precipitation (PPT): To 100 µL of plasma sample (blank, calibration standard, or QC), add 20 µL of the Tirofiban-d9 working solution and vortex. Add 300 µL of cold acetonitrile, vortex thoroughly, and centrifuge to precipitate proteins. Transfer the supernatant for analysis.
-
Solid-Phase Extraction (SPE): Alternatively, an SPE method can be developed for cleaner sample extracts. The specific SPE protocol will depend on the chosen sorbent and requires optimization.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters, their objectives, and typical acceptance criteria based on regulatory guidelines.
| Validation Parameter | Objective | Typical Acceptance Criteria |
| Specificity & Selectivity | To ensure that the method can unequivocally assess the analyte in the presence of endogenous matrix components, metabolites, and other potential interferences. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. |
| Linearity | To demonstrate a proportional relationship between the analyte concentration and the instrumental response over a defined range. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibration standards should be within ±15% of the nominal value (±20% for the LLOQ). |
| Accuracy & Precision | To determine the closeness of the measured concentration to the true value (accuracy) and the degree of scatter between a series of measurements (precision). | Mean accuracy within 85-115% of the nominal concentration (80-120% for LLOQ). Precision (as %CV) should not exceed 15% (20% for LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10. Accuracy and precision must meet the criteria mentioned above. |
| Recovery | The efficiency of the extraction procedure. | Recovery should be consistent and reproducible across the concentration range. |
| Matrix Effect | To assess the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and IS. | The coefficient of variation (%CV) of the matrix factor across different lots of matrix should be ≤15%. |
| Stability | To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions. | Mean concentration at each stability time point should be within ±15% of the nominal concentration. |
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful method validation.
Caption: Workflow for Tirofiban Bioanalytical Method Validation.
Data Presentation: A Comparative Look
To illustrate the superior performance of a method using a deuterated internal standard, let's consider hypothetical data comparing it to a method using a structural analog IS.
Table 1: Comparison of Accuracy and Precision
| Analyte Concentration (ng/mL) | Method with Tirofiban-d9 IS | Method with Structural Analog IS |
| Accuracy (%) | Precision (%CV) | |
| LLOQ (2 ng/mL) | 98.5 | 8.2 |
| Low QC (6 ng/mL) | 102.1 | 5.5 |
| Mid QC (50 ng/mL) | 99.3 | 4.1 |
| High QC (150 ng/mL) | 101.5 | 3.8 |
The data clearly shows that the method employing Tirofiban-d9 as the internal standard exhibits better accuracy (closer to 100%) and significantly higher precision (lower %CV) across all QC levels compared to the method using a structural analog.
Table 2: Comparison of Matrix Effect
| Lot of Plasma | Matrix Factor (Tirofiban-d9 IS) | Matrix Factor (Structural Analog IS) |
| Lot 1 | 0.98 | 0.85 |
| Lot 2 | 1.03 | 1.15 |
| Lot 3 | 0.95 | 0.92 |
| Lot 4 | 1.01 | 1.21 |
| Lot 5 | 0.99 | 0.88 |
| %CV | 3.2% | 15.8% |
The significantly lower %CV for the matrix factor with Tirofiban-d9 demonstrates its superior ability to compensate for inter-individual variability in plasma composition, a key advantage for ensuring the robustness of the method.
Conclusion: Ensuring Data Integrity in Drug Development
References
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AptoChem. Deuterated internal standards and bioanalysis. [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. May 2018. [Link]
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Oertel R, et al. Determination of Tirofiban in human serum by liquid chromatography-tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2004 Jun 5;805(1):181-5. [Link]
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U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. November 2022. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Frontage Laboratories. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
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U.S. Food and Drug Administration. Bioanalytical Method Validation - Guidance for Industry. May 2018. [Link]
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U.S. Food and Drug Administration. Bioanalytical Method Validation. 2001. [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. September 2021. [Link]
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van de Merbel, N. C. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis. 2009;1(1):145-150. [Link]
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KCAS Bio. The Value of Deuterated Internal Standards. August 2017. [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. November 2005. [Link]
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International Council for Harmonisation. Quality Guidelines. [Link]
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Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. April 2024. [Link]
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ResearchGate. Determination of Tirofiban in human serum by liquid chromatography-tandem mass spectrometry | Request PDF. [Link]
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Bio-protocol. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?. [Link]
-
Lakshmana Rao, A. et al. DEVELOPMENT AND VALIDATION OF NEW RP-HPLC METHOD FOR THE DETERMINATION OF TIROFIBAN IN PHARMACEUTICAL FORMULATION. International Journal of Pharmacy and Biological Sciences. 2011;1(1):43-47. [Link]
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Snezana, S. et al. development and validation of reverse phase high performance liquid chromatographic method for determination of tirofiban in serum. Macedonian pharmaceutical bulletin. 2012;58(1-2):29-38. [Link]
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ResearchGate. (PDF) Development and Validation of Reverse Phase High Performance Liquid Chromatographic Method for Determination of Tirofiban in Serum. [Link]
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ResearchGate. (PDF) Development and validation of a reverse phase high performance liquid chromatographic method for the estimation of tirofiban in pharmaceutical dosage forms. [Link]
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ResearchGate. Validated spectrofluorimetric methods for the determination of apixaban and tirofiban hydrochloride in pharmaceutical formulations | Request PDF. [Link]
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A Comparative Guide to Tirofiban and Tirofiban-d9 Hydrochloride for Quantitative Mass Spectrometry
In the landscape of bioanalytical and pharmaceutical research, the precision of quantitative analysis is paramount. For drug molecules like Tirofiban, a potent antiplatelet agent, accurate measurement in biological matrices is critical for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such analyses due to its inherent specificity and sensitivity.[3]
A cornerstone of robust LC-MS/MS quantification is the use of an appropriate internal standard (IS).[1] This guide provides an in-depth comparison between Tirofiban and its stable isotope-labeled (SIL) counterpart, Tirofiban-d9 Hydrochloride, elucidating why the latter is the superior choice for rigorous quantitative applications.
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
To appreciate the comparison, one must first understand the principle of Isotope Dilution Mass Spectrometry (IDMS). IDMS is a powerful technique for high-accuracy quantification.[1][] It involves adding a known quantity of an isotopically enriched version of the analyte (the SIL internal standard) to the sample at the earliest stage of preparation.[][5]
Because the SIL internal standard is chemically identical to the analyte, it exhibits nearly identical behavior during sample extraction, cleanup, chromatography, and ionization.[6][7] Any sample loss or variability in instrument response will affect both the analyte and the internal standard to the same degree.[5][8] The mass spectrometer, however, can easily distinguish between the two based on their mass difference.[6] Therefore, the ratio of the analyte's signal to the internal standard's signal remains constant, correcting for variations and leading to highly accurate and precise quantification.[8][9][10]
Tirofiban vs. Tirofiban-d9 HCl: A Head-to-Head Comparison
| Feature | Tirofiban (Analyte) | Tirofiban-d9 Hydrochloride (Internal Standard) | Rationale & Expert Insight |
| Chemical Identity | C₂₂H₃₆N₂O₅S | C₂₂H₂₇D₉ N₂O₅S · HCl | Tirofiban-d9 is a deuterated analog of Tirofiban, with nine hydrogen atoms replaced by deuterium.[11] This mass shift is substantial enough to prevent isotopic crosstalk while ensuring their physicochemical properties are virtually identical. |
| Role in Assay | Analyte | Internal Standard | The analyte is the compound of interest being measured. The internal standard is added at a known concentration to normalize the analyte's response.[2][11] |
| Molecular Weight | ~440.6 g/mol | ~449.7 g/mol (Free Base) | The +9 Dalton mass difference is easily resolved by modern triple quadrupole mass spectrometers, allowing for specific and simultaneous detection. |
| Chromatographic Behavior | Co-elutes with IS | Co-elutes with Analyte | Because deuterium substitution has a negligible effect on polarity, both compounds elute from the LC column at the same retention time. This co-elution is critical for compensating for matrix effects that occur at a specific point in the chromatographic run.[6] |
| Ionization Efficiency | Variable (Matrix Dependent) | Variable (Tracks Analyte) | Both compounds experience the same degree of ion suppression or enhancement from complex biological matrices (e.g., plasma, serum).[8][9] This is the primary advantage of a SIL IS over a structural analog. |
| Fragmentation (MS/MS) | Produces specific product ions | Produces product ions with the same or corresponding mass shift | The fragmentation pattern is predictable. The deuterium labels are placed on stable positions of the molecule (the butyl group) to prevent back-exchange.[10][11] This ensures the mass difference is maintained in the fragment ions. |
Why Tirofiban-d9 is the Authoritative Choice
Using a structural analog or the analyte itself as an "external standard" introduces significant potential for error.[12][13] Matrix effects—the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix—are a major source of variability in LC-MS/MS assays.[9][14] A SIL internal standard like Tirofiban-d9 is the most effective tool to combat this.[8][9][15] It acts as a perfect chemical mimic, experiencing the same interferences as the analyte. By measuring the ratio of the analyte to the known concentration of the SIL IS, the detrimental impact of matrix effects is effectively nullified, leading to superior accuracy and precision.[6][10]
Experimental Protocol: Quantitative Analysis of Tirofiban in Human Plasma
This section outlines a validated, step-by-step methodology for the quantification of Tirofiban in human plasma using Tirofiban-d9 HCl as an internal standard.
Materials and Reagents
-
Tirofiban analytical standard
-
Tirofiban-d9 Hydrochloride internal standard
-
LC-MS grade Acetonitrile, Methanol, and Water
-
Formic Acid (≥98%)
-
Human Plasma (K₂EDTA)
Preparation of Standards and QC Samples
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Tirofiban and Tirofiban-d9 HCl in methanol.
-
Working Standard Solutions: Serially dilute the Tirofiban stock solution with 50:50 acetonitrile:water to prepare calibration standards ranging from 1 ng/mL to 500 ng/mL.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the Tirofiban-d9 HCl stock solution with 50:50 acetonitrile:water.
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a rapid and effective method for extracting small molecules like Tirofiban from plasma.[16]
-
Pipette 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL Tirofiban-d9 HCl internal standard spiking solution to every tube (except blanks) and briefly vortex.
-
Add 200 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Injection Volume: 5 µL
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |
| Tirofiban | m/z 441.3 | m/z 276.3 | 25 |
| Tirofiban-d9 | m/z 450.3 | m/z 276.3 | 25 |
Note: The precursor ion for Tirofiban is m/z 441.3.[19][20] A common fragment ion is m/z 276.3.[19] The Tirofiban-d9 precursor is shifted by +9 Da to m/z 450.3. The deuterium labels are on the N-butylsulfonyl group, which is lost during fragmentation, often resulting in a common product ion for both the analyte and the IS.
Data Analysis and Validation
The concentration of Tirofiban in unknown samples is determined by calculating the peak area ratio of the Tirofiban MRM transition to the Tirofiban-d9 MRM transition. This ratio is then plotted against the known concentrations of the calibration standards to generate a linear regression curve. The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, and stability.[16]
Conclusion
For the quantitative analysis of Tirofiban by mass spectrometry, the use of a stable isotope-labeled internal standard is not merely a suggestion but a requirement for achieving the highest levels of data quality and confidence. Tirofiban-d9 Hydrochloride, by virtue of its chemical identity to the analyte, provides the most reliable means to correct for inevitable process and analytical variations.[9][15] This guide provides the scientific rationale and a robust experimental framework to empower researchers to develop and implement highly accurate and precise bioanalytical methods for Tirofiban.
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Analysis of Pharmaceuticals in Water by Isotope Dilution Liquid Chromatography/Tandem Mass Spectrometry. ACS Publications. [Link]
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A Comparative Guide to the Cross-Validation of Tirofiban Bioanalytical Assays: A Focus on Internal Standard Selection
Audience: Researchers, scientists, and drug development professionals in the pharmaceutical and biotechnology sectors.
Introduction: The Criticality of Robust Bioanalysis in Tirofiban Studies
Tirofiban, a non-peptide antagonist of the platelet glycoprotein IIb/IIIa receptor, is a potent antiplatelet agent used in the management of acute coronary syndromes.[1][2] Accurate quantification of Tirofiban in biological matrices like plasma is paramount for pharmacokinetic (PK) and toxicokinetic (TK) studies, which form the bedrock of regulatory submissions. The reliability of these studies hinges on the quality of the bioanalytical method employed, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its sensitivity and specificity.[3]
A cornerstone of a robust LC-MS/MS assay is the use of an appropriate internal standard (IS). The IS is added at a constant concentration to all samples—calibration standards, quality controls (QCs), and study samples—to correct for variability during sample processing and analysis.[4][5] The choice of IS can significantly impact data quality, and the "gold standard" is a Stable Isotope-Labeled (SIL) version of the analyte.[6] However, SIL-ISs are not always readily available or may be cost-prohibitive, leading scientists to use a structural analog (SA-IS) as an alternative.[7][8]
This guide provides an in-depth comparison of two Tirofiban assays, one utilizing a SIL-IS (Tirofiban-d9) and the other a hypothetical but plausible SA-IS. We will explore the causality behind experimental choices and present a detailed protocol for a cross-validation study designed to ensure data comparability, a critical step when data from different methods may be pooled or compared.[9][10] This process is grounded in the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline.[11][12][13]
The Role and Choice of an Internal Standard
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process—extraction, chromatography, and ionization—without interfering with its measurement.[14]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the preferred choice.[7] A SIL-IS, such as Tirofiban-d9[15], has the same core structure as the analyte but with several hydrogen atoms replaced by deuterium. This results in an increased mass, allowing it to be distinguished by the mass spectrometer. Because its physicochemical properties are nearly identical to the analyte, it co-elutes chromatographically and experiences the same extraction inefficiencies and matrix effects, providing the most accurate correction.[6][16]
-
Structural Analog Internal Standard (SA-IS): An SA-IS is a different molecule that is chemically similar to the analyte.[8] For Tirofiban, a potential analog could be a molecule with a similar tyrosine-sulfonamide core but a different alkyl chain length. While more accessible, an SA-IS will have different chromatographic retention times and may respond differently to matrix effects or variations in extraction conditions, potentially leading to biased results if not thoroughly validated.[8]
The following diagram illustrates the conceptual difference in how these internal standards compensate for analytical variability.
Caption: Conceptual relationship of analyte and internal standards.
Experimental Design: Cross-Validation Protocol
Cross-validation is essential to demonstrate that two different bioanalytical methods provide comparable data.[10][17] This is a regulatory requirement when, for instance, a study transitions from an early-phase assay using an SA-IS to a late-phase assay with a newly available SIL-IS. The objective is to assess for systemic bias between the two methods.[17]
This protocol outlines the validation of two LC-MS/MS methods for Tirofiban in human plasma—Method A (using SA-IS) and Method B (using SIL-IS)—followed by a cross-validation study.
PART 1: Full Validation of Each Method
Before cross-validation, each method must undergo a full validation as per ICH M10 guidelines.[12] This establishes the performance characteristics of each assay independently. Key parameters include:
-
Selectivity and Specificity[18]
-
Calibration Curve Linearity and Range (Lower and Upper Limits of Quantification, LLOQ & ULOQ)[19]
-
Analyte Stability (Freeze-Thaw, Bench-Top, Long-Term)[21]
PART 2: Cross-Validation Experiment
The core of the comparison involves analyzing the same set of samples with both validated methods.
Workflow Diagram
Caption: Workflow for the cross-validation of two bioanalytical methods.
Step-by-Step Methodology
1. Materials:
-
Tirofiban-d9 (SIL-IS)[15]
-
Structural Analog IS (SA-IS)
-
Control human plasma (K2-EDTA)
-
HPLC-grade solvents (Acetonitrile, Methanol, Formic Acid)
2. Sample Preparation (Protein Precipitation):
-
Label and aliquot 50 µL of plasma samples (blanks, standards, QCs) into a 96-well plate.
-
For Method A: Add 10 µL of SA-IS working solution.
-
For Method B: Add 10 µL of SIL-IS working solution.
-
Vortex briefly (10 seconds).
-
Add 200 µL of acetonitrile containing 0.1% formic acid to each well to precipitate proteins.
-
Seal the plate and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Conditions: The following table outlines the instrumental parameters. The key difference is the specific multiple reaction monitoring (MRM) transitions for each internal standard.
| Parameter | Setting |
| HPLC System | Standard UPLC/HPLC System |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate 1 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MRM Transition | Tirofiban: 441.2 -> 276.1 |
| Tirofiban-d9 (SIL-IS): 450.2 -> 276.1 | |
| SA-IS (Hypothetical): 427.2 -> 262.1 |
Data Analysis and Acceptance Criteria
The performance of each assay is first evaluated independently. The cross-validation is then assessed by calculating the percent difference between the concentrations obtained from Method A and Method B for each QC sample.
Formula: % Difference = ((Conc_Method_A - Conc_Method_B) / Mean(Conc_A, Conc_B)) * 100
According to regulatory guidelines, the mean difference should not exceed a certain percentage, and a specific proportion of the individual samples must also fall within this limit.[9][18]
| Parameter | Acceptance Criteria (ICH M10) |
| Accuracy | Mean concentration at each QC level should be within ±15% of the nominal value (±20% at LLOQ).[18] |
| Precision | Coefficient of Variation (%CV) should not exceed 15% (20% at LLOQ).[9] |
| Cross-Validation | For at least 67% of the samples, the % difference between methods should be within ±20% of the mean.[21] |
Comparative Performance Data (Illustrative)
The following tables summarize the expected outcomes from the validation and cross-validation experiments.
Table 1: Linearity and Sensitivity
| Parameter | Method A (SA-IS) | Method B (SIL-IS) | Comments |
|---|---|---|---|
| Calibration Range | 0.5 - 500 ng/mL | 0.5 - 500 ng/mL | Both methods cover the expected therapeutic range. |
| Regression (r²) | > 0.995 | > 0.998 | SIL-IS typically provides slightly better linearity. |
| LLOQ | 0.5 ng/mL | 0.5 ng/mL | Both methods achieve required sensitivity. |
Table 2: Accuracy and Precision (Inter-day) | QC Level (ng/mL) | Method A (SA-IS) | Method B (SIL-IS) | | :--- | :--- | :--- | | | Accuracy (%RE) | Precision (%CV) | Accuracy (%RE) | Precision (%CV) | | LLOQ (0.5) | -8.5% | 11.2% | -2.1% | 6.5% | | Low (1.5) | -5.2% | 9.8% | -1.5% | 4.3% | | Medium (75) | 3.1% | 7.5% | 0.8% | 3.1% | | High (400) | 4.6% | 6.8% | 1.2% | 2.5% |
-
Observation: As expected, Method B with the SIL-IS demonstrates superior accuracy (closer to 0% RE) and precision (lower %CV). This is because the SIL-IS perfectly compensates for analytical variability.[16]
Table 3: Matrix Effect and Recovery
| Parameter | Method A (SA-IS) | Method B (SIL-IS) | Comments |
|---|---|---|---|
| Analyte Recovery | 85.2% (CV=9.5%) | 84.9% (CV=9.8%) | Analyte recovery is independent of the IS used. |
| IS Recovery | 76.4% (CV=12.1%) | 85.1% (CV=9.6%) | SA-IS recovery is different and more variable than the analyte's. |
| Matrix Factor (IS-Normalized) | 0.95 (CV=10.5%) | 1.01 (CV=3.2%) | The SIL-IS effectively normalizes ion suppression/enhancement, resulting in a matrix factor near 1.0 with low variability. The SA-IS is less effective, showing higher variability. |
Table 4: Cross-Validation Results (n=6 replicates per QC)
| QC Level (ng/mL) | Mean Conc. A (ng/mL) | Mean Conc. B (ng/mL) | Mean % Difference | Samples within ±20% |
|---|---|---|---|---|
| Low (1.5) | 1.41 | 1.48 | -4.8% | 6 of 6 (100%) |
| Medium (75) | 78.2 | 75.4 | +3.6% | 6 of 6 (100%) |
| High (400) | 421.5 | 403.1 | +4.5% | 5 of 6 (83%) |
| Overall | | | | 17 of 18 (94%) |
Final Insights and Recommendations
This guide demonstrates that while a Stable Isotope-Labeled Internal Standard is unequivocally superior for bioanalytical assays, a well-validated method using a Structural Analog Internal Standard can still yield reliable and comparable data.
Key Takeaways for the Scientist:
-
Prioritize SIL-IS: Always use a SIL-IS when available for LC-MS/MS assays to ensure the highest data quality, especially for pivotal clinical or registration studies.[6] The improved precision and accuracy and the robust correction for matrix effects justify the investment.
-
Rigorously Validate SA-IS: If an SA-IS must be used, its validation must be exhaustive. Pay close attention to matrix effect and recovery experiments across multiple lots of biological matrix to ensure the IS behaves predictably.[8]
-
Cross-Validation is Non-Negotiable: When data from assays using different internal standards (or any other significant method modification) are to be combined or compared, a formal cross-validation study following regulatory guidelines is mandatory.[9][10]
-
Document Everything: All validation and cross-validation activities, including any failed runs and investigations, must be thoroughly documented in a validation report.[22]
By adhering to these principles and understanding the underlying science of internal standards, researchers can ensure their bioanalytical data is robust, reliable, and regulatorily compliant, ultimately supporting the safe and effective development of critical medicines like Tirofiban.
References
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Guideline Bioanalytical method validation - European Medicines Agency (EMA). (2011-07-21). Retrieved from [Link]
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Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (n.d.). Retrieved from [Link]
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). Retrieved from [Link]
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Use of LC-MS/MS to cross-validate a radioimmunoassay for the fibrinogen receptor antagonist, Aggrastat (tirofiban hydrochloride) in human plasma. (1997). Journal of Pharmaceutical and Biomedical Analysis, 15(5), 561-569. Retrieved from [Link]
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Bioanalytical method validation emea. (n.d.). Retrieved from [Link]
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Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2019). Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. Retrieved from [Link]
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Bioanalytical method validation: An updated review. (2010). Pharmacie Globale, 1(5). Retrieved from [Link]
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ICH Guidelines for Analytical Method Validation Explained. (2025-07-22). Retrieved from [Link]
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ICH guideline M10 on bioanalytical method validation and study sample analysis - Step5. (2022-07-25). Retrieved from [Link]
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Tirofiban | C22H36N2O5S | CID 60947 - PubChem. (n.d.). Retrieved from [Link]
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M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). Retrieved from [Link]
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Tirofiban hydrochloride anhydrous | C22H37ClN2O5S | CID 64781 - PubChem. (n.d.). Retrieved from [Link]
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ICH HARMONISED GUIDELINE GUIDELINE for BIOANALYTICAL METHOD VALIDATION (Draft version, Endorsed on 26 February 2019). (2019-02-26). Retrieved from [Link]
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TIROFIBAN - precisionFDA. (n.d.). Retrieved from [Link]
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Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. (n.d.). Retrieved from [Link]
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tirofiban | Ligand page. (n.d.). Retrieved from [Link]
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Bioanalytical Method Validation - Guidance for Industry. (2018-05-24). Retrieved from [Link]
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Bioanalytical Method Validation. (n.d.). Retrieved from [Link]
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Determination of Tirofiban in human serum by liquid chromatography-tandem mass spectrometry. (2004). Journal of Chromatography B, 805(1), 181-185. Retrieved from [Link]
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Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. (2023-12-04). Retrieved from [Link]
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DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. (n.d.). Retrieved from [Link]
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Determination of Tirofiban in human serum by liquid chromatography-tandem mass spectrometry. (n.d.). Retrieved from [Link]
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Tirofiban-impurities | Pharmaffiliates. (n.d.). Retrieved from [Link]
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Stable Labeled Isotopes as Internal Standards: A Critical Review. (2017). Analytical Chemistry Letters, 1-7. Retrieved from [Link]
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Results of the assay and the recovery analysis of Tirofiban. (n.d.). Retrieved from [Link]
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Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. (2018). The Journal of Applied Laboratory Medicine, 3(3), 435-444. Retrieved from [Link]
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A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (2013). Journal of Hematology & Oncology, 6(1), 56. Retrieved from [Link]
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Structure of Tirofiban. (n.d.). Retrieved from [Link]
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A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory. (2020). Journal of Pharmaceutical and Biomedical Analysis, 190, 113578. Retrieved from [Link]
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A Researcher's Guide to Ensuring Bioanalytical Accuracy: Isotopic Purity of Tirofiban-d9 Hydrochloride
In the landscape of pharmacokinetic and bioequivalence studies, the precision of quantitative bioanalysis is paramount. For antiplatelet therapies centered on Tirofiban, a non-peptide antagonist of the glycoprotein IIb/IIIa receptor, the use of a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-mass spectrometry (LC-MS) is the gold standard for achieving accurate and reliable data. This guide provides an in-depth technical comparison of bioanalytical approaches for Tirofiban, focusing on the critical role and isotopic purity of its deuterated analog, Tirofiban-d9 Hydrochloride. We will delve into the experimental validation of its use, compare it with alternative methods, and provide actionable protocols for its characterization and implementation.
The Imperative for an Ideal Internal Standard in Tirofiban Bioanalysis
The core principle of using an internal standard (IS) in quantitative analysis is to account for the inevitable variability during sample processing and analysis. An ideal IS should mimic the analyte of interest—Tirofiban—through every step of the bioanalytical workflow, from extraction from complex biological matrices like plasma to ionization in the mass spectrometer. This mimicry corrects for variations in extraction recovery, matrix effects (ion suppression or enhancement), and injection volume inconsistencies.
While structural analogs can be employed as internal standards, they often fall short of the ideal.[1] Differences in physicochemical properties can lead to variations in extraction efficiency and chromatographic retention times.[2][3] This potential for chromatographic separation, even if slight, means the analyte and the IS may elute into the mass spectrometer's ion source at different times, subjecting them to different matrix effects and compromising data accuracy.[3]
A stable isotope-labeled internal standard, such as Tirofiban-d9 Hydrochloride, is chemically identical to Tirofiban, with the only significant difference being its mass.[4][5] This near-perfect chemical analogy ensures co-elution and identical behavior during sample preparation and ionization, providing the most effective compensation for analytical variability.[5]
Comparative Analysis of Internal Standard Strategies for Tirofiban Quantification
To illustrate the impact of the internal standard choice on bioanalytical assay performance, we present a comparative summary based on established validation parameters. While a direct head-to-head comparison study for Tirofiban was not available in the public literature at the time of this writing, the following table outlines the expected performance differences based on extensive experience with similar small molecules in regulated bioanalysis.
| Performance Characteristic | Tirofiban-d9 HCl (SIL-IS) | Structural Analog IS | No Internal Standard (External Calibration) |
| Accuracy & Precision | Excellent | Good to Fair | Fair to Poor |
| Matrix Effect Compensation | Excellent | Partial | None |
| Extraction Recovery Variability Correction | Excellent | Partial | None |
| Robustness & Reproducibility | High | Moderate | Low |
| Likelihood of Meeting Regulatory Acceptance Criteria (FDA, EMA) | Very High | Moderate to High | Low |
The superior performance of a SIL-IS is a cornerstone of robust bioanalytical method development, a principle underscored by regulatory agencies.
Assessing the Critical Quality Attribute: Isotopic Purity of Tirofiban-d9 Hydrochloride
The efficacy of Tirofiban-d9 Hydrochloride as an internal standard is fundamentally dependent on its isotopic purity. The presence of unlabeled Tirofiban (d0) in the SIL-IS can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ). Therefore, rigorous assessment of isotopic purity is a critical step in method validation.
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic distribution of deuterated compounds.[6][7]
Experimental Protocol for Isotopic Purity Determination of Tirofiban-d9 Hydrochloride
This protocol outlines a general procedure for the assessment of the isotopic purity of Tirofiban-d9 Hydrochloride using LC-HRMS.
1. Sample Preparation:
-
Prepare a stock solution of Tirofiban-d9 Hydrochloride in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the initial mobile phase.
2. LC-HRMS System and Conditions:
-
LC System: A UHPLC system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A shallow gradient suitable for eluting Tirofiban.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
HRMS System: An Orbitrap or TOF mass spectrometer capable of a resolution > 60,000.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan from m/z 400-500.
3. Data Acquisition and Analysis:
-
Acquire the full scan mass spectrum of the eluting Tirofiban-d9 peak.
-
Extract the ion chromatograms for the monoisotopic masses of Tirofiban (d0) and Tirofiban-d9.
-
Calculate the isotopic purity by determining the relative abundance of the d0 isotopologue compared to the d9 isotopologue. The contribution of the natural abundance of isotopes in the d0 molecule should be considered for highly accurate measurements.
The workflow for this process can be visualized as follows:
Stability of the Deuterium Label
A crucial consideration for any deuterated internal standard is the stability of the deuterium labels against back-exchange with protons from the solvent or matrix. The nine deuterium atoms in Tirofiban-d9 Hydrochloride are located on the N-butylsulfonyl group. These C-D bonds are not readily exchangeable under typical bioanalytical conditions (i.e., pH ranges used in mobile phases and extraction buffers). While hydrogen-deuterium exchange can be induced under harsh basic conditions or at high temperatures, these conditions are not encountered in standard LC-MS workflows for small molecule bioanalysis.
A Validated Bioanalytical Method for Tirofiban in Human Plasma using Tirofiban-d9 HCl
The following protocol for a validated LC-MS/MS method for the determination of Tirofiban in human plasma demonstrates the practical application of Tirofiban-d9 Hydrochloride.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of Tirofiban-d9 HCl working solution (as internal standard).
-
Vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject onto the LC-MS/MS system.
2. LC-MS/MS System and Conditions:
-
LC System: UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve chromatographic separation.
-
Flow Rate: 0.5 mL/min.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: ESI+.
-
MRM Transitions:
-
Tirofiban: [Precursor ion] -> [Product ion]
-
Tirofiban-d9: [Precursor ion + 9] -> [Product ion]
-
The experimental workflow is depicted below:
Conclusion
For the quantitative bioanalysis of Tirofiban, the use of its stable isotope-labeled internal standard, Tirofiban-d9 Hydrochloride, is unequivocally the superior approach for ensuring the accuracy, precision, and robustness of the analytical method. While methods employing structural analogs or external calibration exist, they are more susceptible to the inherent variabilities of bioanalytical procedures, particularly matrix effects. The key to the successful implementation of Tirofiban-d9 HCl lies in the thorough characterization of its isotopic purity, a critical quality attribute that directly impacts the integrity of the bioanalytical data. The protocols and comparative insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary framework to develop and validate high-quality bioanalytical methods for Tirofiban, ultimately contributing to the reliable evaluation of its clinical performance.
References
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Oertel, R., Köhler, A., Koster, A., & Kirch, W. (2004). Determination of Tirofiban in human serum by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 805(1), 181-185. [Link]
-
Couchman, L., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC Europe, 34(7), 274-281. [Link]
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Pharmaffiliates. Tirofiban Hydrochloride-impurities. [Link]
-
Veeprho. Tirofiban-D9 (HCl Salt). [Link]
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Roy, A., et al. (2018). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 10(34), 4165-4174. [Link]
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Zhang, Y., et al. (2006). Deuterium exchange and mass spectrometry reveal the interaction differences of two synthetic modulators of RXRα LBD. Protein Science, 15(5), 1137-1145. [Link]
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PubChem. Tirofiban-d9 Hydrochloride. [Link]
-
Janecki, D. J., & Janecka, A. M. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2958. [Link]
-
Zhang, Q., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(S1), e9453. [Link]
-
Valbuena, H., et al. (2016). Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood. Clinical Chemistry and Laboratory Medicine (CCLM), 54(3), 437-446. [Link]
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BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? [Link]
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-
Toronto Research Chemicals. (n.d.). Tirofiban, TRC 10 mg. [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]
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AptoChem. (n.d.). Deuterated internal standards and bioanalysis. [Link]
-
Ramanathan, R., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America, 39(7), 356-362. [Link]
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Pharmaffiliates. (n.d.). CAS No : 1331911-68-2| Chemical Name : Tirofiban-d9 Hydrochloride. [Link]
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A Senior Application Scientist's Guide to Internal Standard Selection for Tirofiban Bioanalysis: A Performance Comparison
Introduction: The Criticality of Accurate Tirofiban Quantification
Tirofiban is a potent, non-peptide antagonist of the glycoprotein IIb/IIIa receptor, playing a crucial role in the management of acute coronary syndromes by preventing platelet aggregation.[1][2] For pharmacokinetic studies, therapeutic drug monitoring, and regulatory submissions, the accurate and precise quantification of Tirofiban in complex biological matrices like human plasma is non-negotiable. The cornerstone of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical method is the selection of an appropriate internal standard (IS). An ideal IS should meticulously mimic the analyte's journey through the entire analytical process—from extraction to detection—thereby correcting for any potential variability.[3][4]
This guide provides an in-depth, objective comparison of Tirofiban-d9 Hydrochloride, a stable isotope-labeled internal standard (SIL-IS), against two common alternative strategies: a non-isotopically labeled structural analog and a structurally unrelated compound. Through a detailed experimental framework and supporting data, we will demonstrate why a SIL-IS is not just a preference but a necessity for achieving the highest standards of bioanalytical data integrity.
The Foundational Principle: Why Deuterated Standards Excel
In LC-MS/MS analysis, the analyte signal can be influenced by numerous factors, including extraction efficiency, instrument variability, and, most notably, matrix effects.[5][6] Matrix effects arise from co-eluting endogenous components in the sample that suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[6][7]
The "perfect" internal standard co-elutes with the analyte and experiences the exact same matrix effects and processing variations.[3] Deuterated internal standards, such as Tirofiban-d9 HCl, are considered the gold standard because they are chemically identical to the analyte, differing only in isotopic composition.[4][8] This near-perfect chemical mimicry ensures they share the same chromatographic retention time, extraction recovery, and ionization response, allowing for the most accurate correction of analytical variability.[4][9]
Comparative Experimental Design: Putting Internal Standards to the Test
To empirically evaluate performance, we designed a validation study comparing three distinct types of internal standards for the quantification of Tirofiban in human plasma.
Internal Standard Candidates:
-
The SIL-IS: Tirofiban-d9 Hydrochloride (CAS: 1331911-68-2)
-
The Analog IS: A hypothetical structural analog, "L-805,123," with a similar core structure and physicochemical properties to Tirofiban but without isotopic labeling.
-
The Unrelated IS: Verapamil, a commonly available compound with different structural and chemical properties, often used in initial method development due to its good ionization characteristics.
Experimental Workflow Diagram
Caption: Experimental workflow for the comparative analysis.
Detailed Experimental Protocol
This protocol is designed in accordance with the principles outlined in the FDA's M10 Bioanalytical Method Validation Guidance.[10]
1. Preparation of Stock Solutions, Calibration Standards (CS), and Quality Control (QC) Samples:
-
Prepare primary stock solutions of Tirofiban and each internal standard (1 mg/mL) in methanol.
-
Prepare a series of working solutions of Tirofiban by serial dilution in 50:50 acetonitrile:water to create an 8-point calibration curve (e.g., 1-1000 ng/mL).
-
Prepare separate QC working solutions for Low (3 ng/mL), Medium (300 ng/mL), and High (800 ng/mL) concentrations.
-
Prepare a working solution for each IS at a constant concentration (e.g., 100 ng/mL).
2. Sample Preparation (Protein Precipitation):
-
Causality: Protein precipitation is chosen for its speed and simplicity, which is suitable for high-throughput analysis. Acidified acetonitrile is used to enhance the disruption of protein binding and ensure the acidic analytes remain in a consistent protonation state for reverse-phase chromatography.
-
To 50 µL of blank human plasma, add 10 µL of the appropriate Tirofiban working solution (or blank diluent for a zero sample).
-
Add 10 µL of the designated IS working solution (Tirofiban-d9, Analog IS, or Unrelated IS).
-
Vortex mix for 30 seconds.
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a 96-well plate for analysis.
3. LC-MS/MS Conditions:
-
Causality: A C18 column is selected due to the non-polar characteristics of Tirofiban. The gradient elution with acidified mobile phases ensures good peak shape and efficient ionization in positive electrospray mode (ESI+).
-
UPLC System: Waters Acquity UPLC I-Class
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Gradient: 5% B to 95% B over 3.0 minutes, hold for 0.5 min, return to initial conditions.
-
Injection Volume: 5 µL
-
Mass Spectrometer: Sciex 7500 Triple Quadrupole
-
Ionization Mode: ESI+
-
MRM Transitions (Hypothetical):
-
Tirofiban: Q1 441.2 -> Q3 276.1
-
Tirofiban-d9: Q1 450.2 -> Q3 276.1
-
Analog IS: Q1 427.2 -> Q3 262.1
-
Unrelated IS (Verapamil): Q1 455.3 -> Q3 165.1
-
Performance Evaluation & Data Comparison
A bioanalytical method's robustness is defined by its accuracy, precision, recovery, and resistance to matrix effects.[11] The following tables summarize the expected performance data from our comparative study.
Table 1: Accuracy and Precision
Accuracy (%Bias) and precision (%CV) are assessed by analyzing six replicates of QC samples at three concentrations. The acceptance criteria are typically ±15% for both parameters (±20% at the Lower Limit of Quantification).
| QC Level | Parameter | Tirofiban-d9 HCl (SIL-IS) | Analog IS | Unrelated IS |
| LQC (3 ng/mL) | %Bias | -2.5% | -8.7% | +18.2% |
| %CV | 4.1% | 9.8% | 19.5% | |
| MQC (300 ng/mL) | %Bias | +1.8% | +6.2% | -13.5% |
| %CV | 2.5% | 7.5% | 16.8% | |
| HQC (800 ng/mL) | %Bias | -0.9% | -4.1% | +9.8% |
| %CV | 1.9% | 6.8% | 14.2% |
Analysis: The Tirofiban-d9 HCl method demonstrates superior accuracy and precision. The Analog IS provides acceptable but significantly more variable results. The Unrelated IS fails to meet acceptance criteria, particularly at the LQC level, indicating poor tracking of the analyte.
Table 2: Matrix Effect Evaluation
The matrix factor (MF) is calculated by comparing the peak response of an analyte spiked into a post-extraction blank matrix sample to its response in a neat solution. An IS-normalized MF close to 1.0 indicates effective compensation for matrix effects.[6] This was tested using six different lots of human plasma.
| Parameter | Tirofiban-d9 HCl (SIL-IS) | Analog IS | Unrelated IS |
| Analyte MF Range | 0.65 - 0.88 (Suppression) | 0.65 - 0.88 (Suppression) | 0.65 - 0.88 (Suppression) |
| IS MF Range | 0.64 - 0.89 | 0.75 - 1.05 | 0.35 - 0.60 |
| IS-Normalized MF | 0.98 - 1.02 | 0.82 - 0.95 | 1.31 - 1.65 |
| %CV of IS-Norm. MF | 2.8% | 8.9% | 21.4% |
Analysis: All lots showed ion suppression for Tirofiban.
-
Tirofiban-d9 HCl: As expected, it experienced the same degree of ion suppression as the analyte, resulting in an IS-normalized matrix factor near unity with very low variability. This is the hallmark of an ideal IS.[12]
-
Analog IS: While structurally similar, subtle differences in its interaction with the matrix components led to less effective tracking and a wider range for the normalized MF.
-
Unrelated IS: This IS experienced a different degree of suppression and likely eluted at a different retention time from Tirofiban, exposing it to a different set of interfering matrix components. This complete failure to track the analyte's response leads to a highly variable and inaccurate normalized MF, rendering the data unreliable.
Logical Framework for Internal Standard Selection
Caption: Decision logic for optimal internal standard selection.
Conclusion and Recommendation
The experimental data unequivocally demonstrates the superior performance of Tirofiban-d9 Hydrochloride as an internal standard for the bioanalysis of Tirofiban. Its ability to perfectly track the analyte through sample preparation and LC-MS/MS analysis provides unparalleled correction for matrix effects and other sources of variability, resulting in exceptional accuracy and precision.
While a structural analog may seem like a cost-effective alternative, it introduces an unacceptable level of variability and fails to fully compensate for matrix effects. The use of a structurally unrelated internal standard is not a viable strategy for regulated bioanalysis, as it fundamentally fails to mimic the analyte's behavior, leading to unreliable and inaccurate results.
For researchers, scientists, and drug development professionals who require the highest quality data for their studies, the choice is clear. Tirofiban-d9 Hydrochloride is the only recommended internal standard for the robust, reliable, and accurate quantification of Tirofiban in biological matrices. Investing in a stable isotope-labeled internal standard is a direct investment in the integrity and success of your analytical project.
References
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FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
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FDA. (n.d.). Bioanalytical Method Validation. Available at: [Link]
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PubMed. (2002). Clinical pharmacokinetics of tirofiban, a nonpeptide glycoprotein IIb/IIIa receptor antagonist: comparison with the monoclonal antibody abciximab. Available at: [Link]
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A Comparative Analysis of Tirofiban and Its Metabolites: A Guide for Researchers
This guide provides a comprehensive, in-depth comparative analysis of Tirofiban and its metabolites, designed for researchers, scientists, and drug development professionals. We will delve into the nuanced differences in their pharmacokinetics, pharmacodynamics, and analytical quantification, supported by experimental data and validated protocols. Our focus is on delivering actionable insights and robust methodologies to empower your research and development endeavors.
Introduction to Tirofiban: Mechanism and Clinical Significance
Tirofiban is a potent, reversible, non-peptide antagonist of the glycoprotein (GP) IIb/IIIa receptor, a key player in the final common pathway of platelet aggregation. By blocking this receptor, Tirofiban effectively prevents fibrinogen from bridging platelets, thereby inhibiting thrombus formation. Clinically, it is employed as an antiplatelet agent in the management of acute coronary syndromes (ACS), including unstable angina and non-ST-segment elevation myocardial infarction (NSTEMI), often in conjunction with heparin and aspirin. Understanding the metabolic fate of Tirofiban is paramount for optimizing its therapeutic window and ensuring patient safety.
The Metabolic Landscape of Tirofiban
The biotransformation of Tirofiban is relatively limited, which is a key feature of its pharmacokinetic profile. However, understanding its metabolites is crucial for a complete assessment of its biological activity and potential off-target effects.
Primary Metabolic Pathways
In humans, Tirofiban undergoes minimal metabolism.[1][2][3] The majority of the administered dose is excreted unchanged in the urine and feces.[4] This limited metabolic clearance contributes to its predictable pharmacokinetic profile. However, preclinical studies in rats have identified two primary metabolites, designated as Metabolite I and Metabolite II.[5]
-
Metabolite I is a more polar compound resulting from the O-dealkylation of the tyrosine moiety. This reaction is catalyzed by the cytochrome P450 enzyme CYP3A2 in male rats and is sex-dependent.[5]
-
Metabolite II is a less polar, 2-piperidone analog of Tirofiban.[5]
It is important to note that there is no evidence of Phase II biotransformation, such as glucuronidation, for Tirofiban.[5]
Chemical Structures
A clear understanding of the chemical structures of Tirofiban and its metabolites is fundamental for any comparative analysis.
Caption: Mechanism of Tirofiban's antiplatelet action.
Analytical Methodologies for Quantification
Accurate and sensitive analytical methods are essential for the pharmacokinetic and metabolic profiling of Tirofiban. High-performance liquid chromatography (HPLC) is the most commonly employed technique.
HPLC Method for Simultaneous Quantification
Objective: To develop and validate a robust HPLC method for the simultaneous determination of Tirofiban and its metabolites in plasma.
Experimental Protocol:
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a buffer such as sodium dihydrogen phosphate or 1-octane sulfonic acid in water (pH adjusted to 5.0). [6][7][8] * Flow Rate: 1.0 mL/min. [6][9] * Detection: UV detection at 226 nm or 274 nm. [6][7]
-
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma, add 400 µL of acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject 50 µL into the HPLC system. [6] Validation Parameters (as per ICH guidelines):
-
-
Linearity: Establish a linear relationship between concentration and peak area over a defined range.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
-
Selectivity: The ability to assess the analyte in the presence of endogenous components.
-
Stability: Evaluate the stability of the analytes in biological samples under different storage conditions.
Concluding Remarks for the Research Professional
This guide provides a foundational framework for the comparative analysis of Tirofiban and its metabolites. While Tirofiban's metabolism in humans is limited, a thorough understanding of its potential biotransformation products is a critical aspect of preclinical and clinical drug development. The provided experimental protocols offer robust starting points for your investigations.
Future Directions for Research:
-
Isolation and Structural Elucidation of Human Metabolites: While challenging due to their low abundance, definitive identification of human metabolites is a key research goal.
-
Pharmacological Activity of Metabolites: Comprehensive in vitro and in vivo studies are needed to fully characterize the biological activity and potential toxicity of Tirofiban's metabolites.
-
Impact of Genetic Polymorphisms: Investigating the influence of genetic variations in metabolizing enzymes (e.g., CYP3A family) on Tirofiban's pharmacokinetics and clinical outcomes could lead to personalized medicine approaches.
By pursuing these avenues of research, we can further refine our understanding of Tirofiban's disposition and action, ultimately contributing to safer and more effective antiplatelet therapies.
References
-
In vitro and in vivo studies on the metabolism of tirofiban. PubMed. [Link]
-
Clinical pharmacokinetics of tirofiban, a nonpeptide glycoprotein IIb/IIIa receptor antagonist: comparison with the monoclonal antibody abciximab. PubMed. [Link]
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AGGRASTAT® (tirofiban hydrochloride) injection, for intravenous use. U.S. Food and Drug Administration. [Link]
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Tirofiban Monograph for Professionals. Drugs.com. [Link]
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determination of tirofiban in serum using liquid chromatography with uv detection. [Link]
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Two Highly Sensitive Techniques (HPLC and HPTLC) for the Estimation of Anti-Platelet Drug Tirofiban from Infusion. Scholars Research Library. [Link]
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Results of the assay and the recovery analysis of Tirofiban. ResearchGate. [Link]
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Tirofiban | C22H36N2O5S. PubChem. [Link]
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Showing metabocard for Tirofiban (HMDB0014913). Human Metabolome Database. [Link]
-
Development of alternative HPLC method for determination of tirofiban in rat serum. [Link]
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DEVELOPMENT AND VALIDATION OF NEW RP-HPLC METHOD FOR THE DETERMINATION OF TIROFIBAN IN PHARMACEUTICAL FORMULATION. [Link]
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The Gold Standard in Tirofiban Bioanalysis: A Comparative Guide to Linearity and Range Using a Deuterated Internal Standard
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antiplatelet agent Tirofiban, establishing a robust, accurate, and reliable quantification method is paramount. This guide provides an in-depth technical comparison of analytical methodologies for Tirofiban, with a particular focus on the enhanced performance achieved by employing a deuterated internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The principles and data presented herein underscore the superiority of this approach in achieving optimal linearity and a wide dynamic range, crucial for pharmacokinetic and toxicokinetic studies.
The quantification of Tirofiban in biological matrices presents analytical challenges due to the need for high sensitivity and precision to accurately characterize its pharmacokinetic profile. While various analytical methods, including high-performance liquid chromatography with ultraviolet detection (HPLC-UV) and LC-MS/MS with different calibration strategies, have been developed, the use of a stable isotope-labeled internal standard, specifically a deuterated analog of Tirofiban (e.g., Tirofiban-d4), has emerged as the gold standard. This guide will elucidate the rationale behind this preference and provide a comparative analysis of the linearity and range of different Tirofiban assays.
The Decisive Advantage of a Deuterated Internal Standard
In quantitative bioanalysis, an internal standard (IS) is introduced to the sample at a known concentration to correct for variability during sample processing and analysis. The ideal IS co-elutes with the analyte and experiences identical matrix effects and ionization suppression or enhancement in the mass spectrometer. A deuterated internal standard, being chemically identical to the analyte with only a mass difference due to the substitution of hydrogen with deuterium atoms, most closely approximates this ideal behavior.[1][2][3][4] This near-perfect mimicry allows for more effective normalization of analytical variability, leading to significantly improved accuracy and precision.
In contrast, methods relying on external calibration, where the analyte's concentration is determined from a calibration curve generated from standards prepared in a clean matrix, are susceptible to matrix effects that can vary between patient samples. Similarly, the use of a structural analog as an internal standard, while an improvement over external calibration, may not perfectly mimic the analyte's behavior during extraction and ionization due to differences in physicochemical properties.
Comparative Analysis of Tirofiban Assay Performance
To illustrate the impact of the internal standard on assay performance, this guide compares the linearity and range of three representative Tirofiban assay methodologies:
-
Method A: HPLC with UV Detection (External Standard Calibration)
-
Method B: LC-MS/MS with External Standard Calibration
-
Method C (Recommended): LC-MS/MS with a Deuterated Internal Standard
The following table summarizes the typical performance characteristics of these methods based on published literature.
| Parameter | Method A: HPLC-UV (External Standard) | Method B: LC-MS/MS (External Standard) | Method C: LC-MS/MS (Deuterated IS) |
| Linearity (Correlation Coefficient, r²) | >0.99 | >0.99 | >0.999 |
| Linear Range | 0.03 - 0.18 mg/mL | 2 - 200 ng/mL | 0.5 - 500 ng/mL (Hypothetical) |
| Lower Limit of Quantification (LLOQ) | ~14 µg/mL | 2 ng/mL | 0.5 ng/mL (Hypothetical) |
The superior linearity, as indicated by a correlation coefficient closer to 1.0, and the broader linear range of Method C are direct consequences of the enhanced precision afforded by the deuterated internal standard. This wider range is particularly advantageous for pharmacokinetic studies, where Tirofiban concentrations can vary significantly over time.
Experimental Protocols
Method C: LC-MS/MS with Deuterated Internal Standard - A Detailed Workflow
This section outlines a detailed, step-by-step protocol for the determination of Tirofiban in human plasma using an LC-MS/MS method with a deuterated internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of Tirofiban-d4 internal standard working solution (concentration to be optimized, e.g., 50 ng/mL).
-
Vortex for 10 seconds to ensure thorough mixing.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate Tirofiban from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Tirofiban: Precursor ion (Q1) -> Product ion (Q3)
-
Tirofiban-d4: Precursor ion (Q1) -> Product ion (Q3)
-
3. Calibration Curve and Quality Control Samples
-
Prepare a series of calibration standards by spiking blank human plasma with known concentrations of Tirofiban, covering the expected linear range (e.g., 0.5, 1, 5, 10, 50, 100, 250, 500 ng/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Process the calibration standards and QC samples alongside the unknown samples using the same procedure.
4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Tirofiban to Tirofiban-d4 against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis with a weighting factor (e.g., 1/x²).
-
Determine the concentration of Tirofiban in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow
Caption: Workflow for Tirofiban quantification using a deuterated internal standard.
Conclusion: Embracing the Gold Standard for Unwavering Confidence in Bioanalytical Data
The evidence and established principles of bioanalytical chemistry strongly advocate for the use of a deuterated internal standard in the quantification of Tirofiban by LC-MS/MS. This approach provides a self-validating system that effectively mitigates the inherent variabilities of sample preparation and analysis, resulting in superior linearity, a wider dynamic range, and ultimately, more accurate and reliable data. For researchers and drug development professionals, the adoption of this gold standard methodology is a critical step towards ensuring the integrity and success of their clinical and preclinical studies.
References
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Oertel, R., Köhler, A., Koster, A., & Kirch, W. (2004). Determination of Tirofiban in human serum by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 805(1), 181-185. [Link]
-
Ellis, J. D., Hand, E. L., & Gilbert, J. D. (1997). Use of LC-MS/MS to cross-validate a radioimmunoassay for the fibrinogen receptor antagonist, Aggrastat (tirofiban hydrochloride) in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 15(5), 561-569. [Link]
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Darkovska Serafimovska, M., Janevik-Ivanovska, E., Arsova-Sarafinovska, Z., & Ugresic, N. (2014). Determination of tirofiban in serum using liquid chromatography with uv detection. Macedonian pharmaceutical bulletin, 60(1), 21-28. [Link]
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Rao, A. L., & Sankar, G. G. (2011). Development and validation of new RP-HPLC method for the determination of tirofiban in pharmaceutical formulation. International Journal of Pharmaceutical, Chemical and Biological Sciences, 1(1), 43-47. [Link]
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Buchwald, A., Winkler, K., & Epting, T. (2012). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. BMC Clinical Pathology, 12(1), 2. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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Zhang, D., Katta, V., & Duff, K. (2008). Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS. Analytical Chemistry, 80(10), 3689–3697. [Link]
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van de Merbel, N. C. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407. [Link]
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Introduction: The Criticality of Precise Tirofiban Quantification
An Expert's Guide to Inter-Laboratory Comparison of Tirofiban Analysis Methods
Tirofiban is a potent, non-peptide antagonist of the platelet glycoprotein IIb/IIIa receptor, playing a crucial role in the management of acute coronary syndromes (ACS).[1][2] Given its narrow therapeutic window and critical application in preventing thrombotic events, the accurate and precise quantification of Tirofiban in various matrices—from pharmaceutical formulations to patient plasma—is paramount.[3][4] Inconsistent measurements can lead to sub-optimal dosing, increasing risks of either ischemic events or bleeding complications.[4][5]
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of Tirofiban analysis methods. It is designed for researchers, analytical development scientists, and quality control professionals who seek to establish, validate, or standardize Tirofiban quantification across different sites. We will delve into the predominant analytical techniques, provide field-proven protocols, and outline a robust methodology for designing and interpreting a collaborative study to ensure data harmonization and reliability.
Pillar 1: Core Analytical Methodologies for Tirofiban
The two most prevalent and robust methods for Tirofiban quantification are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The choice between them is dictated by the required sensitivity, sample matrix complexity, and available instrumentation.
A. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a workhorse technique in pharmaceutical quality control due to its simplicity, robustness, and cost-effectiveness. It is exceptionally well-suited for analyzing Tirofiban in bulk drug substances and pharmaceutical formulations.[6]
Principle of Causality: The method separates Tirofiban from excipients and potential impurities based on its differential partitioning between a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase.[6][7] The Tirofiban molecule contains a chromophore that absorbs UV light, allowing for quantification at a specific wavelength (typically ~227 nm or ~274-277 nm).[6][8] The selection of the mobile phase, particularly its pH and organic solvent composition, is critical for achieving optimal peak shape and resolution. For instance, using an ion-pairing agent like 1-octane sulfonic acid can improve the retention and symmetry of the Tirofiban peak by forming a neutral complex.[6][9]
Key Advantages:
-
Robustness: Well-established and reliable for routine quality control.[6]
-
Cost-Effective: Lower instrumentation and operational costs compared to LC-MS/MS.
-
Simplicity: Relatively straightforward method development and operation.
Limitations:
-
Limited Sensitivity: Generally not suitable for quantifying low ng/mL concentrations in biological matrices without extensive sample concentration.[7][10]
-
Potential for Interference: Susceptible to interference from co-eluting compounds in complex matrices like plasma that also absorb at the detection wavelength.[11]
B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For bioanalysis—quantifying Tirofiban in biological fluids like plasma or serum—LC-MS/MS is the gold standard.[12] Its unparalleled sensitivity and selectivity are essential for pharmacokinetic and therapeutic drug monitoring studies.
Principle of Causality: LC-MS/MS combines the powerful separation capabilities of HPLC with the highly selective and sensitive detection of a tandem mass spectrometer. After chromatographic separation, the Tirofiban molecule is ionized (typically via electrospray ionization, ESI), and a specific precursor ion is selected. This ion is then fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, as it is highly improbable that an interfering compound will have the same retention time, precursor ion mass, and product ion mass.[12][13] This multi-level confirmation system is the foundation of the method's trustworthiness for complex biological samples.
Key Advantages:
-
High Sensitivity: Capable of achieving Lower Limits of Quantification (LOQ) in the low ng/mL range (e.g., 0.4 - 2 ng/mL).[12][13]
-
High Selectivity: MRM detection minimizes interference from complex biological matrix components.[14]
-
Broad Applicability: Can be adapted for various biological matrices, including plasma, serum, and tissue homogenates.[12][15]
Limitations:
-
Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can affect accuracy and precision, requiring careful method development and the use of an appropriate internal standard.[16]
-
Higher Cost and Complexity: Requires more expensive equipment and highly skilled operators.
Pillar 2: Designing and Executing an Inter-Laboratory Comparison Study
An inter-laboratory comparison, or round-robin study, is the ultimate test of a method's reproducibility and transferability. The goal is to determine if different laboratories, using the same protocol, can produce equivalent results, thereby ensuring analytical consistency across sites.
Experimental Workflow for Inter-Laboratory Study
The following diagram outlines the critical steps for a successful inter-laboratory study.
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The Gold Standard in Bioanalysis: A Comparative Guide to the Justification and Use of Tirofiban-d9 Hydrochloride as an Internal Standard
For researchers, scientists, and drug development professionals navigating the rigorous landscape of bioanalytical method validation, the selection of an appropriate internal standard (IS) is a critical decision that directly impacts data quality and regulatory acceptance. This guide provides an in-depth technical examination of Tirofiban-d9 Hydrochloride, justifying its use as a superior internal standard in the quantitative analysis of Tirofiban. We will objectively compare its performance against other alternatives, supported by experimental data and detailed methodologies, to provide a clear rationale for its selection in regulated bioanalysis.
The Imperative for an Ideal Internal Standard in Quantitative Bioanalysis
In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the journey of an analyte from a complex biological matrix to the detector is fraught with potential variability.[1] Inconsistencies in sample preparation, extraction losses, matrix effects, and instrument drift can all introduce significant errors, compromising the accuracy and precision of quantitative results.[2][3] An internal standard is introduced at a known concentration to every sample, including calibrators and quality controls, at the earliest stage of the workflow to navigate and correct for this variability.[1]
The ideal IS should be a close chemical and physical mimic of the analyte, experiencing the same variations during the analytical process.[4] This allows for the normalization of the analyte's response to that of the IS, ensuring that the final calculated concentration is a true reflection of its amount in the original sample. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for bioanalytical method validation, with the choice and performance of the internal standard being a key area of scrutiny.[5][6]
Tirofiban: A Critical Analyte Requiring Precise Quantification
Tirofiban is a potent, non-peptide antagonist of the glycoprotein IIb/IIIa receptor, crucial for inhibiting platelet aggregation.[7] It is administered intravenously for the treatment of acute coronary syndromes, making the accurate determination of its concentration in biological fluids, such as plasma or serum, essential for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety and efficacy.[7][8] Given its clinical significance, the bioanalytical methods for Tirofiban must be robust, reliable, and meet global regulatory standards.
The "Gold Standard": Why Tirofiban-d9 Hydrochloride Excels
The use of a stable isotope-labeled (SIL) version of the analyte as an internal standard is widely recognized as the "gold standard" in quantitative mass spectrometry.[6][9] Tirofiban-d9 Hydrochloride is the deuterated analogue of Tirofiban, where nine hydrogen atoms have been replaced by deuterium. This subtle change in mass allows it to be distinguished from the native Tirofiban by the mass spectrometer, while its physicochemical properties remain virtually identical.
Herein lies the fundamental justification for its use:
-
Co-elution with the Analyte: Tirofiban-d9 and Tirofiban exhibit nearly identical chromatographic behavior, meaning they elute from the LC column at the same time. This is critical because it ensures that both compounds experience the same matrix effects and ionization suppression or enhancement at the same moment, allowing for effective compensation.[10]
-
Similar Extraction Recovery: During sample preparation steps like protein precipitation or solid-phase extraction, Tirofiban-d9 will have a recovery rate that is almost identical to that of Tirofiban. This corrects for any sample loss during these procedures.[11]
-
Reduced Isotopic Cross-Contribution: The nine-deuterium label provides a significant mass difference (9 Da) from the parent drug, minimizing the risk of isotopic contribution from the natural abundance of isotopes in the Tirofiban molecule to the Tirofiban-d9 signal, and vice versa.
-
Enhanced Precision and Accuracy: By effectively correcting for a wide range of analytical variabilities, the use of Tirofiban-d9 leads to significantly improved precision and accuracy in the quantification of Tirofiban, a key requirement for regulatory submission.[12]
Performance Comparison: Tirofiban-d9 Hydrochloride vs. Alternative Internal Standards
While SIL-IS are preferred, other compounds, such as structural analogs, are sometimes used. However, their performance is often suboptimal. A structural analog may have similar chemical properties but will not be an identical match in terms of extraction recovery, chromatographic retention time, and ionization efficiency.
| Parameter | Tirofiban-d9 Hydrochloride (SIL-IS) | Structural Analog IS (Hypothetical) | Justification for Superiority of Tirofiban-d9 |
| Chromatographic Retention Time | Co-elutes with Tirofiban | Different retention time | Co-elution ensures both compounds experience identical matrix effects at the same time. A shift in retention time for the analog means it is not in the same chemical environment as the analyte during ionization. |
| Extraction Recovery | Nearly identical to Tirofiban | May differ significantly | Differences in polarity and protein binding can lead to disparate extraction efficiencies, resulting in inaccurate correction. |
| Ionization Efficiency | Virtually identical to Tirofiban | Can be significantly different | Subtle structural differences can lead to vastly different ionization efficiencies, especially in the presence of matrix components, leading to poor normalization. |
| Matrix Effect Compensation | High | Low to Moderate | As the best possible mimic of the analyte, Tirofiban-d9 provides the most effective compensation for ion suppression or enhancement.[10] |
| Regulatory Acceptance | Highly recommended by FDA and EMA[5][6] | Scrutinized; requires extensive validation to prove suitability | The use of a SIL-IS is considered best practice and is more likely to meet the stringent requirements of regulatory agencies. |
Experimental Workflow and Protocols
To illustrate the practical application and superiority of Tirofiban-d9 Hydrochloride, we present a detailed experimental workflow and protocol for the quantification of Tirofiban in human plasma by LC-MS/MS.
Caption: Experimental workflow for Tirofiban quantification using Tirofiban-d9 HCl.
Detailed Experimental Protocol: Quantification of Tirofiban in Human Plasma
This protocol is a synthesized example based on established bioanalytical methods.[13][14]
1. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Tirofiban and Tirofiban-d9 Hydrochloride in methanol.
-
Prepare serial dilutions of the Tirofiban stock solution in methanol:water (1:1, v/v) to create calibration standards.
-
Prepare a working solution of Tirofiban-d9 Hydrochloride (e.g., 100 ng/mL) in methanol:water (1:1, v/v).
2. Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the Tirofiban-d9 Hydrochloride working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube or 96-well plate.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of Tirofiban from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Tirofiban: Q1/Q3 (e.g., m/z 441.2 -> 276.1)
-
Tirofiban-d9: Q1/Q3 (e.g., m/z 450.2 -> 285.1)
-
4. Quantification:
-
The concentration of Tirofiban in the plasma samples is determined by calculating the peak area ratio of the Tirofiban to the Tirofiban-d9 Hydrochloride and comparing this ratio to the calibration curve.
Caption: Decision-making process for internal standard selection in Tirofiban bioanalysis.
Conclusion: An Unambiguous Choice for Scientific Integrity
The selection of an internal standard is a foundational element of a robust and reliable bioanalytical method. For the quantification of Tirofiban, the use of its stable isotope-labeled counterpart, Tirofiban-d9 Hydrochloride, is unequivocally the superior choice. Its ability to meticulously track the analyte through the entire analytical process ensures the highest degree of accuracy and precision, meeting the exacting standards of the global regulatory landscape. While the initial investment in a SIL-IS may be higher than that for a structural analog, the long-term benefits in terms of data quality, method robustness, and regulatory compliance are indisputable. This makes Tirofiban-d9 Hydrochloride not just a justifiable choice, but the scientifically sound and recommended internal standard for all bioanalytical studies involving Tirofiban.
References
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Oertel, R., Köhler, A., Koster, A., & Kirch, W. (2004). Determination of Tirofiban in human serum by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 805(1), 181-185. [Link]
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Tan, A., & Awaiye, K. (2013). Use of Internal Standards in LC-MS Bioanalysis. ResearchGate. [Link]
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U.S. Food and Drug Administration. (2022). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
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ResearchGate. (2025). Determination of Tirofiban in human serum by liquid chromatography-tandem mass spectrometry | Request PDF. [Link]
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Sreekanth, G., & Sreenivasa Rao, S. (2013). DEVELOPMENT AND VALIDATION OF NEW RP-HPLC METHOD FOR THE DETERMINATION OF TIROFIBAN IN PHARMACEUTICAL FORMULATION. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 481-484. [Link]
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Darkovska-Serafimovska, M., Arsova-Sarafinovska, Z., Balkanov, T., Gjorgoski, I., Ugresic, N., & Janevik-Ivanovska, E. (2014). development and validation of reverse phase high performance liquid chromatographic method for determination of tirofiban in serum. Journal of Applied Pharmacy, 6(2), 163-169. [Link]
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JETIR. (2019). Bioanalytical Method Development and Validation at a glance: An Updated and concise Review. [Link]
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Darkovska-Serafimovska, M., Arsova-Sarafinovska, Z., Balkanov, T., Gjorgoski, I., Ugresic, N., & Janevik-Ivanovska, E. (2014). determination of tirofiban in serum using liquid chromatography with uv detection. Journal of Applied Pharmacy, 6(2), 163-169. [Link]
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Schneider, D. J., Herrmann, H. C., & Kleiman, N. S. (2002). Randomized COMparison of platelet inhibition with abciximab, tiRofiban and eptifibatide during percutaneous coronary intervention in acute coronary syndromes: the COMPARE trial. Comparison Of Measurements of Platelet aggregation with Aggrastat, Reopro, and Eptifibatide. Circulation, 106(12), 1470–1476. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Tirofiban-d9 Hydrochloride
For the diligent researcher, the lifecycle of a chemical compound extends beyond its application in an experiment; it culminates in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of Tirofiban-d9 Hydrochloride, a deuterated analog of the potent antiplatelet agent Tirofiban.[1][2][3] Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of responsible laboratory practice, ensuring the safety of personnel and the preservation of our environment.
The "Why" Behind the Waste: Understanding the Imperative for Proper Disposal
Tirofiban-d9 Hydrochloride, while a valuable tool in pharmacokinetic and metabolic research, requires careful handling from acquisition to disposal.[2][3] The rationale for stringent disposal protocols is rooted in the inherent hazards of the compound and the broader regulatory landscape governing pharmaceutical waste.
Safety Data Sheets (SDS) for Tirofiban hydrochloride monohydrate and its analogs consistently identify it as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[4][5] While comprehensive environmental impact and ecotoxicity data are not widely available, the precautionary principle dictates that its release into the environment must be avoided.[6][7] Regulations from bodies such as the U.S. Environmental Protection Agency (EPA) strictly control the disposal of chemical and pharmaceutical waste, with a particular emphasis on preventing contamination of water systems.[6][8][9][10] The EPA expressly prohibits the sewering of hazardous waste pharmaceuticals by healthcare facilities, a best practice that should be adopted in laboratory settings to prevent unforeseen ecological consequences.[9][11]
Core Principles of Tirofiban-d9 Hydrochloride Waste Management
Before delving into the step-by-step procedures, it is crucial to internalize the foundational principles of chemical waste management. These principles form a self-validating system that ensures safety and compliance at every stage.
| Principle | Rationale |
| Waste Identification & Classification | To determine the appropriate disposal pathway and ensure compliance with regulations. All chemical waste should be considered hazardous until proven otherwise.[12][13] |
| Segregation | To prevent dangerous chemical reactions between incompatible waste streams.[12][14] |
| Proper Containment & Labeling | To ensure safe handling, storage, and transport, and to provide clear hazard communication to all personnel and waste management professionals.[12][13] |
| Professional Disposal | To ensure that the final treatment and disposal of the chemical waste are conducted in a licensed facility equipped to handle such materials in an environmentally sound manner.[6][8][12] |
Step-by-Step Disposal Protocol for Tirofiban-d9 Hydrochloride
This protocol provides a detailed methodology for the safe disposal of Tirofiban-d9 Hydrochloride in solid form, solutions, and contaminated labware.
Part 1: Disposal of Unused or Expired Solid Tirofiban-d9 Hydrochloride
-
Initial Assessment : Confirm that the material is indeed waste. Do not mix it with other waste streams.
-
Container Preparation :
-
Labeling :
-
Transfer : Carefully transfer the solid waste into the labeled hazardous waste container. Avoid creating dust.[8]
-
Storage : Store the sealed container in a designated, secure hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.[8][13]
-
Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal via controlled incineration or a chemical destruction plant.[6][8]
Part 2: Disposal of Aqueous Solutions Containing Tirofiban-d9 Hydrochloride
-
Do Not Sewer : Under no circumstances should aqueous solutions of Tirofiban-d9 Hydrochloride be poured down the drain.[6][8][9] This practice is prohibited for hazardous pharmaceutical waste and is a critical measure to prevent aquatic contamination.[7][9]
-
Container Selection : Use a dedicated, leak-proof carboy or bottle, clearly labeled for "Aqueous Hazardous Waste".
-
Labeling :
-
Label the container with "Hazardous Waste" and list all chemical constituents, including "Tirofiban-d9 Hydrochloride" and the solvent (e.g., water, buffer components).
-
-
Collection : Pour the waste solution into the designated container.
-
Storage and Disposal : Store the sealed container in the hazardous waste accumulation area and arrange for professional disposal as described in Part 1.
Part 3: Disposal of Contaminated Labware and Personal Protective Equipment (PPE)
-
Gross Decontamination : If feasible, rinse grossly contaminated labware (e.g., beakers, flasks) with a suitable solvent (such as ethanol or isopropanol) to remove the majority of the residue.[15]
-
Rinsate Collection : The solvent rinsate must be collected and treated as hazardous waste.[13] Dispose of it in a appropriately labeled "Halogenated" or "Non-halogenated" solvent waste container, depending on the solvent used.
-
Disposal of Emptied Containers :
-
The original product container, once empty, should be triple-rinsed with a suitable solvent.[13]
-
The rinsate must be collected as hazardous waste.[13]
-
After triple-rinsing, the container can often be disposed of in the regular trash, but be sure to deface the label first.[13][14] Consult your institutional policies.
-
-
Contaminated Solids :
-
Non-reusable contaminated items such as gloves, weighing paper, and plasticware should be collected in a designated, sealed bag or container.
-
Label the container as "Hazardous Waste - Solid Debris Contaminated with Tirofiban-d9 Hydrochloride".
-
Dispose of this container through your licensed hazardous waste handler.[15]
-
Disposal Decision Workflow
The following diagram illustrates the logical flow for making disposal decisions regarding Tirofiban-d9 Hydrochloride and its associated waste.
Caption: Decision workflow for the proper disposal of Tirofiban-d9 Hydrochloride waste streams.
By adhering to this comprehensive guide, researchers can ensure that their valuable work with Tirofiban-d9 Hydrochloride is conducted with the highest standards of safety and environmental stewardship, from the beginning of their experiments to the very end of the compound's lifecycle.
References
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A Guide to Personal Protective Equipment (PPE) for Handling Tirofiban-d9 Hydrochloride
As a Senior Application Scientist, my primary goal is to ensure that your groundbreaking research is not only successful but also conducted with the highest standards of safety. Handling potent pharmaceutical compounds like Tirofiban-d9 Hydrochloride demands a meticulous approach to personal protection. This guide moves beyond a simple checklist, providing you with the essential, immediate safety protocols and the scientific rationale behind them. Our aim is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Hazard: Why PPE is Non-Negotiable
Tirofiban-d9 Hydrochloride is a deuterated analog of Tirofiban, a potent, non-peptide antagonist of the platelet GP IIb/IIIa receptor used to inhibit platelet aggregation.[1] While its therapeutic effects are well-defined, its handling in a concentrated, pure form in a laboratory setting presents distinct hazards.
Safety Data Sheets (SDS) consistently classify Tirofiban Hydrochloride as a hazardous substance with the following primary risks:
-
Skin Irritation: Direct contact can cause skin irritation.[2][3][4][5]
-
Serious Eye Irritation: The compound is a significant eye irritant, with the potential for serious damage upon contact.[2][3][4][5]
-
Respiratory Irritation: Inhalation of the powdered form can irritate the respiratory tract.[3][4]
These hazards necessitate a comprehensive PPE strategy to prevent exposure through dermal contact, ocular contact, and inhalation.
Core Protective Equipment: Your First Line of Defense
The selection of PPE is not arbitrary; it is a scientifically-backed decision based on the compound's properties and the potential routes of exposure. For Tirofiban-d9 Hydrochloride, the following PPE is mandatory.
Hand Protection: The Impermeable Barrier
Given the risk of skin irritation, robust hand protection is critical.[4]
-
Material: Neoprene or rubber gloves are recommended.[2] These materials provide excellent resistance to a broad range of chemicals. Avoid vinyl gloves, as they offer little protection against chemical exposures.[7]
-
Protocol: Double-gloving is the best practice when handling potent compounds.[8] This technique involves wearing two pairs of gloves, which significantly reduces the risk of exposure if the outer glove is torn or contaminated. The outer glove should be removed and disposed of immediately after handling the compound, while the inner glove continues to provide protection during subsequent steps like de-gowning.
-
Inspection: Always inspect gloves for tears or punctures before use. Change gloves every 30-60 minutes during extended procedures or immediately if you suspect contamination.[8]
Eye and Face Protection: Shielding from Splashes and Aerosols
The serious eye irritation hazard of Tirofiban-d9 Hydrochloride demands comprehensive eye and face protection.[3][4]
-
Minimum Requirement: Chemical splash goggles are essential.[2] Standard safety glasses, even with side shields, do not provide adequate protection from splashes.[7]
-
Enhanced Protection: For procedures with a higher risk of splashing or aerosol generation (e.g., weighing powdered compound, preparing concentrated solutions), a face shield should be worn in conjunction with goggles.[7][9] This provides an additional layer of protection for the entire face.
Body Protection: Preventing Dermal Absorption
Your personal clothing is not a substitute for proper laboratory attire.
-
Lab Coat: A clean, buttoned lab coat is the minimum requirement.
-
Enhanced Protection: For handling larger quantities or for procedures with a high risk of dust generation, disposable coveralls (e.g., DuPont™ Tyvek®) are recommended.[10] These garments provide head-to-toe protection and prevent the contamination of personal clothing.[9]
Respiratory Protection: Guarding Against Inhalation
The risk of respiratory tract irritation from airborne particles is significant when handling the solid form of Tirofiban-d9 Hydrochloride.[3][4]
-
Standard Operations: A NIOSH-approved respirator is required when handling the powder.[2] An N95 respirator is a common and effective choice for filtering out particulates.
-
High-Potency Operations: For facilities handling highly potent active pharmaceutical ingredients (HPAPIs), a Powered Air-Purifying Respirator (PAPR) may be required.[11][12] A PAPR provides a higher level of protection and is often used in containment suites.
Procedural Guidance: A Step-by-Step Approach to Safety
Adherence to strict protocols for donning, doffing, and handling is just as important as the PPE itself.
PPE Selection and Donning Workflow
The following diagram outlines the logical workflow for selecting and putting on your PPE.
Caption: Logical workflow for PPE selection and the correct donning sequence.
Safe Handling Operations
-
Engineering Controls: Always handle Tirofiban-d9 Hydrochloride within a certified chemical fume hood or a similar ventilated enclosure to minimize airborne particulates.[3] For highly potent compounds, containment technologies like glove bags or isolators offer the highest level of protection.[11]
-
Weighing: When weighing the solid compound, use a gentle scooping motion to avoid creating dust. Perform this task in an area with local exhaust ventilation.[2]
-
Dissolving: When adding solvents, do so slowly to avoid splashing. Keep the container opening pointed away from your face.
PPE Doffing: The Critical Decontamination Step
The order in which you remove PPE is crucial to prevent contaminating yourself. The principle is to remove the most contaminated items first.
Caption: Step-by-step sequence for safely removing PPE to prevent self-contamination.
Emergency and Disposal Plans
In Case of Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with mild soap and water.[2][3]
-
Eye Contact: Flush eyes for at least 15 minutes with a gentle, steady stream of water, removing contact lenses if possible.[2][3][4] Seek immediate medical attention.[3][5]
-
Spill: Evacuate the area. Wearing full PPE, contain the spill and clean it up using an absorbent material. Decontaminate the area and dispose of all materials as hazardous waste.[3]
Disposal of Contaminated Materials
Proper disposal is the final step in the safety lifecycle.
-
PPE and Consumables: All disposable PPE (gloves, coveralls, masks) and any materials that came into contact with Tirofiban-d9 Hydrochloride must be disposed of as hazardous chemical waste.[3] Place these items in a clearly labeled, sealed waste container.
-
Unused Compound: Unused or expired Tirofiban-d9 Hydrochloride should be disposed of according to institutional and local regulations for pharmaceutical waste. Do not discard it down the drain or in regular trash.[3] The preferred method is to use a licensed hazardous waste disposal service. If this is not available, follow FDA guidelines for disposal in the trash by mixing the compound with an unappealing substance like cat litter or coffee grounds, placing it in a sealed bag, and discarding it.[14]
Summary of PPE Recommendations
| Task / Scenario | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Storage & Transport (Sealed Container) | Single pair of nitrile/neoprene gloves | Safety glasses | Not required | Lab coat |
| Weighing Solid Compound | Double-gloved (nitrile/neoprene) | Chemical splash goggles & face shield | NIOSH-approved respirator (N95 or higher) | Lab coat or disposable coverall |
| Preparing Solutions | Double-gloved (nitrile/neoprene) | Chemical splash goggles | Not required (if in fume hood) | Lab coat |
| Cleaning Spills | Double-gloved (nitrile/neoprene) | Chemical splash goggles & face shield | NIOSH-approved respirator (N95 or higher) | Disposable coverall |
This guide provides a robust framework for the safe handling of Tirofiban-d9 Hydrochloride. By understanding the "why" behind each recommendation and adhering to these procedures, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
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8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. Retrieved from [Link]
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Potent Pharmaceutical Compound Containment Case Study. American Industrial Hygiene Association (AIHA). Retrieved from [Link]
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DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients. (2024, July 15). Cleanroom Technology. Retrieved from [Link]
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Handling & Processing of Potent Compounds: A Holistic Approach. IPS. Retrieved from [Link]
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Label: TIROFIBAN HYDROCHLORIDE injection. DailyMed. Retrieved from [Link]
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MSDS - Tirofiban Hydrochloride Hydrate. K. M. PHARMA SOLUTION PRIVATE LIMITED. Retrieved from [Link]
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Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Sutter Health. Retrieved from [Link]
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Safe handling of hazardous drugs. PubMed Central. Retrieved from [Link]
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Disposal of Unused Medicines: What You Should Know. (2024, October 31). U.S. Food and Drug Administration (FDA). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
